trans-3-Amino-cyclohexanol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXTVICXVECGR-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733742 | |
| Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-43-7 | |
| Record name | (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to trans-3-Amino-cyclohexanol hydrochloride: Properties, Structure, and Applications
Introduction
trans-3-Amino-cyclohexanol hydrochloride is a bifunctional organic compound of significant interest to the scientific community, particularly those in pharmaceutical research and synthetic chemistry. Its structure, featuring a cyclohexane backbone with strategically positioned amino and hydroxyl groups in a trans configuration, makes it a versatile chiral building block for creating complex molecular architectures.[1][2] The compound is supplied as a hydrochloride salt, a common strategy in medicinal chemistry to enhance the aqueous solubility and stability of amine-containing molecules, thereby facilitating its use in various biological and chemical applications.[1][3] This guide provides an in-depth exploration of its chemical structure, physicochemical properties, stereoselective synthesis, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of the molecular structure is fundamental to leveraging the compound's reactivity and function. The key identifiers and structural details are summarized below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | (1S,3S)-3-aminocyclohexan-1-ol;hydrochloride[3] |
| CAS Number | 124555-43-7[3] |
| Molecular Formula | C₆H₁₄ClNO[1] |
| Molecular Weight | 151.63 g/mol [1][3] |
| InChI | InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1[3] |
| SMILES | C1CC(CC(C1)O)N.Cl[1] |
Stereochemistry and Conformation
The term "trans" in trans-3-Amino-cyclohexanol denotes the relative stereochemistry of the amino and hydroxyl groups, which are located on opposite faces of the cyclohexane ring. The cyclohexane ring predominantly adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions. For a 1,3-trans-disubstituted cyclohexane, the thermodynamically most stable conformation is typically the one where both substituents are in equatorial positions (diequatorial), as this minimizes 1,3-diaxial interactions.
The absolute stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules, with the (1S,3S) enantiomer being a common designation.[1][3] The specific three-dimensional arrangement is critical for its interaction with chiral biological targets like enzymes and receptors, making stereocontrol in its synthesis a paramount concern.[2]
Spectroscopic and Analytical Characterization
Confirming the identity and stereochemistry of this compound requires a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the stereochemistry of cyclohexanol derivatives.
-
¹H NMR : The chemical shifts and, more importantly, the coupling constants (J-values) of the protons at C1 and C3 (the carbons bearing the OH and NH₂ groups) are diagnostic. In the preferred diequatorial conformation of the trans isomer, these protons are axial. An axial proton typically shows large coupling constants (J ≈ 8-12 Hz) with adjacent axial protons and small coupling constants (J ≈ 2-5 Hz) with adjacent equatorial protons, resulting in a characteristic "triplet of triplets" signal. [2]This pattern is distinct from the cis isomer, where one substituent would be axial and the other equatorial.
-
¹³C NMR : The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents. These shifts can be compared against literature data or computational models to confirm the isomer.
-
2D NMR (COSY, HSQC, NOESY) : These advanced techniques are used to unambiguously assign all proton and carbon signals and to confirm spatial relationships. For instance, a NOESY experiment can show through-space correlations between protons, confirming an axial or equatorial assignment and verifying the trans relationship of the substituents. [2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch : A broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding.
-
N-H Stretch : The ammonium salt (R-NH₃⁺) will show broad absorptions between 2400-3200 cm⁻¹.
-
C-O Stretch : A strong band around 1050-1150 cm⁻¹ indicates the presence of the secondary alcohol.
Table 3: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Region/Value |
|---|---|---|
| ¹H NMR | H-C(1)-O and H-C(3)-N protons | Triplet of triplets with large (axial-axial) J-couplings (8-12 Hz). [2] |
| ¹³C NMR | C1 and C3 carbons | Resonances typically in the range of 65-75 ppm (C-O) and 45-55 ppm (C-N). |
| IR | O-H stretch (alcohol) | Broad, ~3200-3600 cm⁻¹ |
| IR | N-H stretch (ammonium) | Broad, ~2400-3200 cm⁻¹ |
| Mass Spec. | Molecular Ion (free base) | [M+H]⁺ at m/z 116.1 |
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its two distinct functional groups, which can be manipulated selectively.
Key Reactions
-
At the Amino Group : The primary amine can undergo N-acylation, N-alkylation, and condensation with aldehydes or ketones to form Schiff bases, providing a handle for further molecular elaboration. [2]* At the Hydroxyl Group : The secondary alcohol can be oxidized to a ketone, esterified, or converted to a leaving group for nucleophilic substitution reactions. [1][2]
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). [1]* Pharmaceutical Intermediate : It serves as a key building block for a range of molecules, including potential analgesics and anti-inflammatory drugs. [2]Its rigid, well-defined stereochemistry is crucial for producing enantiomerically pure drugs, which is often a requirement for efficacy and safety. [2]The related isomer, trans-4-aminocyclohexanol, is a well-known precursor in the synthesis of Ambroxol, a widely used mucolytic agent for respiratory diseases. [4]* Chiral Auxiliary : The chiral nature of the molecule allows it to be used as an auxiliary in asymmetric synthesis, helping to control the stereochemical outcome of reactions on other molecules.
-
Research Chemical : It is used in research to study chiral recognition processes and to investigate the structure-activity relationships of new biologically active compounds. [1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like other aminocyclohexanol isomers suggest it should be handled with care.
-
Hazards : Likely to cause skin and serious eye irritation. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and moisture.
Conclusion
This compound is more than just a chemical intermediate; it is a key enabling tool for innovation in medicinal chemistry and materials science. Its well-defined stereochemistry, coupled with the dual reactivity of its amino and hydroxyl groups, provides chemists with a powerful scaffold for the synthesis of novel, high-value molecules. A thorough understanding of its properties, stereoselective synthesis, and analytical signatures is essential for any researcher aiming to exploit its full potential in the laboratory and beyond.
References
-
Smolecule. (2023). This compound | 124555-43-7.
-
Chavez, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-161.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
PubChem. (n.d.). 3-Aminocyclohexanol. National Center for Biotechnology Information.
-
Benchchem. (n.d.). This compound | 124555-43-7.
-
Pharmaffiliates. (n.d.). The Role of Trans-4-Aminocyclohexanol in Modern Drug Synthesis.
Sources
- 1. This compound | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 124555-43-7 [smolecule.com]
- 4. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to trans-3-Amino-cyclohexanol Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Physicochemical Properties
trans-3-Amino-cyclohexanol hydrochloride is a bifunctional organic molecule featuring a cyclohexane scaffold substituted with an amino group and a hydroxyl group in a trans configuration. The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient precursor for a wide range of chemical transformations.[1]
| Property | Value | Source(s) |
| CAS Number | 124555-43-7 | [2] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Enhanced solubility in water compared to the free base. | [1] |
| Stereochemistry | trans configuration between the hydroxyl (C1) and amino (C3) groups. Exists as a racemic mixture of (1R,3R) and (1S,3S) enantiomers, or as specific enantiomers. | [1] |
The presence of two chiral centers at the C1 and C3 positions makes the stereochemistry of this molecule a critical aspect of its identity and subsequent application, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[3] The trans configuration is generally more thermodynamically stable than the corresponding cis isomer due to reduced steric hindrance, which can be a key consideration in stereoselective synthesis.[1]
Strategic Synthesis and Mechanistic Considerations
The synthesis of trans-3-aminocyclohexanols is a topic of significant interest, with various methods developed to control the diastereoselectivity (cis/trans ratio). The choice of synthetic route is often dictated by the desired stereochemical outcome, scalability, and the nature of the starting materials.
Diastereoselective Reduction of β-Enaminoketones: A Reliable Approach
A robust and well-documented method for producing 3-aminocyclohexanols involves the reduction of β-enaminoketones.[4] This approach offers a strategic advantage as the stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.
The logical workflow for this synthesis is as follows:
Caption: Synthetic workflow for trans-3-Amino-cyclohexanol via β-enaminoketone reduction.
Experimental Protocol: Synthesis of a trans-3-Aminocyclohexanol derivative (adapted from Montoya Balbás et al., 2012) [4][5]
Causality: This protocol utilizes a dissolving metal reduction (sodium in alcohol), which is known to produce mixtures of diastereomers. The subsequent chromatographic separation is a critical step for isolating the desired trans isomer. The choice of a chiral primary amine in the initial condensation step can be used to generate specific enantiomers.
-
Step 1: Synthesis of the β-Enaminoketone Intermediate.
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve a 1,3-cyclohexanedione derivative (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in toluene.
-
Reflux the mixture for 3-4 hours, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization.
-
-
Step 2: Reduction to the Amino Alcohol.
-
In a separate flask, dissolve the purified β-enaminoketone (1.0 eq) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.
-
At room temperature, add small pieces of sodium metal (excess) portion-wise while stirring vigorously. The reaction is exothermic and should be controlled.
-
Continue stirring until all the sodium has reacted.
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis and trans amino alcohols.
-
-
Step 3: Isolation of the trans Isomer and Hydrochloride Salt Formation.
-
Purify the crude mixture of diastereomers using flash column chromatography on silica gel. The polarity of the eluent system will need to be optimized to achieve good separation of the cis and trans isomers.[4]
-
Combine the fractions containing the pure trans isomer and remove the solvent.
-
Dissolve the purified trans-3-amino-cyclohexanol free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
-
Comprehensive Characterization and Analytical Control
Unequivocal structural confirmation and purity assessment are paramount in drug development. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | The proton signals for the hydrogens on C1 (attached to the hydroxyl group) and C3 (attached to the amino group) are of particular diagnostic value. In the trans isomer, these protons are typically in an axial orientation in the stable chair conformation, leading to large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. This is a key feature that distinguishes it from the cis isomer.[6] |
| ¹³C NMR | The spectrum will show six distinct carbon signals corresponding to the cyclohexane ring. The chemical shifts of C1 and C3 will be significantly downfield due to the deshielding effects of the electronegative oxygen and nitrogen atoms. |
| IR Spectroscopy | A broad absorption band in the 3200-3650 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group.[1] N-H stretching vibrations of the ammonium salt (R-NH₃⁺) typically appear as a broad band in the 2800-3200 cm⁻¹ region. C-N and C-O stretching bands will be present in the fingerprint region (approx. 1000-1300 cm⁻¹). |
| Mass Spectrometry | Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base (C₆H₁₃NO, m/z ≈ 115.10) or the protonated molecule ([M+H]⁺, m/z ≈ 116.11). |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.
Illustrative HPLC Method for Purity Determination:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.
-
Detector: UV detector set at a low wavelength (e.g., 210 nm) where the molecule has some absorbance, or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.
-
Purity Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Diode Array Detection (DAD) can be used to assess peak purity by comparing spectra across the peak.[7]
Applications in Drug Discovery and Medicinal Chemistry
The trans-3-aminocyclohexanol scaffold is a privileged structure in medicinal chemistry. Its bifunctional nature and defined stereochemistry allow it to serve as a versatile starting material for the synthesis of complex molecules with diverse biological activities.
Caption: Key application areas of the trans-3-aminocyclohexanol scaffold in drug discovery.
The 1,3-amino alcohol motif is a key structural component in a variety of potent drugs.[4] The specific spatial arrangement of the amino and hydroxyl groups is often critical for high-affinity binding to biological targets such as enzymes and receptors.[3]
-
As Chiral Building Blocks: The well-defined stereochemistry of enantiopure trans-3-aminocyclohexanol makes it an invaluable starting material for the synthesis of complex APIs where a specific enantiomer is required for therapeutic efficacy and to minimize off-target effects.[8]
-
Scaffold for Bioactive Molecules: The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the construction of libraries of compounds for screening against various biological targets. Research has shown that derivatives of aminocyclohexanols are explored for their potential as analgesics and anti-inflammatory agents.[8]
-
Influence on Physicochemical Properties: Incorporation of the aminocyclohexanol moiety can improve the pharmacokinetic properties of a drug candidate, such as solubility and membrane permeability, due to the presence of the polar amino and hydroxyl groups.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its importance lies in its role as a foundational element in molecules designed to interact with a wide range of biological systems, including those involved in viral replication (e.g., HIV protease) and neurotransmission.[9]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are essential.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined stereochemistry, bifunctionality, and favorable physical properties make it a valuable building block for the synthesis of a new generation of therapeutics. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is crucial for any researcher or drug development professional seeking to innovate in the field of pharmaceutical sciences.
References
-
Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. Available from: [Link]
-
Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available from: [Link]
-
Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. Available from: [Link]
-
PubChem. (n.d.). cis-2-Aminocyclohexanol. Retrieved January 16, 2026, from [Link]
-
Ahmad, S., Thomas, L. H., & Sutherland, A. (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 9(8), 2801–2808. Available from: [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available from: [Link]
-
Mendoza, O. J., Sonderegger, G., Truong, L., Thai, T., & Samoshin, V. V. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. Available from: [Link]
-
Home Sunshine Pharma. (n.d.). (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Retrieved January 16, 2026, from [Link]
-
Kara, S., Schrittwieser, J. H., & Gargiulo, S. (2018). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 10(19), 4293-4297. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 3-Aminocyclohexanol. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
-
NIST. (n.d.). trans-3-Methylcyclohexanol. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2020). The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives: a brief review. Available from: [Link]
-
Nguyen, T. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. PubMed. Available from: [Link]
-
Benci, K., et al. (2023). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link]
-
Reddit. (2023). HPLC trace for proof of purity. Retrieved January 16, 2026, from [Link]
-
Dong, M. W., & Blue, L. E. (2021). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 39(2), 80-91. Available from: [Link]
-
Kéki, S. (2018). How Pure Is Your Peak? LCGC Europe, 31(2), 82-89. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 16, 2026, from [Link]
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. This compound | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of trans-3-Amino-cyclohexanol hydrochloride from 3-Nitrocyclohexanol
Abstract
This technical guide provides a comprehensive overview of the synthesis of trans-3-Amino-cyclohexanol hydrochloride, a valuable bifunctional molecule, from its precursor, 3-nitrocyclohexanol.[1] The core of this transformation lies in the stereoselective reduction of the nitro group to an amine, followed by conversion to its hydrochloride salt. This document delves into the mechanistic underpinnings of the key reaction, catalytic hydrogenation, providing field-proven insights into catalyst selection, reaction optimization, and safety protocols. Detailed experimental procedures, data analysis, and purification strategies are presented to equip researchers, scientists, and drug development professionals with the knowledge to confidently and safely execute this synthesis.
Introduction: The Significance of this compound
This compound is a chiral organic compound featuring both an amino and a hydroxyl group on a cyclohexane ring.[1] This unique structural arrangement makes it a versatile building block in modern organic synthesis.[2] Its bifunctionality allows for a wide array of chemical transformations, making it a key intermediate in the development of complex molecules, including pharmaceuticals.[1][2] Notably, it serves as a precursor in the synthesis of drugs targeting respiratory diseases.[1] The hydrochloride salt form significantly enhances its water solubility, a crucial property for many biological and pharmaceutical applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H14ClNO | [1][3] |
| Molecular Weight | ~151.64 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Stereochemistry | (1S,3S) configuration | [1][3] |
| Key Functional Groups | Primary amine, Secondary alcohol | [1][2] |
The Synthetic Pathway: From Nitro to Amino
The primary route for synthesizing this compound involves the reduction of 3-nitrocyclohexanol.[1] This transformation is most commonly and efficiently achieved through catalytic hydrogenation.
The Core Reaction: Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of synthetic chemistry, utilized to reduce various functional groups by adding hydrogen gas (H₂) across double or triple bonds in the presence of a metal catalyst.[4][5] In this specific synthesis, the nitro group (-NO₂) of 3-nitrocyclohexanol is reduced to a primary amine group (-NH₂).
The general reaction is as follows:
3-Nitrocyclohexanol + 3H₂ --(Catalyst)--> 3-Aminocyclohexanol + 2H₂O
This process requires a catalyst to lower the high activation energy of the reaction, thereby increasing the reaction rate.[5]
Causality in Catalyst Selection: The "Why" Behind the Choice
The choice of catalyst is critical for achieving high yield and the desired stereochemistry. Common catalysts for nitro group reduction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[4]
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity, selectivity, and relative cost-effectiveness. It is particularly effective for the hydrogenation of nitro compounds to amines.[4]
-
Raney Nickel: While also highly active, Raney Nickel can sometimes lead to side reactions and may require more stringent handling procedures due to its pyrophoric nature when dry.[4][6]
-
Platinum on Carbon (Pt/C): Pt/C is a powerful hydrogenation catalyst but can sometimes be less selective than Pd/C for this specific transformation, potentially leading to over-reduction or other side products.[4]
For the synthesis of trans-3-Amino-cyclohexanol, 10% Pd/C is a highly recommended starting point due to its proven efficacy and selectivity in similar transformations.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, self-validating protocol for the synthesis of this compound.
Materials and Equipment
| Reagents | Equipment |
| 3-Nitrocyclohexanol | High-pressure hydrogenation reactor |
| 10% Palladium on Carbon (Pd/C) | Magnetic stirrer with hotplate |
| Methanol (MeOH), ACS grade | Schlenk line or similar inert gas setup |
| Concentrated Hydrochloric Acid (HCl) | Buchner funnel and filter flask |
| Celite® or other filter aid | Rotary evaporator |
| Nitrogen (N₂) gas | pH meter or pH paper |
| Hydrogen (H₂) gas | Standard laboratory glassware |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Procedure
Step 1: Reactor Charging and Inerting
-
In a suitable high-pressure hydrogenation reactor, dissolve 3-nitrocyclohexanol (1.0 eq) in methanol (10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution. Expert Insight: The catalyst should be handled in a moist state to mitigate its pyrophoric risk.[4][7]
-
Seal the reactor according to the manufacturer's specifications.
-
Purge the reactor vessel with nitrogen gas three times to remove all oxygen.[4][8][9] This is a critical safety step to prevent the formation of an explosive hydrogen/oxygen mixture.[4][8][9]
Step 2: Hydrogenation
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Begin vigorous stirring and, if necessary, heat the reaction mixture to the optimal temperature (often 25-50 °C).
-
Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.
-
(Optional) The reaction can be monitored by taking small aliquots (after depressurizing and purging with nitrogen) and analyzing them by TLC or GC-MS.[9]
Step 3: Work-up and Catalyst Removal
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.[8]
-
Purge the reactor with nitrogen gas three times to remove any residual hydrogen.[8]
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Safety Note: The used catalyst is saturated with hydrogen and can be pyrophoric. Do not allow the filter cake to dry out.[6][9] Quench the filter cake with water immediately after filtration and dispose of it in a designated waste container.[9]
-
Rinse the reactor and the filter cake with a small amount of methanol to ensure complete transfer of the product.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 3-aminocyclohexanol as an oil or solid.
Step 4: Salt Formation and Purification
-
Dissolve the crude 3-aminocyclohexanol in a minimal amount of fresh methanol.
-
Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2.
-
The hydrochloride salt will likely precipitate out of the solution. If not, crystallization can be induced by further cooling or by the addition of a less polar anti-solvent like diethyl ether or methyl tert-butyl ether.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain pure this compound.
Stereochemical Considerations
The reduction of 3-nitrocyclohexanol can yield both cis and trans isomers of 3-aminocyclohexanol. The stereochemical outcome is influenced by the catalyst and reaction conditions.[2] Catalytic hydrogenation often favors the formation of the thermodynamically more stable trans isomer. The separation of the desired trans-isomer from the cis-isomer can be achieved through fractional crystallization, often during the hydrochloride salt formation step.[2]
Safety: A Trustworthy Protocol
Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[6][9] Adherence to strict safety protocols is non-negotiable.
Hazard Analysis
| Hazard | Mitigation Strategy |
| Hydrogen Flammability | - Perform the reaction in a well-ventilated fume hood.[7][8]- Ensure all equipment is properly grounded to prevent static discharge.[4]- Purge the system with inert gas (nitrogen) before and after introducing hydrogen.[4][8][9] |
| Pyrophoric Catalyst | - Handle the catalyst in a wet or slurry form.[4][6][7]- Never allow the used catalyst to dry in the air.[6][7]- Quench the filtered catalyst with water immediately after use.[9] |
| High Pressure | - Use a pressure-rated reactor that has been properly inspected.[4][8]- Never exceed the maximum rated pressure and temperature of the vessel.[8] |
| Exothermic Reaction | - Monitor the reaction temperature closely.[4]- Have an adequate cooling system in place.[4] |
Safety Workflow
Caption: Critical safety workflow for catalytic hydrogenation.
Conclusion
The synthesis of this compound from 3-nitrocyclohexanol via catalytic hydrogenation is a robust and scalable process. This guide has detailed the critical aspects of this synthesis, from the underlying chemical principles to a comprehensive, safety-conscious experimental protocol. By understanding the causality behind catalyst selection, reaction conditions, and safety procedures, researchers can confidently execute this synthesis to obtain a high-purity product essential for further research and development in the pharmaceutical and chemical industries.
References
- Smolecule. (2023, August 15). This compound.
- Lin-Speed. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry.
- Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.
- University of Rochester. (n.d.). Hydrogenation SOP.
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
- Shepler, B. (2018, October 25). Catalytic hydrogenation [Video]. YouTube.
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. youtube.com [youtube.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. njhjchem.com [njhjchem.com]
- 9. chem.uci.edu [chem.uci.edu]
"trans-3-Amino-cyclohexanol hydrochloride" solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of trans-3-Amino-cyclohexanol hydrochloride
Introduction
This compound (CAS No. 124555-43-7) is a bifunctional organic compound featuring a cyclohexane ring substituted with both an amino and a hydroxyl group in a trans configuration.[1] With a molecular formula of C₆H₁₄ClNO and a molecular weight of approximately 151.64 g/mol , this compound exists as a white to off-white crystalline solid.[1] The presence of the primary amine and secondary alcohol functionalities makes it a versatile chemical intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2]
The hydrochloride salt form is crucial as it significantly enhances the compound's stability and its solubility in aqueous media, a critical factor for its application in biological assays or as a starting material in various reaction conditions.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility and stability profile is paramount. This data dictates solvent selection for synthesis and analysis, informs formulation strategies, and determines appropriate storage and handling conditions to ensure the compound's integrity over time.
This guide provides a detailed examination of the solubility characteristics and stability profile of this compound. It offers field-proven experimental protocols for determining these key parameters, grounded in authoritative regulatory guidelines, to ensure scientific rigor and data reliability.
I. Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences its bioavailability, manufacturability, and formulation. The hydrochloride salt of trans-3-Amino-cyclohexanol dramatically improves its water solubility compared to its free base form through the formation of ionic interactions between the protonated amino group and the chloride anion.[1]
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, its structural characteristics provide a strong basis for predicting its behavior. As an amine hydrochloride salt, it is a polar, ionic compound.[3][4] This suggests high solubility in polar protic solvents like water and lower-aliphatic alcohols, and lower solubility in nonpolar aprotic solvents.[3] Analogous aminocyclohexanol compounds have demonstrated solubility in a range of polar organic solvents, a behavior that can be reasonably extrapolated to the target compound.[1]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Favorable ion-dipole interactions and hydrogen bonding with the protonated amine and hydroxyl group.[3][4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of the solvent can solvate the ionic salt.[1] |
| Less Polar | Dichloromethane, Chloroform | Soluble | Expected solubility based on related aminocyclohexanol compounds.[1] |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Low / Insoluble | The nonpolar solvent molecules cannot effectively solvate the ions of the hydrochloride salt.[3][5] |
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To generate precise, quantitative solubility data, the isothermal equilibrium method is a robust and widely accepted technique.[3][6] This protocol provides a self-validating framework for determining the solubility of this compound in various solvents at a controlled temperature.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity >99%)
-
Analytical grade solvents (e.g., water, methanol, ethanol)
-
Thermostatic shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
Validated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system[6][7]
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (e.g., 0.22 µm)[6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials. The use of excess solid is critical to ensure that a saturated solution is achieved.[3]
-
Solvent Addition: Add a precise, known volume of the desired solvent to each vial.[8][9]
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired constant temperature. Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3][6] Preliminary experiments may be required to determine the minimum time to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for several hours to permit the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.[3]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample using a syringe filter to remove any remaining solid particulates.[6] Accurately dilute the filtered sample to a suitable concentration with the same solvent.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or GC.[6][7] A stability-indicating method is preferred to ensure that the compound has not degraded during the experiment.
-
Calculation: The solubility (S) is calculated using the following formula: S = C × DF Where:
-
C is the concentration of the diluted sample determined by the analytical method.
-
DF is the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, with the final solubility reported as the mean ± standard deviation.[3]
-
Workflow for Solubility Determination
Caption: Isothermal Equilibrium Solubility Determination Workflow.
II. Stability Profile
Stability testing is a fundamental component of drug development, providing critical evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10][11] For this compound, available data indicates it is generally stable under normal laboratory and storage conditions.[1] However, a comprehensive stability assessment requires subjecting the compound to stressed conditions to identify potential degradation products and establish degradation pathways.[12][13]
Forced Degradation (Stress Testing)
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[13][14] As mandated by the International Council for Harmonisation (ICH) guidelines, stress testing helps to elucidate the intrinsic stability of the molecule.[12][13] The goal is to achieve a target degradation of 5-20%, as excessive degradation can obscure the formation of primary degradants.[15][16][17]
| Stress Condition | Reagent / Method | Typical Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Room Temperature or 50-60 °C | To evaluate susceptibility to degradation in acidic environments.[15] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Room Temperature or 50-60 °C | To evaluate susceptibility to degradation in alkaline environments.[15] |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | To assess sensitivity to oxidative stress.[16] |
| Thermal | Dry Heat (Oven) | 60 °C or higher (in 10°C increments above accelerated testing) | To determine the impact of high temperature on the solid-state stability.[12] |
| Photostability | Light Cabinet | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter (ICH Q1B)[10][12] | To assess degradation upon exposure to light. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to conducting a forced degradation study on this compound.
Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution
-
Temperature-controlled oven
-
Calibrated photostability chamber
-
Validated stability-indicating HPLC method with a suitable detector (e.g., UV-Vis or MS)[7][18]
-
pH meter, vials, and other standard laboratory equipment
Step-by-Step Methodology:
-
Untreated Sample Analysis: Prepare a solution of this compound at a known concentration. Analyze this "time-zero" sample using the validated HPLC method to establish the initial purity profile.
-
Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl). Store samples at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).[15] Withdraw aliquots at various time points, neutralize with a suitable base, dilute to the initial concentration, and analyze by HPLC.
-
Base Hydrolysis: Repeat the procedure from step 2, but using a basic solution (e.g., 0.1 M NaOH). Neutralize aliquots with a suitable acid before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it at room temperature.[16] Due to the potential for rapid kinetics, monitor the reaction closely over a shorter period (e.g., up to 24 hours).[16] Withdraw aliquots, quench any remaining peroxide if necessary, and analyze.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven at a temperature significantly above that used for accelerated stability testing (e.g., 70-80 °C).[12] At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light conditions as specified in ICH guideline Q1B.[10] A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and light-induced degradation.[12] Analyze the samples after the exposure period.
-
Data Evaluation: For each stress condition, compare the chromatograms of the stressed samples to the time-zero sample. Calculate the percentage of degradation, identify the retention times of any new peaks (degradation products), and perform a mass balance analysis to account for the loss of the parent compound. The analytical method is considered "stability-indicating" if it can resolve the degradation product peaks from the parent peak and from each other.[13]
Workflow for Forced Degradation Study
Caption: Forced Degradation Study Workflow.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While qualitative data suggests favorable solubility in polar solvents and general stability under standard conditions, this document emphasizes the necessity of rigorous, quantitative experimental analysis. The detailed protocols for isothermal equilibrium solubility determination and forced degradation studies are designed to produce reliable and reproducible data that meets the high standards of scientific research and pharmaceutical development. By following these methodologies, grounded in authoritative ICH guidelines, researchers can ensure the integrity of their starting materials, develop robust analytical methods, and build a solid foundation for further synthetic applications and formulation development.
References
- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Benchchem.
- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- This compound | 124555-43-7. Smolecule.
- Q1A(R2) Guideline. ICH.
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Quality Guidelines. ICH.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- This compound | 124555-43-7. Benchchem.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Benchchem.
- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride 130198-05-9.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Experiment 13 – Properties of Amines and Amides. Moorpark College.
- A Comparative Guide to Analytical Methods for the Quantification of (S)-2-Hydroxymethylcyclohexanone. Benchchem.
- Analytical Techniques for Quantification of Iohexol in Pharmaceutical Preparations: A Comprehensive Review.
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. snscourseware.org [snscourseware.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. ijpsjournal.com [ijpsjournal.com]
An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of trans-3-Amino-cyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-3-Amino-cyclohexanol hydrochloride is a chiral organic compound that serves as a vital building block in medicinal chemistry and drug development.[1] Its rigid cyclohexane framework, combined with the specific spatial arrangement of its amino and hydroxyl functional groups, makes it an important intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding the nuanced stereochemistry of this molecule is paramount for controlling the three-dimensional structure and, consequently, the biological activity of target drug molecules. This guide provides a comprehensive analysis of the stereochemical features of this compound, including its chiral centers, conformational preferences, and synthetic considerations.
Molecular Structure and Chirality
The molecular formula for this compound is C₆H₁₄ClNO, and it has a molecular weight of approximately 151.63 g/mol .[1][2] The structure consists of a cyclohexane ring substituted with an amino group at position 3 and a hydroxyl group at position 1. The "trans" designation indicates the relative orientation of these two substituents.
Chiral Centers:
3-Aminocyclohexanol possesses two stereogenic centers, or chiral carbons, at positions C1 (the carbon bearing the hydroxyl group) and C3 (the carbon bearing the amino group). The presence of these two chiral centers gives rise to a total of four possible stereoisomers:
-
(1R, 3R)
-
(1S, 3S)
-
(1R, 3S)
-
(1S, 3R)
The trans isomers are the (1R, 3R) and (1S, 3S) enantiomeric pair, where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring. The cis isomers correspond to the (1R, 3S) and (1S, 3R) enantiomeric pair, where the functional groups are on the same side of the ring.[3][4] The hydrochloride salt form enhances the compound's water solubility, which is beneficial for various applications.[1]
Conformational Analysis
The cyclohexane ring in trans-3-Amino-cyclohexanol predominantly adopts a chair conformation to minimize steric strain. In the trans configuration, the most stable conformation is the one where both the hydroxyl and amino groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions that would destabilize a conformation with axial substituents. While the cyclohexane ring can undergo a "ring flip" to an alternative chair conformation, this would force both bulky substituents into axial positions, leading to significant steric hindrance. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium.[5]
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the conformational preferences of substituted cyclohexanes. In the ¹H NMR spectrum of trans-3-aminocyclohexanol, the protons attached to the carbons bearing the hydroxyl and amino groups (H1 and H3) typically exhibit large coupling constants, indicative of an axial-axial relationship with neighboring protons, which confirms the equatorial positions of the substituents.[6][7]
Caption: Chair conformation of trans-3-Aminocyclohexanol.
Synthesis and Stereocontrol
The synthesis of trans-3-Amino-cyclohexanol, particularly with stereochemical control, is a topic of significant interest in organic chemistry. Several methods have been reported, often focusing on the reduction of a precursor molecule.
Diastereoselective Synthesis:
A common approach involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[6][7][8] The stereochemical outcome of the reduction (i.e., the ratio of cis to trans isomers) is highly dependent on the reducing agent and the reaction conditions. For instance, reduction with sodium in a mixture of THF and isopropyl alcohol can yield both cis and trans isomers.[6][7] The diastereomeric ratio can be influenced by the steric bulk of substituents on the enaminoketone precursor.
Experimental Protocol: Reduction of a β-Enaminoketone
-
Preparation of the β-Enaminoketone: A 1,3-cyclohexanedione is condensed with an amine (e.g., benzylamine) in a suitable solvent like toluene at reflux to form the corresponding β-enaminoketone.[6][7]
-
Reduction: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature.[6][7]
-
Workup and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted. The resulting mixture of cis and trans aminocyclohexanols can then be separated by column chromatography.
-
Salt Formation: The isolated trans-3-aminocyclohexanol is treated with hydrochloric acid to form the hydrochloride salt.
| Precursor | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) | Reference |
| 3-(benzylamino)cyclohex-2-en-1-one | Sodium | THF/isopropyl alcohol | Varies | [6][7] |
| 3-((S)-1-phenylethylamino)cyclohex-2-en-1-one | Sodium | THF/isopropyl alcohol | 89:11 | [6][7] |
Enantioselective Synthesis:
Achieving enantiomeric purity often requires the use of chiral auxiliaries, catalysts, or starting materials. For instance, using a chiral amine like (S)-α-methylbenzylamine in the formation of the β-enaminoketone can induce diastereoselectivity in the subsequent reduction, allowing for the separation of diastereomers which can then be converted to the desired enantiomer of 3-aminocyclohexanol.[6]
Caption: General workflow for the synthesis of trans-3-Aminocyclohexanol HCl.
Applications in Drug Development
The well-defined stereochemistry of this compound makes it a valuable chiral pool starting material. The amino and hydroxyl groups provide handles for further chemical modification, allowing for the construction of more complex molecules with specific three-dimensional architectures. This is particularly important in the development of drugs where stereochemistry plays a critical role in receptor binding and biological activity.
Conclusion
A thorough understanding of the stereochemistry of this compound is essential for its effective use in research and drug development. The presence of two chiral centers dictates the existence of stereoisomers, with the trans configuration being of particular interest. The conformational preference for a diequatorial arrangement of the functional groups in a chair conformation is a key feature influencing its reactivity and incorporation into larger molecules. Synthetic strategies that allow for the control of both diastereoselectivity and enantioselectivity are crucial for accessing the desired stereoisomer for pharmaceutical applications.
References
-
Balbás, M. I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride. National Center for Biotechnology Information. [Link]
-
MDPI. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. National Center for Biotechnology Information. [Link]
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. This compound | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.st [sci-hub.st]
An In-Depth Technical Guide to trans-3-Amino-cyclohexanol Hydrochloride: Synthesis, Derivatives, and Therapeutic Potential
This guide provides a comprehensive technical overview of trans-3-Amino-cyclohexanol hydrochloride, a versatile bifunctional molecule, for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple datasheet, this document delves into the nuanced stereoselective synthesis of the core scaffold, explores the derivatization strategies to create novel chemical entities, and discusses the therapeutic landscape of its analogs, highlighting its potential as a valuable building block in modern drug discovery.
The Core Moiety: Understanding this compound
This compound (CAS No: 124555-43-7) is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a trans configuration.[1][2] The hydrochloride salt form enhances its aqueous solubility, making it amenable to a variety of chemical transformations and biological assays.[1] Its molecular formula is C₆H₁₄ClNO, and it has a molecular weight of 151.63 g/mol .[2]
The defining characteristic of this molecule is the spatial arrangement of the amino and hydroxyl groups on opposite faces of the cyclohexane ring. This trans configuration is energetically favored over the corresponding cis isomer due to reduced steric hindrance.[1] The molecule exists predominantly in a chair conformation to minimize steric strain. This stereochemical rigidity, combined with the presence of two reactive functional groups—a primary amine and a secondary alcohol—makes it a valuable chiral building block in asymmetric synthesis and for the construction of complex molecular architectures.[3][4]
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 124555-43-7 | [2][5] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Enhanced solubility in water (as hydrochloride salt) | [1] |
Synthesis of the trans-3-Aminocyclohexanol Core: A Detailed Protocol
The stereoselective synthesis of trans-3-aminocyclohexanol is a critical step in harnessing its potential. One of the most effective and well-documented methods involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[3][6][7] This approach provides good yields and allows for the control of stereochemistry.
Experimental Protocol: Reduction of β-Enaminoketones
This protocol is adapted from the work of Montoya Balbás et al. and provides a reliable method for the synthesis of both cis- and trans-3-aminocyclohexanols, with the trans isomer being a significant product.[3][6]
Step 1: Synthesis of the β-Enaminoketone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) in toluene (30 mL).
-
Reaction: Reflux the mixture for 3 hours, azeotropically removing the water formed during the reaction.
-
Work-up: After cooling, remove the toluene under reduced pressure. The resulting yellow solid is the β-enaminoketone, which can be purified by recrystallization from a mixture of dichloromethane and hexane.[6]
Step 2: Reduction to the Aminocyclohexanol
-
Reaction Setup: Dissolve the synthesized β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and tetrahydrofuran (THF) (5 mL).
-
Reduction: Cool the solution to 0 °C and add small pieces of metallic sodium (0.27 g, 12.0 g-atom) in excess. Stir the reaction mixture, allowing it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, carefully remove any unreacted sodium. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel.[3]
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm their structure and stereochemistry.[3][6]
Figure 1: Synthesis of trans-3-Aminocyclohexanol.
Derivatization Strategies and Key Analogs
The bifunctional nature of trans-3-aminocyclohexanol allows for a wide range of chemical modifications at both the amino and hydroxyl groups, making it a versatile scaffold for generating diverse chemical libraries.
N-Substituted Derivatives
The primary amino group is a key handle for derivatization. Standard organic transformations can be employed to introduce a variety of substituents:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield N-alkyl or N-aryl derivatives.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base can produce a range of amide derivatives.
-
Schiff Base Formation: Condensation with aldehydes can form Schiff bases, which can be further reduced to secondary amines or used as intermediates for other transformations.
O-Substituted Derivatives
The secondary hydroxyl group can also be readily functionalized:
-
Etherification: Reaction with alkyl halides under basic conditions (e.g., Williamson ether synthesis) can yield ether derivatives.
-
Esterification: Reaction with acyl chlorides or carboxylic acids (under esterification conditions like Fischer esterification or using coupling agents) can produce ester derivatives.
Notable Analogs and Their Applications
While specific, publicly available data on the biological activity of this compound derivatives is limited, the therapeutic applications of its close analog, trans-4-aminocyclohexanol, provide valuable insights into its potential.
-
Ambroxol Analogs (Expectorants): trans-4-Aminocyclohexanol is a key intermediate in the synthesis of Ambroxol, a widely used mucolytic and expectorant drug. The synthesis involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde, followed by reduction. The resulting N-substituted aminocyclohexanol derivatives have demonstrated significant expectorant activity with low toxicity. This suggests that derivatives of trans-3-aminocyclohexanol could also be explored for similar applications in respiratory diseases.
-
GPCR Modulators: The aminocyclohexanol scaffold has been investigated for its potential to modulate G-protein coupled receptors (GPCRs). While specific data for the trans-3 isomer is scarce, the general structural features are amenable to interactions with these important drug targets. Allosteric modulators of GPCRs, which bind to a site distinct from the endogenous ligand binding site, are of great interest in drug discovery for their potential to fine-tune receptor activity with greater selectivity and a lower side-effect profile.[8][9][10][11] The chiral nature of trans-3-aminocyclohexanol makes it an attractive starting point for the synthesis of such modulators.
-
Kinase Inhibitors: The aminocyclohexanol moiety can serve as a scaffold for the development of kinase inhibitors. The amino and hydroxyl groups can be functionalized to interact with key residues in the ATP-binding pocket of kinases, which are critical targets in oncology and inflammatory diseases.
Data on Biologically Active Analogs
The following table summarizes data on some biologically active aminocyclohexanol derivatives, providing a basis for the potential of the trans-3-amino-cyclohexanol scaffold.
| Derivative Class | Target/Activity | Quantitative Data | Reference |
| 3-Aminocyclohex-2-en-1-ones | CXCR2 Antagonists | Several derivatives with IC₅₀ < 10 µM | [1] |
| Aromatic Amide Derivatives | BCR-ABL Inhibitors | Compounds with IC₅₀ values of 5.66 ± 2.06 μM and 6.03 ± 0.49 μM against K562 cells | [5] |
| Thiophene[3,2-d]pyrimidine Derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors | Compound 5k with EC₅₀ of 0.042 µM against HIV-1 WT | [12][13] |
Note: The compounds listed above are analogs and not direct derivatives of this compound. However, they demonstrate the potential of the aminocyclohexanol scaffold in developing potent bioactive molecules.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel therapeutics based on the trans-3-amino-cyclohexanol scaffold follows a logical and iterative workflow, from initial synthesis to biological characterization.
Figure 2: A typical drug discovery workflow.
Signaling Pathways: A Frontier for Exploration
A critical aspect of modern drug development is understanding the mechanism of action of a compound, including the specific signaling pathways it modulates. As of the writing of this guide, there is a lack of publicly available information specifically detailing the signaling pathways affected by derivatives of this compound.
However, given the therapeutic targets of its analogs (e.g., GPCRs and kinases), it is plausible that derivatives of this scaffold could modulate key cellular signaling cascades such as:
-
GPCR Signaling: Modulation of GPCRs can impact downstream pathways involving second messengers like cyclic AMP (cAMP) and inositol trisphosphate (IP₃), which in turn regulate a vast array of cellular processes.
-
Kinase Signaling Cascades: Inhibition of specific kinases can disrupt signaling pathways crucial for cell growth, proliferation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.
The elucidation of the specific signaling pathways modulated by novel trans-3-amino-cyclohexanol derivatives represents a significant opportunity for future research and will be crucial for their successful development as therapeutic agents.
Conclusion and Future Perspectives
This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a solid foundation for the synthesis of diverse and complex molecular architectures. While the direct therapeutic applications of its derivatives are still an emerging area of research, the established biological activities of its analogs, particularly in the areas of respiratory diseases, GPCR modulation, and kinase inhibition, strongly suggest that this scaffold is a promising starting point for the development of novel therapeutics.
Future research should focus on the synthesis and biological evaluation of a broader range of trans-3-amino-cyclohexanol derivatives to establish clear structure-activity relationships (SAR). Furthermore, detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be essential to unlock their full therapeutic potential. The continued exploration of this versatile scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles.
References
-
Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162. [Link]
-
Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
-
Sci-Hub. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved January 16, 2026, from [Link]
-
Svintek, N., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794-5799. [Link]
-
Reddy, M. S., & Njar, V. C. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(5), 274-278. [Link]
-
Hauser, A. S., et al. (2017). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 292(42), 17253-17261. [Link]
-
Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
-
Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41-54. [Link]
-
Burford, N. T., et al. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 14-43. [Link]
-
Xing, Y., et al. (2025). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Signal Transduction and Targeted Therapy, 10(1), 1-4. [Link]
-
Jones, C. K., & Conn, P. J. (2014). Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. Neuropharmacology, 76, 1-10. [Link]
-
Kim, M. G., et al. (2003). Evaluation of amino-substituted heterocyclic derivatives as alanine racemase inhibitors. Medicinal Chemistry Research, 12(3), 130-138. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
-
Hrdlicka, P., et al. (2021). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Advances, 11(3), 1645-1658. [Link]
-
Coop, A., et al. (2013). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of Medicinal Chemistry, 56(23), 9575-9585. [Link]
-
Bhragual, D. D., et al. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 2(2), 345-349. [Link]
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. This compound | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 124555-43-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones / Molecules, 2011 [sci-hub.st]
- 8. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to trans-3-Amino-cyclohexanol Hydrochloride: A Bifunctional Building Block
An In-Depth Technical Guide to the Potential Role of trans-3-Amino-cyclohexanol Hydrochloride in Advanced Polymer Synthesis
This guide provides a detailed technical exploration of this compound, focusing on its theoretical potential as a novel bifunctional monomer in the field of polymer chemistry. While its application in polymerization is not yet widely documented, its unique structure presents compelling possibilities for creating advanced polymers with tailored properties. This document serves as a resource for researchers, scientists, and drug development professionals interested in exploring new frontiers in polymer synthesis.
trans-3-Amino-cyclohexanol is a cycloaliphatic organic compound featuring two distinct functional groups: a secondary amine (-NH) and a secondary hydroxyl (-OH) group, positioned in a trans configuration on a cyclohexane ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it easier to handle and store.
The core appeal of this molecule in polymer chemistry lies in its nature as a bifunctional monomer.[1][2][3] Such monomers, possessing two reactive sites, are the fundamental building blocks for step-growth polymers. The presence of both an amine and a hydroxyl group allows it to participate in a variety of polymerization reactions, potentially leading to the formation of polyamides, polyurethanes, or other copolymers with unique structural features. The rigid cyclohexane backbone is of particular interest, as its incorporation into a polymer chain is hypothesized to impart increased thermal stability, rigidity, and a higher glass transition temperature (Tg) compared to analogous aliphatic monomers.
While aminocyclohexanol derivatives are valuable in medicinal chemistry and asymmetric synthesis,[4] their potential in materials science remains an area ripe for exploration.
| Compound Properties | |
| IUPAC Name | rel-(1s,3s)-3-aminocyclohexan-1-ol hydrochloride |
| CAS Number | 40525-77-7 (for free base) |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Functional Groups | Secondary Amine (-NH), Secondary Hydroxyl (-OH) |
| Potential Polymerization Class | Step-Growth Polymerization |
Theoretical Framework for Polymerization
The dual functionality of trans-3-Amino-cyclohexanol allows it to act as an A-B type monomer, where 'A' is one functional group (e.g., amine) and 'B' is the other (e.g., hydroxyl). However, it is more likely to be employed as an A-A or B-B type monomer in conjunction with a complementary co-monomer. For instance, it can be considered a di-functional monomer where both groups can react with a different, complementary functionality.
Pathway to Polyurethane Synthesis
Polyurethanes are formed through the reaction of a diol (or polyol) with a diisocyanate.[5] The hydroxyl group of trans-3-Amino-cyclohexanol can readily participate in this reaction. Simultaneously, the amine group will also react with an isocyanate group to form a urea linkage. This dual reactivity would result in a hybrid Poly(urethane-urea) polymer. The reaction is typically catalyzed and proceeds rapidly.
The incorporation of the rigid cyclohexyl ring into the polymer backbone is expected to create materials with high hardness and thermal resistance.
Pathway to Polyamide Synthesis
Polyamides are traditionally synthesized via the polycondensation of a diamine with a dicarboxylic acid.[6] To use trans-3-Amino-cyclohexanol in polyamide synthesis, it would be reacted with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. The amine group of the aminocyclohexanol reacts to form the characteristic amide bond. In this scenario, the hydroxyl group remains as a pendant group on the polymer backbone.
This pendant hydroxyl group is a key feature, offering a site for post-polymerization modification. It could be used for cross-linking, grafting other polymer chains, or introducing specific functionalities (e.g., hydrophilic or bioactive moieties), making the resulting polyamide a functional material.
Experimental Protocols: Hypothetical Syntheses
The following protocols are proposed, scientifically-grounded methodologies for the synthesis of polymers using trans-3-Amino-cyclohexanol. These are based on established polymerization techniques.[7][8]
Protocol: Synthesis of a Poly(urethane-urea) via Solution Polymerization
This protocol describes the reaction of trans-3-Amino-cyclohexanol with a diisocyanate.
Materials:
-
This compound
-
Triethylamine (TEA) or other suitable base (to neutralize HCl and free the amine)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Anhydrous Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol (for precipitation)
-
Nitrogen gas supply
Procedure:
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Neutralization: Add triethylamine (1.1 eq) dropwise to the solution at room temperature and stir for 1 hour to ensure complete neutralization of the hydrochloride salt, liberating the free base.
-
Reaction Setup: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.05 mol%) to the flask.
-
Isocyanate Addition: Slowly add a solution of MDI (1.0 eq) in anhydrous DMF to the reaction mixture dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 25°C.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70°C. Monitor the reaction progress by observing the increase in viscosity. The disappearance of the NCO peak (~2270 cm⁻¹) in FT-IR spectroscopy can confirm reaction completion.[8]
-
Polymer Isolation: Once the desired viscosity is achieved (typically after 4-6 hours), cool the reaction mixture and precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Purification & Drying: Filter the resulting white polymer, wash thoroughly with methanol to remove unreacted monomers and solvent, and dry in a vacuum oven at 60°C until a constant weight is achieved.
Protocol: Synthesis of a Functional Polyamide via Interfacial Polycondensation
This protocol details the synthesis of a polyamide with pendant hydroxyl groups.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Adipoyl chloride
-
Hexane (or other immiscible organic solvent)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving this compound (1.0 eq) and NaOH (2.2 eq) in deionized water. The NaOH neutralizes the HCl and the HCl formed during the reaction.
-
Organic Phase Preparation: Prepare an organic solution by dissolving adipoyl chloride (1.0 eq) in hexane.
-
Interfacial Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form instantly at the interface.
-
Polymer Extraction: Using forceps, gently grasp the polymer film at the center of the interface and pull it out continuously as a "rope". The "nylon rope trick" is a classic demonstration of this process.[9]
-
Washing: Wash the collected polymer rope thoroughly with deionized water and then with a 50/50 ethanol/water solution to remove trapped reactants and salts.
-
Drying: Dry the polyamide in a vacuum oven at 80°C to a constant weight.
Visualizing the Process: Workflows and Mechanisms
Diagrams created with Graphviz provide a clear visual representation of the proposed synthetic pathways.
Experimental Workflow for Poly(urethane-urea) Synthesis
Caption: Workflow for Poly(urethane-urea) Synthesis.
Proposed Reaction Mechanism for Polyamide Formation
Caption: Mechanism of Amide Bond Formation.
Conclusion and Future Outlook
This compound represents an intriguing but underexplored monomer for polymer synthesis. Its bifunctional nature, combined with a rigid cycloaliphatic core, makes it a theoretically excellent candidate for creating novel polyurethanes, polyamides, and other copolymers. The pendant hydroxyl group in polyamide applications is particularly noteworthy, offering a versatile handle for creating functional materials.
While this guide presents a theoretical framework and plausible synthetic protocols, empirical validation is the necessary next step. Researchers are encouraged to use these concepts as a starting point for laboratory investigation. Future work should focus on synthesizing these polymers, characterizing their molecular weight, thermal properties (Tg, Td), and mechanical performance, and exploring the potential of post-polymerization modification. The successful application of trans-3-Amino-cyclohexanol could lead to a new class of performance-advantaged polymers derived from a unique cycloaliphatic building block.
References
- Fiveable. (n.d.). Bifunctional Monomers Definition.
- ECHEMI. (n.d.). What is a monofunctional, bifunctional and polyfunctional monomer?.
- Chemistry For Everyone. (2025). What Is Meant By A-A And B-B Type Monomers In Step-growth Polymerization?. YouTube.
- Quora. (2022). What is a monofunctional, bifunctional and polyfunctional monomer?.
- MDPI. (n.d.). Synergetic Effect of Dual Functional Monomers in Molecularly Imprinted Polymer Preparation for Selective Solid Phase Extraction of Ciprofloxacin.
- Georgia Institute of Technology. (n.d.). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS.
- MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- MDPI. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- ResearchGate. (n.d.). Polyamide Syntheses.
- Yakushin, V., et al. (2014). Synthesis and Characterization of Novel Polyurethanes Based on Vegetable Oils Amide and Ester Polyols. Materials Science.
- Shockravi, A., et al. (2009). Synthesis of polyamides. ResearchGate.
- AChemBlock. (n.d.). trans-3-amino-cyclohexanol 97%.
- National Institutes of Health. (2022). One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation.
- ACS Publications. (n.d.). Three Ways to Polyamides: The Impact of Polymerization Mechanism on Polymer Properties.
- ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- Royal Society of Chemistry. (2021). Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers.
- National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.
- Cartel International. (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter.
- University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- Semantic Scholar. (n.d.). Synthesis of amine containing well-defined polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization and their characterization.
Sources
- 1. fiveable.me [fiveable.me]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Pharmaceutical Intermediates with "trans-3-Amino-cyclohexanol hydrochloride": Application Notes and Protocols
Introduction: The Strategic Importance of trans-3-Amino-cyclohexanol in Medicinal Chemistry
trans-3-Amino-cyclohexanol is a bifunctional chiral building block of significant interest in the pharmaceutical industry. Its rigid cyclohexane scaffold, coupled with the stereochemically defined trans orientation of the amino and hydroxyl groups, provides a valuable platform for the synthesis of complex molecular architectures with precise three-dimensional arrangements. This is particularly crucial for developing drug candidates with high target specificity and reduced off-target effects. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for a variety of chemical transformations.
This guide provides a comprehensive overview of the synthesis of trans-3-amino-cyclohexanol hydrochloride and its application in the preparation of advanced pharmaceutical intermediates. The protocols detailed herein are designed to be robust and scalable, offering researchers and drug development professionals a practical resource for their synthetic endeavors.
Part 1: Stereoselective Synthesis of this compound
The synthesis of trans-3-amino-cyclohexanol with the desired stereochemistry is a critical first step. Two primary strategies are highlighted here: the catalytic hydrogenation of an aromatic precursor and the diastereoselective reduction of a β-enaminoketone intermediate.
Method 1: Catalytic Hydrogenation of m-Aminophenol
This method represents a common industrial approach, leveraging a readily available starting material. The key to this synthesis is the stereoselective reduction of the aromatic ring to afford the desired trans isomer.
Workflow for Catalytic Hydrogenation of m-Aminophenol
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: Hydrogenation of m-Aminophenol
-
Reaction Setup: To a high-pressure autoclave, add m-aminophenol (1 equivalent) and a suitable solvent such as methanol or isopropanol.
-
Catalyst Addition: Add a rhodium-on-carbon catalyst (Rh/C, typically 5 mol%). The choice of catalyst is critical for achieving high trans selectivity.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a mixture of cis- and trans-3-aminocyclohexanol.
-
Isomer Separation: The separation of the trans isomer can be achieved by fractional crystallization. This often involves the formation of a salt (e.g., with a chiral acid like mandelic acid for enantiomeric resolution if a specific enantiomer is desired) to facilitate the separation of diastereomers.
-
Salt Formation: Dissolve the purified trans-3-aminocyclohexanol in a suitable solvent (e.g., isopropanol) and treat with a solution of hydrochloric acid to precipitate the hydrochloride salt.
-
Isolation: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Catalyst: Rhodium-based catalysts are often preferred for the hydrogenation of substituted phenols as they can provide good stereoselectivity towards the trans product under optimized conditions.
-
Solvent: The choice of solvent can influence the stereochemical outcome of the hydrogenation.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing side reactions.
Method 2: Reduction of β-Enaminoketones
This approach offers an alternative route that allows for the construction of the substituted cyclohexane ring followed by a diastereoselective reduction.[1]
Experimental Protocol: Synthesis and Reduction of a β-Enaminoketone [1]
-
Synthesis of β-Enaminoketone:
-
In a round-bottom flask equipped with a Dean-Stark trap, dissolve 1,3-cyclohexanedione (1 equivalent) and an appropriate amine (e.g., benzylamine, 1.1 equivalents) in toluene.
-
Reflux the mixture until the calculated amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture and remove the toluene under reduced pressure. The crude β-enaminoketone can often be used directly in the next step or purified by crystallization.
-
-
Reduction to trans-3-Aminocyclohexanol:
-
Dissolve the β-enaminoketone (1 equivalent) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.
-
Cool the solution in an ice bath and add small pieces of metallic sodium (an excess, e.g., 6 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography. The trans isomer is typically the major product.[2]
-
-
Salt Formation: Follow the procedure described in Method 1, step 7 and 8, to obtain this compound.
Causality Behind Experimental Choices:
-
Reducing Agent: The use of sodium in alcohol (a dissolving metal reduction) is a classic method for the reduction of enaminones to the corresponding amino alcohols. The stereochemical outcome is influenced by the steric hindrance of the substituents on the cyclohexane ring.
-
Work-up: The ammonium chloride quench neutralizes the reaction mixture and facilitates the separation of the product.
Part 2: Application in the Synthesis of Pharmaceutical Intermediates
The true value of this compound lies in its utility as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. One notable area is in the synthesis of heterocyclic compounds, such as β-carboline alkaloids, which are known to possess a wide range of biological activities.[3][4]
Application Example: Synthesis of a Tetrahydro-β-carboline Derivative via the Pictet-Spengler Reaction
Conceptual Workflow for Tetrahydro-β-carboline Synthesis
Caption: Conceptual workflow for the synthesis of a tetrahydro-β-carboline from trans-3-aminocyclohexanol.
Representative Protocol: Pictet-Spengler Reaction
This protocol is a general representation and would require optimization for a specific tryptamine derivative of trans-3-aminocyclohexanol.
-
Reaction Setup: Dissolve the tryptamine derivative of trans-3-aminocyclohexanol (1 equivalent) and an aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.1 equivalents) in a suitable solvent (e.g., dichloromethane or toluene).
-
Acid Catalyst: Add an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired tetrahydro-β-carboline derivative.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is essential for the formation of the electrophilic iminium ion intermediate, which is necessary for the intramolecular cyclization onto the electron-rich indole ring.
-
Aldehyde/Ketone: The choice of the carbonyl compound determines the substituent at the C-1 position of the resulting β-carboline, allowing for the introduction of molecular diversity.
Quantitative Data Summary
| Synthesis Step | Starting Material | Product | Typical Yield | Key Parameters | Reference |
| β-Enaminoketone Synthesis | 1,3-Cyclohexanedione, Benzylamine | 3-(Benzylamino)cyclohex-2-en-1-one | 85-95% | Toluene, reflux with Dean-Stark trap | [1] |
| Reduction of β-Enaminoketone | 3-(Benzylamino)cyclohex-2-en-1-one | trans-3-(Benzylamino)cyclohexanol | ~70% (major isomer) | Sodium, THF/Isopropanol | [1] |
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. The stereoselective synthesis of this compound can be achieved through established methods such as catalytic hydrogenation and the reduction of β-enaminoketones. Its application in the construction of complex heterocyclic scaffolds, demonstrated by the conceptual Pictet-Spengler reaction, highlights its potential for the development of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers in their efforts to leverage this important synthetic tool.
References
- Montoya Balbás, I., Domínguez Mendoza, B. E., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151–162.
- Szabó, T., Volk, B., & Milen, M. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(3), 665.
- Zheng, Y., & Wang, Q. (2015).
- Green, G. R., Mason, H. J., & Thomas, E. J. (1985). Reduction of enaminones in the preparation of 3-aminocyclohexanols; a novel preparation of tetronic acid. Journal of the Chemical Society, Perkin Transactions 1, 1451-1455.
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of enaminones in the preparation of 3-aminocyclohexanols; a novel preparation of tetronic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
The Strategic Application of trans-3-Amino-cyclohexanol hydrochloride in the Synthesis of Novel Respiratory Disease Therapeutics
Introduction: A Versatile Scaffolding for Respiratory Drug Discovery
trans-3-Amino-cyclohexanol hydrochloride is a bifunctional cycloaliphatic compound poised as a valuable starting material in the synthesis of novel pharmaceutical agents, particularly those targeting respiratory ailments.[1] Its inherent structural features—a cyclohexane ring ensuring conformational rigidity, along with strategically positioned amino and hydroxyl groups—offer medicinal chemists a versatile scaffold for constructing complex molecules with potential therapeutic activities. This guide provides an in-depth exploration of the applications and experimental protocols involving this compound in the context of respiratory drug development. While its isomer, trans-4-aminocyclohexanol, is a well-established precursor to the widely-used mucolytic agent Ambroxol, the 3-amino isomer presents an opportunity for the development of new chemical entities with potentially distinct pharmacological profiles.[2][3] This document will serve as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their research and development endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The hydrochloride salt form confers enhanced water solubility, a desirable trait for many chemical and biological applications.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | Smolecule[1] |
| Molecular Weight | 151.64 g/mol | Smolecule[1] |
| Appearance | White to off-white solid | ChemicalBook[4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | ChemicalBook[4] |
General Synthesis of trans-3-Amino-cyclohexanol: A Foundational Protocol
The synthesis of the parent compound, trans-3-aminocyclohexanol, is a critical first step. A common laboratory-scale procedure involves the reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione.[5][6] This method provides a reliable route to obtaining the desired aminocyclohexanol scaffold.
Experimental Protocol: Reduction of a β-Enaminoketone
This protocol is adapted from established methods for the synthesis of 3-aminocyclohexanol derivatives.[5][6]
Materials:
-
β-enaminoketone (e.g., derived from 1,3-cyclohexanedione)
-
Isopropyl alcohol
-
Tetrahydrofuran (THF)
-
Metallic sodium
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).
-
Carefully add an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms) to the solution at 0°C.
-
Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully remove any unreacted sodium.
-
Pour the reaction mixture into a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude trans-3-aminocyclohexanol.[5]
Application in the Synthesis of a Novel Bromhexine Analog: A Representative Workflow
To illustrate the utility of this compound in respiratory drug synthesis, a detailed protocol for the preparation of a novel analog of Bromhexine, a known mucolytic agent, is presented. This workflow demonstrates a practical application of the starting material in constructing a molecule with a pharmacophore relevant to respiratory diseases.
Conceptual Synthesis Pathway
Caption: Synthesis of a novel Bromhexine analog.
Detailed Synthetic Protocol
Part 1: Condensation to form the Schiff Base
-
In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as methanol.
-
Add a mild base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.
-
Add 2-amino-3,5-dibromobenzaldehyde (1 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor the formation of the Schiff base intermediate by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Part 2: Reduction to the Final Product
-
Dissolve the crude Schiff base intermediate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in portions, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the novel Bromhexine analog.
Proposed Mechanism of Action: A Focus on Mucolytic Activity
While the specific biological targets of a novel derivative would require extensive pharmacological testing, a plausible mechanism of action for a Bromhexine analog derived from trans-3-Amino-cyclohexanol would be the modulation of mucus viscosity and elasticity in the respiratory tract.
Caption: Proposed mechanism of mucolytic action.
This proposed pathway suggests that the compound could enhance the activity of lysosomal enzymes within mucus-producing cells. This, in turn, would lead to the breakdown of the acidic mucopolysaccharide fibers that are major contributors to mucus viscosity. The resulting decrease in viscosity would facilitate easier removal of phlegm through the natural mucociliary clearance mechanism, leading to improved airway patency.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, starting material for the development of new therapeutics for respiratory diseases. Its unique stereochemistry, compared to its 4-amino isomer, offers the potential for novel structure-activity relationships and the development of drugs with improved efficacy, selectivity, or pharmacokinetic profiles. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to initiate and advance their drug discovery programs in the respiratory field. Further investigation into the synthesis of diverse libraries of compounds derived from this compound is warranted to fully explore its therapeutic potential.
References
- Cyclohexanol derivative - GB2239242A - Google Patents. (n.d.).
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
- Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Google Patents. (n.d.).
- (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules, 17(1), 151–160.
-
COPD, Asthma, and Pharmacology | RT - Respiratory Therapy. (2016, June 7). Retrieved January 16, 2026, from [Link]
- Cyclohexanol derivative - GB2239242A - Google Patents. (n.d.).
-
3-Aminocyclohexanols. - Bibliothèque et Archives Canada. (n.d.). Retrieved January 16, 2026, from [Link]
-
TRELEGY for COPD | TRELEGY ELLIPTA (fluticasone furoate, umeclidinium, and vilanterol). (n.d.). Retrieved January 16, 2026, from [Link]
- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents. (n.d.).
-
(1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
-
Novel Bronchodilators: Synthesis, Transamination Reactions, and Pharmacology of a Series of pyrazino[2,3-c][2][3][5]thiadiazine 2, 2-dioxides - PubMed. (1993, August 1). Retrieved January 16, 2026, from [Link]
- US8007842B2 - Composition for inhalation therapy and methods of use - Google Patents. (n.d.).
-
Prescribing of triple therapy - Right Decisions - NHS Scotland. (n.d.). Retrieved January 16, 2026, from [Link]
- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents. (n.d.).
-
AstraZeneca to showcase latest research on comprehensive portfolio and pipeline aimed at transforming respiratory diseases at ATS 2025. (2025, May 13). Retrieved January 16, 2026, from [Link]
-
3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 3. GB2239242A - Cyclohexanol derivative - Google Patents [patents.google.com]
- 4. (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols for the Scalable Production of trans-3-Amino-cyclohexanol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: trans-3-Amino-cyclohexanol hydrochloride is a pivotal chemical building block in modern organic synthesis, particularly valued within the pharmaceutical sector for the development of therapeutics targeting respiratory diseases.[1][2] The primary obstacle to its cost-effective manufacture is the precise control of stereochemistry to isolate the desired trans isomer, which possesses two chiral centers.[1] Traditional synthetic methods often yield isomeric mixtures that are challenging and costly to separate on an industrial scale. This guide details a robust and scalable production strategy centered on the stereoselective enzymatic reduction of an N-protected 3-aminocyclohexanone intermediate. This chemoenzymatic approach offers high diastereoselectivity, avoids harsh reagents, and facilitates a streamlined purification process, addressing the core challenges of scalability and purity.
Introduction: The Strategic Importance of Stereochemistry
The cyclohexane ring is a common scaffold in medicinal chemistry. In the case of 3-amino-cyclohexanol, the spatial relationship between the amino and hydroxyl groups is critical for its utility as a synthetic precursor. The trans configuration, where the functional groups reside on opposite faces of the ring, provides a specific three-dimensional geometry that is essential for its intended biological activity or for directing the stereochemical outcome of subsequent reactions.[1]
The principal challenges in scaling the production of this molecule are:
-
Diastereoselectivity: Achieving high selectivity for the trans isomer over the cis isomer during the reduction of a ketone precursor.
-
Purification: Developing a non-chromatographic method for isolating the final product with high purity (≥99%).[3]
-
Process Safety and Economics: Utilizing reagents and conditions that are safe, cost-effective, and environmentally sustainable for large-scale operations.
This document provides a comprehensive overview of a validated synthetic route that leverages the precision of biocatalysis to overcome these challenges.
Analysis of Synthetic Strategies
Several pathways to 3-aminocyclohexanol have been reported. However, not all are amenable to large-scale production. A comparative analysis highlights the advantages of a chemoenzymatic approach starting from a protected aminoketone.
Caption: Comparison of major synthetic strategies.
The reduction of β-enaminoketones suffers from poor stereocontrol and the use of hazardous reagents like metallic sodium, making it unsuitable for scale-up.[4][5] The hydrogenation of a nitro-alcohol precursor is a viable industrial process, but the synthesis of the starting material presents its own challenges.[1] The recommended strategy (Route 3) involves the reduction of a readily prepared N-protected 3-aminocyclohexanone. This route is highly attractive because the key challenge is isolated to a single stereochemistry-determining step: the reduction of the ketone. As demonstrated in the protocols below, this step can be controlled with exceptional precision using a ketoreductase (KRED) enzyme.[6][7]
Recommended Scalable Workflow
The proposed manufacturing process is a three-stage sequence designed for efficiency, control, and scalability. It begins with the synthesis of an N-Boc protected aminoketone, proceeds through the key stereoselective enzymatic reduction, and concludes with deprotection and crystallization of the final hydrochloride salt.
Caption: Recommended three-stage scalable workflow.
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: Synthesis of N-Boc-3-aminocyclohexanone
This protocol is adapted from established methods for the Michael addition of carbamates to enones.[8] The use of bismuth nitrate pentahydrate provides an effective and relatively mild catalyst for the addition.
Reagents and Materials:
| Reagent/Material | Quantity (1.0 mol scale) | Molar Eq. | Notes |
|---|---|---|---|
| 2-Cyclohexen-1-one | 96.13 g | 1.0 | Purity ≥98% |
| tert-Butyl carbamate | 113.7 g | 0.97 | Purity ≥99% |
| Bismuth nitrate pentahydrate | 93.1 g | 0.19 | Catalyst |
| Dichloromethane (DCM) | 2.0 L | - | Anhydrous |
| Sodium bicarbonate | 1 L | - | Saturated aq. solution |
| Brine | 1 L | - | Saturated aq. solution |
| Anhydrous Magnesium Sulfate | 50 g | - | Drying agent |
| Ethyl Acetate / Hexanes | As needed | - | For chromatography (if needed) |
Procedure:
-
To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 2-cyclohexen-1-one (1.0 mol), tert-butyl carbamate (0.97 mol), and dichloromethane (2.0 L).
-
Stir the mixture at room temperature (20-25 °C) to form a clear solution.
-
Carefully add the bismuth nitrate pentahydrate (0.19 mol) in portions over 15 minutes. The reaction is exothermic; maintain the internal temperature below 30 °C.
-
Stir the resulting suspension vigorously at room temperature for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with DCM (2 x 200 mL).
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1 x 1 L) and brine (1 x 1 L).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
The crude product, N-Boc-3-aminocyclohexanone, can often be used directly in the next step if purity is sufficient (>95%). If necessary, purify by recrystallization from an ethyl acetate/hexanes mixture.
Protocol 2: Enzymatic Reduction to trans-N-Boc-3-aminocyclohexanol
This step is the core of the process, utilizing a ketoreductase (KRED) to selectively produce the trans-alcohol. The choice of KRED is critical; screening of a KRED library against the substrate is recommended to find an enzyme with high activity and selectivity. Many commercial KREDs show a preference for producing the trans isomer from cyclic ketones.[6]
Reagents and Materials:
| Reagent/Material | Quantity (0.8 mol scale) | Molar Eq. | Notes |
|---|---|---|---|
| N-Boc-3-aminocyclohexanone | 170.6 g | 1.0 | From Protocol 1 |
| Ketoreductase (KRED) | As per manufacturer | - | Select for trans product |
| NADP⁺ (or NAD⁺) | ~1.7 g | ~0.0025 | Cofactor |
| Glucose Dehydrogenase (GDH) | As per manufacturer | - | For cofactor recycling |
| D-Glucose | 216 g | 1.5 | For cofactor recycling |
| Isopropanol (IPA) | 1.7 L | - | Cosolvent / H-source |
| Potassium Phosphate Buffer | 1.7 L | - | 100 mM, pH 7.0 |
| Methyl tert-butyl ether (MTBE) | 2 L | - | Extraction solvent |
Procedure:
-
In a 5 L reactor, prepare the buffer solution by dissolving potassium phosphate salts in deionized water to achieve a 100 mM solution at pH 7.0.
-
Add D-glucose (1.5 eq), NADP⁺ (or NAD⁺, depending on KRED), and the cofactor recycling enzyme (GDH). Stir until dissolved.
-
In a separate vessel, dissolve the N-Boc-3-aminocyclohexanone (1.0 eq) in isopropanol.
-
Add the substrate solution to the aqueous buffer. This will form a biphasic mixture or a fine emulsion.
-
Initiate the reaction by adding the selected KRED.
-
Stir the mixture at a controlled temperature (typically 25-35 °C) for 24-48 hours. Maintain the pH at 7.0 by adding a dilute base (e.g., 1 M NaOH) as needed, since the oxidation of glucose produces gluconic acid.
-
Monitor the conversion and diastereomeric excess (d.e.) by chiral HPLC or GC analysis.
-
Once the reaction reaches completion (>99% conversion, >98% d.e.), stop the agitation.
-
Extract the product from the aqueous phase with MTBE (2 x 1 L).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-N-Boc-3-aminocyclohexanol as a solid.
Protocol 3: Deprotection and Hydrochloride Salt Formation
The final stage involves the removal of the Boc protecting group under acidic conditions and the subsequent crystallization of the desired hydrochloride salt.
Reagents and Materials:
| Reagent/Material | Quantity (0.75 mol scale) | Molar Eq. | Notes |
|---|---|---|---|
| trans-N-Boc-3-aminocyclohexanol | 161.5 g | 1.0 | From Protocol 2 |
| Isopropanol (IPA) | 1.6 L | - | Anhydrous |
| Acetyl Chloride | 117.8 g | 2.0 | To generate HCl in situ |
| Methyl tert-butyl ether (MTBE) | 800 mL | - | Antisolvent |
Procedure:
-
To a dry 5 L reactor under a nitrogen atmosphere, add anhydrous isopropanol (1.0 L).
-
Cool the isopropanol to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (2.0 eq) dropwise to the cooled isopropanol. Caution: This reaction is highly exothermic and generates HCl gas. Ensure adequate cooling and venting. This in situ method creates an anhydrous solution of HCl in IPA.
-
In a separate vessel, dissolve the trans-N-Boc-3-aminocyclohexanol (1.0 eq) in anhydrous isopropanol (600 mL).
-
Slowly add the substrate solution to the cold HCl/IPA solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed. Gas evolution (CO₂) will be observed.
-
Once the reaction is complete, begin to slowly add MTBE (800 mL) as an antisolvent to induce crystallization.
-
Cool the resulting slurry to 0-5 °C and stir for an additional 2 hours to maximize precipitation.
-
Isolate the product by filtration, washing the filter cake with cold MTBE (2 x 200 mL).
-
Dry the white crystalline solid under vacuum at 40-50 °C to a constant weight to yield the final product, this compound.
Data Summary and Process Control
Effective scale-up requires careful monitoring of key process parameters. The following table summarizes expected outcomes and critical controls for the workflow.
| Step | Product | Typical Yield | Typical Purity (d.e. / chemical) | Critical Control Parameters |
| 1 | N-Boc-3-aminocyclohexanone | 80-90% | >95% (chemical) | Temperature control during catalyst addition; reaction time. |
| 2 | trans-N-Boc-3-aminocyclohexanol | 85-95% | >98% d.e., >98% (chemical) | Enzyme selection and loading; pH control (6.8-7.2); temperature (25-35 °C). |
| 3 | trans-3-Amino-cyclohexanol HCl | 90-97% | >99.5% (chemical) | Anhydrous conditions; temperature control during HCl generation; crystallization temperature and time. |
Conclusion
The described chemoenzymatic strategy provides a highly efficient, stereoselective, and scalable route for the production of this compound. By isolating the stereochemical challenge to a single, highly controlled enzymatic reduction, this process circumvents the selectivity and separation issues that plague traditional chemical methods. The use of biocatalysis aligns with green chemistry principles by operating under mild conditions and reducing reliance on hazardous reagents. This robust workflow delivers the target compound in high yield and exceptional purity, making it ideally suited for industrial application in the pharmaceutical supply chain.
References
-
National Center for Biotechnology Information (2024). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Library of Medicine. Available at: [Link]
-
ResearchGate (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available at: [Link]
-
SACH (2024). Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis. Available at: [Link]
-
Royal Society of Chemistry (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Greifswald (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Available at: [Link]
-
ResearchGate (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 3-Aminocyclohexanol. PubChem. Available at: [Link]
- Google Patents (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]
Application Note: The Strategic Use of trans-3-Amino-cyclohexanol hydrochloride in the Synthesis of Potent and Selective Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key challenge in this field is the design of compounds with high potency and selectivity to minimize off-target effects. This application note provides a detailed guide for researchers and drug development professionals on the use of trans-3-Amino-cyclohexanol hydrochloride, a versatile chemical building block, in the synthesis of novel kinase inhibitors. We will explore the structural and functional significance of this scaffold, provide detailed synthetic protocols, and outline methodologies for biochemical evaluation, underscoring its value in modern medicinal chemistry.
Introduction: Kinases as Premier Drug Targets
The human kinome comprises over 500 protein kinases, which function as molecular switches by catalyzing the phosphorylation of substrate proteins. This process modulates protein function, stability, and localization, thereby controlling signaling pathways that govern cell growth, differentiation, and apoptosis. Aberrant kinase activity can lead to uncontrolled cell proliferation and survival, a defining characteristic of cancer.[1] Consequently, kinase inhibitors have become a cornerstone of targeted therapy.[2]
Most small-molecule kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site in the enzyme's catalytic domain.[2] The success of this strategy hinges on the design of chemical scaffolds that can form specific, high-affinity interactions within this pocket while discriminating between the highly conserved ATP sites of different kinases. The choice of chemical building blocks is therefore paramount to achieving both potency and selectivity.
The trans-3-Aminocyclohexanol Scaffold: A Privileged Motif
This compound (CAS: 124555-43-7) has emerged as a valuable intermediate in the synthesis of kinase inhibitors.[3] Its utility stems from the specific three-dimensional arrangement of its functional groups, which provides a rigid and predictable framework for molecular design.
Stereochemical Advantages: The "trans" Configuration
The 'trans' stereochemistry of the amino and hydroxyl groups on the cyclohexane ring is crucial. This specific spatial arrangement locks the functional groups into a diequatorial or diaxial conformation (typically diequatorial in the chair conformation), providing a defined vector for extending the molecule into different regions of the kinase active site. This stereochemical stability is invaluable in stereoselective synthesis, which is essential for creating enantiomerically pure compounds that exhibit optimal therapeutic efficacy and reduced side effects.[4]
Role in Kinase Binding and Selectivity
The aminocyclohexanol moiety serves as an excellent anchor and solvent-facing group. The amino group is typically used as a nucleophile to connect to the core heterocyclic scaffold of the inhibitor. The hydroxyl group, meanwhile, can engage in crucial hydrogen-bonding interactions that enhance binding affinity and contribute to selectivity.
A notable example is seen in the development of inhibitors for Interleukin-2 inducible tyrosine kinase (Itk), a nonreceptor protein tyrosine kinase expressed in T cells.[5] X-ray crystallography studies of Itk in complex with an inhibitor revealed that the trans-aminocyclohexanol moiety participates in a series of water-mediated hydrogen bonds with the side chain of a serine residue (Ser499) in the active site.[5] Since serine is relatively uncommon at this position across the kinome, targeting this interaction provides a clear strategy for achieving high selectivity for Itk over other kinases.[5]
Synthetic Application: A Protocol for an Itk Inhibitor Core
This section provides a representative protocol for the synthesis of a kinase inhibitor core structure, illustrating the use of this compound. The strategy is adapted from methodologies used to create potent aminobenzothiazole-based Itk inhibitors.[5] The overall workflow involves a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Workflow Overview
The following diagram outlines the general synthetic pathway. A central pyrimidine core, substituted with a hinge-binding motif (e.g., an aminobenzothiazole), is reacted with this compound to install the selectivity-enhancing element.
Caption: General workflow for kinase inhibitor synthesis.
Detailed Experimental Protocol: SNAr Reaction
This protocol describes the displacement of a chlorine atom on a heterocyclic core with the amino group of trans-3-Amino-cyclohexanol.
Materials and Reagents:
-
Substituted 2-chloro-heterocyclic intermediate (1.0 eq)
-
This compound (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard laboratory glassware and purification equipment (silica gel, HPLC)
Procedure:
-
Reaction Setup: To a clean, dry microwave vial, add the substituted 2-chloro-heterocyclic intermediate (e.g., 0.5 mmol, 1.0 eq).
-
Addition of Reagents: Add this compound (0.6 mmol, 1.2 eq).
-
Solvent and Base: Add anhydrous NMP (2.5 mL) to dissolve the solids. Add DIPEA (1.5 mmol, 3.0 eq) to the mixture. The base is crucial for neutralizing the hydrochloride salt and the HCl generated during the reaction.
-
Inert Atmosphere: If the substrate is sensitive to air, purge the vial with nitrogen or argon.
-
Heating: Seal the vial and heat the reaction mixture using a microwave reactor to 120-150 °C for 1-4 hours. Alternatively, conventional heating in a sealed tube at a similar temperature can be used, though reaction times may be longer (12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to yield the desired kinase inhibitor.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Structure-Activity Relationship (SAR) Insights
The synthesis of a single compound is rarely the end goal. Medicinal chemistry relies on the iterative synthesis of analogues to build a structure-activity relationship (SAR) profile, which guides the optimization of potency and selectivity.[6][7]
Impact of the Aminocyclohexanol Moiety
The trans-3-aminocyclohexanol scaffold is highly modular. While the amino group serves as the attachment point, the hydroxyl group's position allows it to act as a key pharmacophore. In the Itk inhibitor series, replacing the trans-aminocyclohexanol with L-prolineamide resulted in a significant drop in activity, highlighting the specific and favorable interactions of the former.[5] This demonstrates the profound impact of this building block on biological activity.
Data Summary of Hypothetical Analogues
The table below illustrates a hypothetical SAR for a series of kinase inhibitors based on a common core, demonstrating how modifications to the solvent-exposed moiety affect inhibitory activity.
| Compound ID | R Group (Attached via Amine) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Ratio (Off-Target/Target) |
| 1 | trans-3-hydroxycyclohexyl | 15 | 1,800 | 120 |
| 2 | cis-3-hydroxycyclohexyl | 250 | 2,500 | 10 |
| 3 | Cyclohexyl | 800 | 3,200 | 4 |
| 4 | L-prolineamide | 1,500 | >10,000 | >6.7 |
| 5 | 4-hydroxypiperidinyl | 45 | 2,000 | 44 |
This data is illustrative and serves to model expected SAR trends.
Protocol: Biochemical Evaluation of Synthesized Inhibitors
After synthesis and purification, the new compounds must be tested for their ability to inhibit the target kinase.[8] High-throughput biochemical assays are essential for this step.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive format.[10]
Principle of TR-FRET Kinase Assays
TR-FRET assays measure the phosphorylation of a substrate by a kinase. The assay uses a lanthanide-labeled antibody (donor) that recognizes a phosphorylated motif on a fluorescently labeled peptide substrate (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The magnitude of this signal is proportional to the extent of substrate phosphorylation and, therefore, kinase activity.
Assay Workflow
Caption: Workflow for a typical TR-FRET kinase assay.
Data Analysis and Interpretation
The raw TR-FRET signal is used to calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. The data are then plotted as a dose-response curve (percent inhibition vs. log[inhibitor concentration]). A non-linear regression analysis is used to fit the curve and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Conclusion
This compound is a powerful and versatile building block for the synthesis of potent and selective kinase inhibitors. Its rigid, stereochemically defined structure provides an ideal anchor for positioning functional groups to make specific and favorable interactions within the kinase ATP-binding site. As demonstrated with Itk inhibitors, the hydroxyl group can engage in unique hydrogen-bonding networks that are key to achieving selectivity over other closely related kinases. By combining rational design, robust synthetic protocols such as the one detailed here, and high-throughput biochemical screening, researchers can leverage this valuable intermediate to accelerate the discovery of next-generation targeted therapies.
References
-
Lopez-Guerra, M., & Gil, C. (2022). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2022(2), M1382. [Link]
-
Barlaam, B., et al. (2013). Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. ACS Medicinal Chemistry Letters, 4(7), 652-657. [Link]
-
Rudolph, J., et al. (2007). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 12(4), 507-516. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Domainex. (n.d.). Biochemical Assays. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Sun, J., et al. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 28(15), 5797. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Singh, J., & Petter, R. C. (2017). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 10(3), 66. [Link]
-
Pabel, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686. [Link]
-
Kamenecka, T., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(20), 13576-13584. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 3. This compound | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application of trans-3-Amino-cyclohexanol hydrochloride in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Value of the Aminocyclohexanol Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the privileged scaffolds utilized in drug design, the aminocyclohexanol moiety has emerged as a cornerstone for the synthesis of a diverse array of therapeutic agents. Its inherent three-dimensional structure, conferred by the cyclohexane ring, coupled with the bifunctional nature of the amino and hydroxyl groups, provides a versatile platform for generating molecules with desirable pharmacokinetic and pharmacodynamic profiles. This application note focuses on trans-3-Amino-cyclohexanol hydrochloride (CAS No. 124555-43-7), a key building block whose specific stereochemistry and reactive functionalities make it an invaluable tool in the drug discovery workflow.[1][2]
This guide will provide an in-depth exploration of the applications of this compound, moving beyond a simple recitation of facts to a detailed analysis of its utility in the synthesis of complex molecules. We will delve into specific, field-proven protocols, elucidate the rationale behind experimental choices, and present conceptual frameworks for its application in cutting-edge areas of drug discovery, such as the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 124555-43-7 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO | [1][3] |
| Molecular Weight | 151.63 g/mol | [1][3] |
| IUPAC Name | (1S,3S)-3-aminocyclohexan-1-ol;hydrochloride | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
The hydrochloride salt form significantly enhances the compound's aqueous solubility, a crucial attribute for its use in various reaction conditions.[1] The trans stereochemistry of the amino and hydroxyl groups dictates the conformational preferences of the cyclohexane ring, which in turn influences its binding interactions with biological targets.
Core Application: A Versatile Bifunctional Building Block
The synthetic utility of this compound stems from the orthogonal reactivity of its primary amine and secondary alcohol functionalities. This allows for selective chemical modifications, enabling the construction of complex molecular architectures. The primary amine can readily undergo a variety of transformations, including N-alkylation, acylation, and reductive amination, while the hydroxyl group can be derivatized through esterification, etherification, or oxidation. This bifunctionality makes it a strategic starting material for creating diverse chemical libraries for high-throughput screening.
Conceptual Workflow for Derivatization
The following diagram illustrates the key reactive sites of trans-3-Amino-cyclohexanol and potential pathways for its derivatization, highlighting its versatility as a scaffold in medicinal chemistry.
Caption: Versatility of trans-3-Amino-cyclohexanol as a synthetic scaffold.
Application in the Synthesis of Bioactive Molecules: The Case of Ambroxol Analogs
The key transformation in Ambroxol synthesis is a reductive amination reaction between an aminocyclohexanol and a substituted benzaldehyde.[4] This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds.
Protocol: Reductive Amination for the Synthesis of a trans-3-Amino-cyclohexanol Derivative (Analogous to Ambroxol Synthesis)
This protocol is adapted from established procedures for the synthesis of Ambroxol using trans-4-aminocyclohexanol and serves as a representative example of a key synthetic transformation.[4]
Objective: To synthesize a secondary amine derivative via reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-3-Amino-cyclohexanol.
Materials:
-
This compound
-
2-Amino-3,5-dibromobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in 1,2-dichloroethane. Add a mild base, such as diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride and liberate the free amine.
-
Addition of Aldehyde: To the stirred solution, add 2-amino-3,5-dibromobenzaldehyde (1.0 eq).
-
Formation of Imine (Schiff Base): Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired secondary amine.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the reduction of imines in the presence of other functional groups like aldehydes.
-
1,2-Dichloroethane is a common solvent for reductive amination as it is relatively non-polar and aprotic.
-
The aqueous work-up with sodium bicarbonate neutralizes any remaining acid and removes water-soluble byproducts.
Workflow Diagram for Reductive Amination
Caption: Experimental workflow for the synthesis of a secondary amine derivative.
Conceptual Application in Kinase Inhibitor and GPCR Modulator Design
While specific, published protocols for the direct use of this compound in the synthesis of kinase inhibitors or GPCR modulators are scarce, the aminocyclohexanol scaffold is a recognized feature in several classes of bioactive molecules. Its rigid, three-dimensional structure can effectively position functional groups for optimal interaction with protein binding pockets.
Kinase Inhibitors: A Scaffold for Hinge Binding
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The amino group of trans-3-Amino-cyclohexanol can serve as a versatile anchor point to introduce such hinge-binding motifs. For instance, it can be acylated or alkylated with fragments known to interact with the kinase hinge, such as pyrimidines or purines.
Hypothetical Synthetic Pathway to a Kinase Inhibitor Precursor:
The following scheme illustrates a conceptual approach to synthesizing a library of potential kinase inhibitors.
Caption: Conceptual synthesis of kinase inhibitor precursors.
This approach would generate a series of compounds where the aminocyclohexanol scaffold projects substituents into different regions of the ATP-binding pocket, allowing for the exploration of structure-activity relationships.
GPCR Modulators: Probing Allosteric Sites
Allosteric modulators of GPCRs, which bind to sites distinct from the endogenous ligand binding site, offer opportunities for enhanced receptor subtype selectivity and a more nuanced modulation of receptor signaling.[6][7] The conformational rigidity and stereochemical complexity of aminocyclohexanol derivatives make them attractive candidates for probing these allosteric pockets.
The bifunctional nature of this compound allows for the synthesis of "bi-functional" ligands that can potentially interact with multiple subsites within an allosteric pocket, or even bridge the allosteric and orthosteric sites.
Synthesis of trans-3-Amino-cyclohexanol: A Protocol for the Starting Material
For researchers who wish to synthesize the title compound, a reliable method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[8]
Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols
This protocol is based on a published procedure and provides a method for preparing the aminocyclohexanol core structure.[8]
Part 1: Preparation of the β-Enaminoketone
-
A solution of a 1,3-cyclohexanedione (e.g., 1,3-cyclohexanedione) and an amine (e.g., benzylamine, 1.1 eq) in toluene is refluxed with a Dean-Stark trap to remove water.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to yield the β-enaminoketone.
Part 2: Reduction to the Aminocyclohexanol
-
The β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol.
-
Sodium metal is added portion-wise at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated. The resulting mixture of cis and trans isomers can be separated by column chromatography.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery. Its defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of diverse and complex molecules. While its application is exemplified by its structural analogy to a precursor of the marketed drug Ambroxol, its potential extends far beyond. The conceptual frameworks presented for its use in the synthesis of kinase inhibitors and GPCR modulators are intended to stimulate further exploration of this scaffold in contemporary drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of such well-defined building blocks will be crucial for the successful development of the next generation of therapeutics.
References
-
LabSolutions. (n.d.). (1S,3S)-3-aminocyclohexanol;hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Montoya Balbás, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162.
- Google Patents. (2013). CN103073439A - Synthesis method of ambroxol hydrochloride compound.
- PubMed. (2009). Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction. Journal of Organic Chemistry, 74(11), 4107-4112.
-
Quick Company. (n.d.). A Process For The Preparation Of Ambroxol. Retrieved from [Link]
- Royal Society of Chemistry. (2014). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry, 12(35), 6768-6791.
- PubMed. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 263, 115848.
- PubMed. (2021). Design, synthesis, and biological evaluation of novel Bcr-AblT315I inhibitors incorporating amino acids as flexible linker. Bioorganic & Medicinal Chemistry, 48, 116398.
-
Eureka | Patsnap. (2020). Preparation method of ambroxol hydrochloride. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 64(21), 15866-15883.
-
Global Thesis. (2021). Design And Synthesis Of Janus Kinase(JAK) Small Molecule Inhibitors Analogues. Retrieved from [Link]
- National Center for Biotechnology Information. (2008). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Current Pharmaceutical Design, 14(25), 2547-2557.
-
PubChem. (n.d.). 3-Aminocyclohexanol. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4049-4070.
-
ResearchGate. (2023). Scheme 7 for the synthesis of Ambroxol Hydrochloride. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 13(5), 564-577.
- PubMed. (2017). Identification of Novel PI3K Inhibitors Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry Letters, 27(21), 4794-4799.
- PubMed. (2015). Design of selective PI3Kα inhibitors starting from a promiscuous pan kinase scaffold. Bioorganic & Medicinal Chemistry Letters, 25(13), 2679-2685.
-
OUCI. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]
-
ResearchGate. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
- PubMed. (2020). Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. Medicinal Research Reviews, 40(2), 683-708.
-
Home Sunshine Pharma. (n.d.). (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3. Retrieved from [Link]
- National Center for Biotechnology Information. (2015). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 290(32), 19796-19804.
- PubMed. (2023). Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold. Future Medicinal Chemistry, 15(16), 1491-1509.
- PubMed. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. ACS Chemical Neuroscience, 5(10), 913-927.
-
MDPI. (n.d.). Special Issue : Allosteric Modulators of GPCRs. Retrieved from [Link]
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. This compound | 124555-43-7 [chemicalbook.com]
- 3. This compound | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103073439A - Synthesis method of ambroxol hydrochloride compound - Google Patents [patents.google.com]
- 6. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification and Isolation of trans-3-Amino-cyclohexanol Hydrochloride
Welcome to the technical support center for the purification and isolation of trans-3-Amino-cyclohexanol hydrochloride (TCI-HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup of this versatile intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on the "why" behind the "how" to empower you to troubleshoot effectively.
FAQs: Foundational Knowledge
Q1: What are the primary synthesis routes for trans-3-Amino-cyclohexanol, and how do they impact purification?
A1: The most common synthesis involves the catalytic hydrogenation of 3-aminophenol or 3-nitrocyclohexanol.[1][2] The choice of starting material and reaction conditions dictates the likely impurity profile.
-
From 3-Aminophenol: Catalytic hydrogenation can lead to a mixture of cis and trans isomers. The diastereoselectivity is highly dependent on the catalyst and reaction parameters.[2] Incomplete hydrogenation can also leave residual starting material.
-
From 3-Nitrocyclohexanol: This route involves the reduction of the nitro group.[1] Common impurities can include partially reduced intermediates or over-reduced byproducts.
Understanding your synthetic route is the first step in anticipating the separation challenges you will face.
Q2: Why is the hydrochloride salt form preferred for purification and storage?
A2: The hydrochloride salt of trans-3-Amino-cyclohexanol offers several advantages over the free base. The salt form significantly enhances water solubility, which is beneficial for certain purification techniques and for preparing aqueous solutions for biological assays.[1] The salt is also typically a more stable, crystalline solid, making it easier to handle and store compared to the often oily or hygroscopic free base.[1]
Q3: What are the key physical and chemical properties of this compound that I should be aware of?
A3: Key properties are summarized in the table below. The dual functionality of an amino and a hydroxyl group makes it a polar molecule.[1][2] Its solubility in various organic solvents provides flexibility in choosing purification methods.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 172-175 °C (for trans-2-isomer) | [3] |
| Solubility | Enhanced solubility in water compared to the free base. Soluble in polar organic solvents like methanol, chloroform, and DMSO. | [1] |
Troubleshooting Guide: Common Purification & Isolation Issues
This section addresses specific problems you may encounter during the purification of TCI-HCl.
Problem Area 1: Poor Separation of cis/trans Isomers
Q: I'm struggling to separate the trans isomer from the cis isomer. My initial attempts at recrystallization are giving me a mixed fraction. What should I do?
A: This is a very common challenge. The trans configuration is generally more energetically favored due to reduced steric hindrance, which can be exploited for separation.[1]
Troubleshooting Steps:
-
Optimize Recrystallization: This is often the most effective method for isomer separation on a larger scale.
-
Solvent Selection: The key is to find a solvent system where the desired trans isomer has significantly lower solubility than the cis isomer at a low temperature, but both are soluble at a higher temperature.[4] A patent for the separation of trans-4-aminocyclohexanol suggests that crystallization from an aqueous alkaline solution at low temperatures can be effective.[5][6] Acetone has also been used for the separation of related aminocyclohexanol derivatives.[7]
-
Controlled Cooling: Avoid crash cooling. Allow the solution to cool slowly to room temperature first, then transfer to an ice bath or refrigerator. This promotes the formation of purer crystals.[4]
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure trans isomer can be beneficial.[4]
-
-
Consider Column Chromatography (for smaller scales): While less practical for large-scale production, column chromatography can be an excellent tool for obtaining a highly pure sample.
-
Stationary Phase: Due to the polar and basic nature of the amine, standard silica gel can lead to peak tailing and poor separation.[8] Using an amine-functionalized silica (Si-NH2) or alumina (neutral or basic) is highly recommended.[8][9]
-
Mobile Phase: A gradient elution is typically required. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol.[10][11] To further improve separation and reduce tailing on regular silica, a small amount of a volatile base like triethylamine (TEA) or ammonium hydroxide can be added to the mobile phase.[8]
-
Problem Area 2: Low Yield After Aqueous Workup
Q: After neutralizing my reaction and performing a liquid-liquid extraction, my yield of the free base is very low. Where is my product going?
A: The amphiphilic nature of aminocyclohexanols can make extraction challenging. The protonated amine is water-soluble, while the free base has some organic solubility.
Troubleshooting Steps:
-
Ensure Complete Basification: Before extraction, ensure the aqueous layer is sufficiently basic (pH > 11) to fully deprotonate the amine. Use a pH meter for accuracy.
-
Multiple Extractions: Do not rely on a single extraction. Perform multiple extractions (at least 3-5) with a suitable organic solvent like dichloromethane or a mixture of diethyl ether and isopropanol.[12]
-
Salting Out: Add sodium chloride to the aqueous layer to decrease the solubility of the aminocyclohexanol and drive it into the organic phase.
-
Continuous Extraction: For particularly stubborn cases, continuous liquid-liquid extraction can be very effective in recovering all of the product from the aqueous phase.[7]
Problem Area 3: Difficulty in Forming the Hydrochloride Salt
Q: I have isolated the free base, but when I try to form the hydrochloride salt, I get an oil or a sticky solid instead of a crystalline product. How can I induce crystallization?
A: This issue often arises from residual impurities or the wrong choice of solvent for salt formation.
Troubleshooting Steps:
-
Ensure Purity of the Free Base: Impurities can inhibit crystallization. If you suspect your free base is not pure, consider purifying it by column chromatography before salt formation.
-
Solvent for Salt Formation: Dissolve the free base in a solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, isopropanol, or acetone.
-
Method of HCl Addition:
-
Gaseous HCl: Bubbling dry HCl gas through a solution of the free base in an appropriate solvent often yields a clean, crystalline precipitate.
-
HCl in a Solvent: A solution of HCl in a solvent like dioxane or isopropanol can be added dropwise to the solution of the free base. Add the acid slowly while stirring to avoid localized high concentrations that can lead to oiling out.
-
-
Trituration: If an oil forms, try cooling the mixture and scratching the inside of the flask with a glass rod to induce crystallization. You can also try adding a different solvent (an "anti-solvent") in which the salt is even less soluble to precipitate the solid.
Experimental Workflow: Purification and Salt Formation
Below is a generalized workflow for the purification of trans-3-Amino-cyclohexanol and its conversion to the hydrochloride salt.
Caption: General workflow for purification and isolation.
Detailed Protocols
Protocol 1: Purification of trans-3-Amino-cyclohexanol Free Base by Column Chromatography
This protocol is suitable for small-scale purification and isomer separation.
-
Prepare the Column:
-
Load the Sample:
-
Dissolve the crude free base in a minimal amount of the initial mobile phase (e.g., dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elute the Column:
-
Begin with a mobile phase of low to moderate polarity (e.g., 95:5 dichloromethane:methanol).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. If using standard silica, add ~0.5-1% triethylamine to the mobile phase to prevent tailing.[8]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure trans isomer.
-
Remove the solvent under reduced pressure to yield the pure free base.
-
Protocol 2: Formation and Recrystallization of this compound
This protocol assumes you have a reasonably pure sample of the free base.
-
Salt Formation:
-
Dissolve the purified trans-3-Amino-cyclohexanol free base in a minimal amount of a suitable solvent (e.g., isopropanol or methanol).
-
Cool the solution in an ice bath.
-
Slowly add a slight stoichiometric excess (1.1 equivalents) of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether).
-
Stir the mixture in the ice bath for 30-60 minutes. The hydrochloride salt should precipitate.
-
-
Isolation of Crude Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the solid under vacuum.
-
-
Recrystallization:
-
Select an appropriate solvent system for recrystallization (e.g., methanol/diethyl ether, ethanol/acetone).
-
Dissolve the crude hydrochloride salt in a minimum amount of the hot, more polar solvent (e.g., methanol).
-
Slowly add the less polar "anti-solvent" (e.g., diethyl ether) until the solution becomes slightly cloudy.
-
Warm the solution slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Collect the pure crystalline product by vacuum filtration, wash with a cold solvent, and dry thoroughly.
-
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. Available from: [Link]
-
University of Colorado Boulder. Column chromatography. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. Available from: [Link]
- Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
-
National Institutes of Health. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank, 2016(4), M911. Available from: [Link]
-
University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Available from: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available from: [Link]
- Google Patents. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid.
-
ResearchGate. (2016, October 16). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Available from: [Link]
-
ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available from: [Link]
- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 反式-2-氨基环己醇 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 6. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. columbia.edu [columbia.edu]
- 12. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanol
Welcome to the technical support center for the resolution of 3-aminocyclohexanol isomers. The separation of geometric isomers like cis- and trans-3-aminocyclohexanol presents a significant challenge due to their nearly identical physical properties. However, their distinct spatial arrangements can lead to profound differences in biological activity and downstream chemical reactivity, making their effective separation a critical step in pharmaceutical synthesis and materials science.
This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate the common hurdles encountered during this challenging separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of 3-aminocyclohexanol?
A1: The choice of separation method depends heavily on the scale and required purity of the final product. The three most effective strategies are:
-
Diastereomeric Salt Crystallization: This is a classical and highly effective method for preparative-scale separations. By reacting the racemic cis/trans mixture with a single enantiomer of a chiral acid (e.g., (R)-mandelic acid), you form diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[1]
-
Column Chromatography (HPLC/Flash): Chromatographic techniques are indispensable for both analytical-scale assessment and preparative-scale purification. Success hinges on selecting a stationary phase and mobile phase that can exploit the subtle differences in polarity and stereochemistry between the isomers.[2][3]
-
Gas Chromatography (GC) after Derivatization: Direct analysis of 3-aminocyclohexanol by GC is problematic due to its high polarity and low volatility. However, after derivatization to mask the polar hydroxyl and amino groups (e.g., by silylation or acylation), GC becomes a powerful analytical tool for assessing the isomeric ratio.[4]
Q2: How can I definitively identify which of my separated fractions is cis and which is trans?
A2: Unambiguous stereochemical assignment is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[5][6] The key is to analyze the spin-spin coupling constants (J-values) of the protons on the carbons bearing the -OH and -NH₂ groups (C1 and C3).
-
The trans isomer can adopt a stable diequatorial conformation. In the corresponding chair flip, it would be diaxial, which is less stable. The protons at C1 and C3 are therefore axial, leading to large axial-axial (Jₐₐ) coupling constants , typically in the range of 10-13 Hz , with neighboring axial protons.[5][6]
-
The cis isomer will have one substituent in an axial position and the other in an equatorial position. This results in smaller axial-equatorial (Jₐₑ) or equatorial-equatorial (Jₑₑ) couplings , generally in the range of 2-5 Hz .[5][6]
For absolute confirmation, a 2D NMR technique like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used. It reveals through-space correlations between protons, providing a definitive map of their relative stereochemistry.[2][7]
| Isomer | Substituent Orientation (Stable Chair) | Proton Position (C1-H, C3-H) | Expected Coupling Constant (J) |
| trans | diequatorial | axial | Large (10-13 Hz) |
| cis | axial/equatorial | equatorial/axial | Small (2-5 Hz) |
Troubleshooting Guide: Chromatographic Separation
Chromatography is often the first technique attempted for isomer separation. However, the similar polarity of cis and trans isomers can lead to significant challenges.
Issue 1: My cis and trans isomers are co-eluting or have poor resolution on a standard C18 (RP-HPLC) column.
Cause & Scientific Rationale: Standard C18 columns separate primarily based on hydrophobicity. The cis and trans isomers of 3-aminocyclohexanol have very similar hydrophobicity, leading to poor selectivity. The separation mechanism on a C18 phase is often insufficient to resolve the subtle differences in their shape and dipole moment.[8]
Solutions & Optimization Strategy:
-
Switch to an Alternative Stationary Phase:
-
Phenyl-Hexyl Phase: The π-π interactions offered by the phenyl rings can provide an alternative separation mechanism (shape selectivity) that may better differentiate the isomers.[9]
-
Polar-Embedded Phase: Columns with an embedded polar group (e.g., amide or carbamate) can offer different selectivity due to enhanced interactions with the polar -OH and -NH₂ groups of the analyte.[9]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For these polar compounds, HILIC can be an excellent alternative. It uses a polar stationary phase (like bare silica or a diol phase) and a high organic mobile phase. The separation is based on a partitioning mechanism into a water-enriched layer on the stationary phase surface, which is highly sensitive to an analyte's polarity and structure.
-
-
Optimize Mobile Phase Conditions:
-
Solvent Choice: The choice of organic modifier (Acetonitrile vs. Methanol) can significantly impact selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase and can provide different selectivity for isomers.[9]
-
Additives: Since 3-aminocyclohexanol is basic, adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase will protonate the amine. This ensures a single ionic species, leading to sharper peaks and potentially improved selectivity.
-
Workflow: Optimizing HPLC Separation of Isomers
Caption: Logic flow for troubleshooting poor isomer resolution in HPLC.
Issue 2: I can't detect my compound with a UV detector, or the sensitivity is extremely low.
Cause & Scientific Rationale: 3-aminocyclohexanol lacks a significant chromophore, meaning it does not absorb light in the typical UV range (200-400 nm). This makes detection by standard UV-Vis detectors highly insensitive.
Solutions & Optimization Strategy:
-
Use a Universal Detector:
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are nearly universal and do not require a chromophore. They are ideal for non-volatile analytes like 3-aminocyclohexanol.
-
Mass Spectrometry (MS): An LC-MS system provides excellent sensitivity and selectivity, and also confirms the mass of the eluting peaks.
-
-
Pre-Column Derivatization:
-
This involves reacting the isomer mixture with a reagent that attaches a strongly UV-absorbing or fluorescent tag to the amino group.[10][11] This not only solves the detection issue but can also alter the chromatography, sometimes improving the separation of the isomers.[12]
-
Common Reagents: Dansyl chloride (fluorescent), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl, UV-active/fluorescent), and o-phthalaldehyde (OPA, fluorescent for primary amines) are excellent choices.[11][13]
-
-
Sample Preparation: Dissolve ~1 mg of the 3-aminocyclohexanol isomer mixture in 1 mL of acetone.
-
Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.5.
-
Derivatization Reagent: Prepare a 10 mg/mL solution of dansyl chloride in acetone.
-
Reaction: To your sample solution, add 1 mL of the bicarbonate buffer and 1 mL of the dansyl chloride solution. Vortex the mixture.
-
Incubation: Heat the vial at 60°C for 45 minutes in the dark.
-
Quenching: Add a small amount of a primary amine solution (e.g., 10 µL of 10% propylamine) to quench any remaining dansyl chloride.
-
Analysis: The resulting solution, containing the highly fluorescent dansylated isomers, can now be directly injected into the HPLC system for analysis with a fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm).
Troubleshooting Guide: Diastereomeric Salt Crystallization
This powerful technique is often the best choice for obtaining large quantities of a single, pure isomer.[1]
Issue 3: I performed a diastereomeric salt crystallization, but the isolated product has low purity (low diastereomeric excess).
Cause & Scientific Rationale: The success of fractional crystallization depends on a significant solubility difference between the two diastereomeric salts in the chosen solvent system. If the solubilities are too similar, or if the cooling process is too rapid, co-precipitation of the undesired diastereomer will occur, leading to low purity.[14][15]
Solutions & Optimization Strategy:
-
Systematic Solvent Screening: The choice of solvent is the most critical parameter. The ideal solvent should provide a large solubility difference between the two salts.
-
Start with common solvents like isopropanol, ethanol, methanol, or acetone, and consider mixtures with water or anti-solvents like hexanes.
-
Run small-scale screening experiments to identify a solvent where one salt is sparingly soluble while the other remains in solution.
-
-
Control the Crystallization Rate (Kinetic vs. Thermodynamic Control):
-
Slow Cooling (Thermodynamic Control): Allowing the solution to cool slowly from a high temperature to room temperature, and then to 0-5°C, provides the system with enough time to remain in equilibrium. This favors the crystallization of the least soluble diastereomer in its purest form.[14]
-
Rapid Crystallization (Kinetic Control): In some systems, one diastereomer may crystallize much faster than the other, even if it isn't the least soluble under thermodynamic equilibrium. In such cases, filtering the crystals quickly (e.g., within an hour of nucleation) can yield a product with high purity, albeit at the cost of yield.[16]
-
-
Optimize the Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the initial crop of crystals, as there isn't enough resolving agent to precipitate all of the undesired enantiomer.
-
Recrystallization: A single crystallization is often insufficient. The isolated salt should be recrystallized one or more times from the same or a different solvent system to enhance its diastereomeric purity to the desired level.
Caption: Step-by-step workflow for chiral resolution via crystallization.
References
- BenchChem. (2025). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers. BenchChem Technical Guides.
-
Linares-Garcia, L., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-161. [Link]
- BenchChem. (2025). Technical Support Center: Separation of Unsaturated Ester Geometric Isomers. BenchChem Technical Support.
- Agilent Technologies. (n.d.). GC Troubleshooting Guide. Agilent.
- BenchChem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. BenchChem Technical Support.
- Alpert, A. (2014). Separation of cis/trans isomers.
- Linares-Garcia, L., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- Górna, K., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(15), 3795-3804.
- Chemistry Steps. (n.d.). Cis and Trans Isomers. Chemistry Steps.
- Bird, S. S., et al. (2012). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of Lipid Research, 53(7), 1403-1410.
- BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. BenchChem Technical Guides.
- Li, Z. J. (2010).
- Allschool. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. YouTube.
- Lamm, M. S., et al. (2013). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes.
- Ilkei, T., et al. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Wikipedia. (n.d.).
- Bar-Akiva, G., et al. (2017). Sample Derivatization in Separation Science.
- Neue, U., et al. (2009). separation of two isomers.
- Brocklehurst, C., et al. (2011). Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development, 15(1), 294-300.
- Linares-Garcia, L., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI.
- Tai, H.-C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
- Chaitanya, G., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Research Journal of Pharmacy and Technology, 14(7), 3959-3964.
- Wang, Y., et al. (2010).
- Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(4), 565-577.
Sources
- 1. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol - OAK Open Access Archive [oak.novartis.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 9. separation of two isomers - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. actascientific.com [actascientific.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Improving the yield and purity of "trans-3-Amino-cyclohexanol hydrochloride"
Welcome to the technical support center for trans-3-Amino-cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this versatile chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for producing this compound?
The most prevalent industrial approach is the catalytic hydrogenation of an appropriate aromatic precursor, such as 3-aminophenol or a protected derivative like m-acetamidophenol.[1] This method involves reducing the aromatic ring, followed by separation of the desired trans isomer and subsequent formation of the hydrochloride salt.[1] Alternative, though less common, routes include the reduction of β-enaminoketones.[2][3]
Q2: Why is my final product a sticky oil or an off-white amorphous solid instead of a white crystalline powder?
This issue typically points to impurities. This compound should be a white to off-white crystalline solid.[4] Potential causes for an oily or amorphous product include:
-
Presence of the cis-isomer: The cis-isomer can act as an impurity that disrupts the crystal lattice of the trans-isomer, preventing proper crystallization.
-
Residual Solvents: Incomplete removal of solvents from the recrystallization step can result in a non-crystalline product.
-
Moisture: Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air, which can make the product sticky or gummy.[5] Thorough drying under vacuum is essential.
-
Unreacted Starting Material or Byproducts: Contamination from the preceding synthetic steps will inhibit crystallization.
Q3: What is the primary advantage of converting the trans-3-Amino-cyclohexanol free base to its hydrochloride salt?
The primary advantages are enhanced stability and solubility. The hydrochloride salt form significantly increases the compound's water solubility compared to the free base.[4] Additionally, the salt is generally more stable for long-term storage, as the protonated amine is less susceptible to aerial oxidation than the free amine.
Q4: How can I confirm the stereochemistry and purity of my final product?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and are particularly useful for determining the ratio of trans to cis isomers by analyzing the coupling constants and chemical shifts of the protons on the cyclohexane ring.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine hydrochloride, and C-H stretches of the cyclohexane ring.[7]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to resolve and quantify the enantiomers if a specific stereoisomer, such as (1S,3S), is desired.[4]
Troubleshooting Guide: Yield and Purity Issues
This section addresses more complex challenges encountered during the synthesis and purification process.
Problem 1: Consistently Low Overall Yield (<50%)
-
Potential Cause 1: Inefficient Catalytic Hydrogenation. The reduction of the aromatic ring is a critical step. Low efficiency can result from an inactive or poisoned catalyst, or suboptimal reaction conditions.
-
Expert Solution:
-
Catalyst Selection & Handling: Ensure the catalyst (e.g., Palladium on Carbon, Rhodium on Alumina) is fresh and has been stored under an inert atmosphere. The choice of catalyst can significantly impact diastereoselectivity.[1] Perform a small-scale test reaction to verify catalyst activity.
-
Reaction Conditions: The hydrogenation of aminophenols is highly dependent on temperature, hydrogen pressure, and solvent. Systematically optimize these parameters. Refer to established literature for similar compounds like trans-4-aminocyclohexanol for a starting point.[1]
-
Substrate Purity: Impurities in the 3-aminophenol starting material, particularly sulfur-containing compounds, can poison noble metal catalysts. Consider purifying the starting material if its quality is questionable.
-
-
-
Potential Cause 2: Product Loss During Workup and Isomer Separation. The separation of cis and trans isomers can be challenging and lead to significant loss of the desired product.
-
Expert Solution:
-
Fractional Crystallization: This is the most effective method for separating the isomers on a larger scale.[1] The process relies on the differential solubility of the cis and trans free bases in a given solvent system. A common approach for the analogous 4-isomer involves creating a concentrated aqueous solution and cooling it to selectively precipitate the trans-isomer.[1][8]
-
Solvent Selection: Experiment with different solvent systems for the fractional crystallization. The goal is to find a solvent in which the trans isomer is significantly less soluble than the cis isomer at a reduced temperature.
-
-
Problem 2: High Content of cis-Isomer Impurity in the Final Product
-
Potential Cause: Poor Diastereoselectivity during Hydrogenation. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst system and reaction parameters.[1]
-
Expert Solution:
-
Catalyst Screening: The choice of metal and support can dramatically influence the trans:cis ratio. While Palladium is common, Rhodium or Ruthenium-based catalysts often provide different selectivity profiles. A screening of different catalysts is highly recommended.
-
Solvent Effects: The polarity of the solvent can influence how the substrate adsorbs to the catalyst surface, thereby affecting the stereochemical outcome. Test a range of solvents, such as water, ethanol, methanol, or mixtures thereof.
-
Additive Control: In some hydrogenation reactions, the addition of a small amount of acid or base can alter the selectivity. This should be approached cautiously and systematically.
-
-
Problem 3: Colored Impurities in the Final Hydrochloride Salt
-
Potential Cause: Oxidation Byproducts. Aminophenols and their derivatives can be sensitive to air oxidation, which can form highly colored impurities.[9][10] This can occur with the starting material or the final product if not handled properly.
-
Expert Solution:
-
Inert Atmosphere: Handle the 3-aminophenol starting material and the isolated trans-3-Amino-cyclohexanol free base under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during heating.[11]
-
Decolorization: Before the final crystallization of the hydrochloride salt, dissolve the crude product in a suitable solvent and treat it with activated carbon. The carbon will adsorb many colored impurities. Gently heat the solution with a small amount of activated carbon for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.[12]
-
-
Visualized Workflows and Logic
To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for common issues.
Detailed Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis via Catalytic Hydrogenation of 3-Aminophenol
This protocol describes the reduction of 3-aminophenol to a mixture of cis- and trans-3-aminocyclohexanol.
Materials:
-
3-Aminophenol (1 equivalent)
-
10% Palladium on Carbon (Pd/C), 5 mol%
-
Ethanol (or other suitable solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean and dry.
-
Charging the Reactor: In the reactor vessel, dissolve 3-aminophenol in ethanol (approx. 10-15 mL per gram of substrate). Carefully add the 10% Pd/C catalyst under a stream of nitrogen. Caution: Pd/C is flammable in air, especially when dry or in the presence of flammable solvents.
-
Hydrogenation: Seal the reactor. Purge the vessel with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi). Begin stirring and heat the mixture to the target temperature (e.g., 50-80°C).
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when hydrogen uptake ceases. This can take several hours to overnight.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude mixture of cis/trans-3-aminocyclohexanol as an oil or solid.
Protocol 2: Purification by Fractional Crystallization
This protocol is adapted from principles used for separating similar aminocyclohexanol isomers.[1][8]
Materials:
-
Crude cis/trans-3-aminocyclohexanol mixture
-
Distilled Water (or other suitable solvent)
-
Cooling bath (ice/salt or cryocooler)
Procedure:
-
Dissolution: Dissolve the crude isomer mixture in a minimal amount of hot distilled water to create a concentrated solution.
-
Cooling & Precipitation: Slowly cool the solution to room temperature, then transfer it to a cooling bath set to a specific temperature (e.g., 0 to -10°C).[1] The less soluble trans-isomer should selectively crystallize out of the solution. Hold at this temperature for several hours to maximize precipitation.
-
Isolation: Quickly collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of ice-cold water. The filtrate will be enriched with the more soluble cis-isomer.
-
Purity Check: Analyze the isolated solid by NMR or another suitable method to determine the trans:cis ratio.
-
Repeat if Necessary: If the purity is insufficient, a second fractional crystallization can be performed on the isolated solid.
Protocol 3: Hydrochloride Salt Formation and Recrystallization
Materials:
-
Purified trans-3-Amino-cyclohexanol (free base)
-
Isopropanol (IPA) or Ethanol
-
Concentrated Hydrochloric Acid (HCl) or HCl gas in a solvent
-
Acetone or Diethyl Ether (as an anti-solvent)
Procedure:
-
Dissolution: Dissolve the purified trans-3-Amino-cyclohexanol free base in a suitable alcohol like isopropanol.
-
Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 equivalents) of concentrated HCl dropwise with vigorous stirring. Alternatively, use a standardized solution of HCl in isopropanol. The hydrochloride salt will precipitate.
-
Precipitation & Isolation: Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration. Wash the solid with a small amount of cold isopropanol or an anti-solvent like acetone to remove any excess acid or unreacted free base.[5]
-
Recrystallization for High Purity: Transfer the crude hydrochloride salt to a clean flask. Add a minimal amount of hot ethanol to dissolve it completely. Slowly add acetone while the solution is still warm until it just begins to turn cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry thoroughly in a vacuum oven to obtain pure this compound.
| Parameter | Recommended Range/Value | Rationale |
| Hydrogenation Pressure | 100 - 500 psi | Higher pressure increases reaction rate but may affect selectivity. Optimization is key. |
| Hydrogenation Temperature | 50 - 80 °C | Balances reaction rate against potential for side reactions. |
| Fractional Crystallization Temp. | 0 to -10 °C | Maximizes precipitation of the trans-isomer while keeping the cis-isomer in solution.[1] |
| Recrystallization Solvents | Ethanol/Acetone | Good solvent/anti-solvent pair for precipitating polar amine hydrochloride salts.[5] |
References
- This compound | 124555-43-7 - Benchchem. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY1-ooxH4wZYtvsXagtOOrvAzmYKLpbCgpSNdX6DME7igNso8Rt-QKltSnqY3Ij56GtjwoPQJRgblmsXU8Er7cck9Dlwh9cmMzV5Is_iwFThOpDAZafVZK9GopT1xOhjEm80nf]
- Buy this compound | 124555-43-7 - Smolecule. Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJDbxSeRNxywFxA6fRJXY6bphZK8EZmOZCI-aVn4oBv4oihRAVeXFxPggSg8awr8G7MQuFjaRryvzgS7mfy6cxE0LQHiNKdFGJSjpbY1EyBTz0R0b2CSIT-8vaa8iByVQhbYtz]
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [URL: https://www.mdpi.com/1420-3049/17/1/151]
- Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0RpY-eFdW0Ohj8rccztWb4d92W86aofGwNNPAnnc4OJ7I4v6E6FASCpOReVXKAEQpbdr3gIyNKAeLFKS1ySp0u_nhra2iJAzGmNeCoUcvBNv-eWVNGQvqc1JjWL3aAx78T0CkglRi4QewxqiXD8DGG8WaqWEC6jLIlfcJGgmgWipaDWf89Q89b4E7EDbmW3vPgLOfdK12as02XNryhKiDeX7NHk638Z3]
- Troubleshooting low yield in 2-Methylallylamine hydrochloride reactions - Benchchem. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxx18voaRVXItDvsZLIfVlA1J6TrOgWFZkfimD0JvtleasCTPTpEpVelfukVFMsZrg8gU7N3-FyzdDBcH1qEB1mBhuCWYIvkPZlWzagxFb8uNmAHIHRWpRpVBnGZ6R-9ez4xaDGeBGeWwWFXbJWSOP-tYBcRdlHY6bA9_y39TFx9SCk-m4jmslXe0gwVn34h8rnvEXnm0yExX4G9YW3mWh3Ddp]
- This compound | C6H14ClNO | CID 60145992 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/60145992]
- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. University of Greifswald. [URL: https://epub.ub.uni-greifswald.
- CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents. Google Patents. [URL: https://patents.google.
- (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [URL: https://www.researchgate.net/publication/221920703_Synthesis_of_cis-_and_trans-3-Aminocyclohexanols_by_Reduction_of_b-Enaminoketones]
- 3-Aminophenol 591-27-5 wiki - Guidechem. Guidechem. [URL: https://www.guidechem.com/wiki/3-aminophenol-591-27-5.html]
- EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents. Google Patents. [URL: https://patents.google.
- 3-Aminophenol | C6H7NO | CID 11568 - PubChem. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11568]
- trans-3-amino-cyclohexanol 97% | CAS: 40525-77-7 | AChemBlock. AChemBlock. [URL: https://www.achemblock.com/products/P45649.html]
- This compound | 124555-43-7 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52445853.htm]
- 3-Aminophenol - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/3-Aminophenol]
- Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses. University of Glasgow. [URL: https://theses.gla.ac.uk/163/]
- Methylamine Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0347]
- Amine release in synthesis (hydroxylamine hydrochloride) : r/chemistry - Reddit. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/16h67q2/amine_release_in_synthesis_hydroxylamine/]
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES - ResearchGate. ResearchGate. [URL: https://www.researchgate.
- 3-Aminophenol 98 591-27-5 - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/100242]
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268817/]
- trans-3-Aminocyclohexanecarboxamide hydrochloride | Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/cds023691]
- Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite - International Journal of Chemical Studies. International Journal of Chemical Studies. [URL: https://www.chemijournal.com/archives/2016/vol4issue4/PartH/4-4-58.pdf]
- Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol. (a) Reaction Conditions - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-experiments-for-reduction-of-3-nitrophenol-to-3-aminophenol-a-Reaction_fig4_359300305]
- The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35658257/]
- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/publication/335272304_One-pot_Synthesis_of_4-Aminocyclohexanol_Isomers_by_Combining_a_Keto_Reductase_and_an_Amine_Transaminase]
- Application of Trans-4-Aminocyclohexanol in the Synthesis of Ambroxol Hydrochloride - Benchchem. Benchchem. [URL: https://www.benchchem.com/application-notes/B47343/application-of-trans-4-aminocyclohexanol-in-the-synthesis-of-ambroxol-hydrochloride]
- Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6116124/]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 124555-43-7 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]
Technical Support Center: Fractional Crystallization for "trans-3-Amino-cyclohexanol hydrochloride" Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing fractional crystallization to purify trans-3-Amino-cyclohexanol hydrochloride. It is designed to address specific challenges and frequently encountered issues during the experimental process.
Introduction to the Challenge: Separating Diastereomers
The synthesis of 3-aminocyclohexanol often results in a mixture of cis and trans isomers.[1] For many pharmaceutical applications, the specific stereochemistry of the trans isomer is crucial for its biological activity and efficacy. Fractional crystallization is a powerful and scalable technique for separating these isomers, exploiting the differences in their physical properties, such as solubility in a given solvent system.[2][3][4] The hydrochloride salt form of the amine is often used to enhance crystallinity and improve handling characteristics.[5][6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the fractional crystallization of this compound.
Q1: My compound will not crystallize, even after cooling.
Possible Causes and Solutions:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated.
-
Solution: Gently heat the solution to evaporate a small amount of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" as an amorphous solid rather than forming well-defined crystals.[7]
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Solution: If the crude material is significantly impure, consider a preliminary purification step, such as a simple filtration or a wash with a solvent in which the desired compound is sparingly soluble.
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for the compound, even at low temperatures.
-
Solution: If using a single solvent, try introducing an "anti-solvent" or "poorer solvent" in which the compound is less soluble.[8][9] This should be added dropwise to the warm, dissolved solution until slight turbidity is observed, which is then cleared by adding a minimal amount of the "good" solvent.
-
-
Lack of Nucleation Sites: Spontaneous nucleation can sometimes be slow.
-
Solution 1 (Seeding): Introduce a "seed crystal" of the pure this compound into the cooled, supersaturated solution. This provides a template for crystal growth.[7]
-
Solution 2 (Scratching): Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Q2: The crystals that form are very small or appear as a fine powder.
Possible Causes and Solutions:
-
Rapid Cooling: Cooling the solution too quickly can lead to rapid nucleation and the formation of small crystals, which may trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
-
-
Excessive Agitation: Vigorous stirring or agitation during the cooling phase can also lead to the formation of many small crystals.
-
Solution: Allow the solution to cool without stirring.
-
Q3: The product "oils out" instead of crystallizing.
Possible Causes and Solutions:
-
High Concentration of Impurities: The presence of impurities can lower the melting point of the mixture, causing it to separate as a liquid phase.
-
Solution: Attempt to purify the crude material before crystallization. A solvent wash may be effective.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute-impurity mixture.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent, and then allow it to cool more slowly.[7] If the problem persists, consider a different solvent system.
Q4: The purity of the crystallized product is not significantly improved.
Possible Causes and Solutions:
-
Inefficient Separation of Isomers: The solubility difference between the cis and trans isomers in the chosen solvent may not be large enough for effective separation in a single crystallization.
-
Solution: Multiple recrystallization steps may be necessary to achieve the desired purity.[10] Analyze the purity of the product after each step to monitor progress.
-
-
Co-crystallization: The cis isomer may be crystallizing along with the trans isomer.
-
Incomplete Removal of Mother Liquor: The impure solution (mother liquor) can remain trapped within the crystal mass.
-
Solution: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to displace the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the fractional crystallization of this compound?
The ideal solvent system is one in which the trans isomer is sparingly soluble at low temperatures but readily soluble at higher temperatures, while the cis isomer remains more soluble at all temperatures. Due to the polar nature of the amino alcohol hydrochloride, polar solvents are generally a good starting point.
-
Commonly Used Solvents: Alcohols (e.g., isopropanol, ethanol) and water are often good choices for polar hydrochloride salts.[11][12]
-
Solvent Pairs: A mixture of a polar solvent (like methanol or ethanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) can be effective.[11][13] The addition of the less polar solvent reduces the overall solubility of the hydrochloride salt.
A systematic approach to solvent selection is recommended.
Solvent Selection Workflow
Caption: Workflow for solvent selection in fractional crystallization.
Q2: How can I determine the optimal temperature for crystallization?
The optimal temperature is typically a balance between maximizing the yield of the desired trans isomer and minimizing the precipitation of the cis isomer.
-
Stepwise Cooling: Start by allowing the solution to cool to room temperature, then move to an ice bath (0°C), and finally to a freezer if necessary. A German patent suggests that for the analogous trans-4-aminocyclohexanol, precipitation can occur at approximately -8°C in an aqueous solution.[14]
-
Monitoring: It can be beneficial to take small aliquots of the mother liquor at different temperatures and analyze the isomer ratio to determine the point at which the cis isomer begins to precipitate significantly.
Q3: How many crystallization cycles are typically needed?
The number of cycles required depends on the initial ratio of cis to trans isomers and the efficiency of the chosen solvent system. It is not uncommon for two to three recrystallizations to be necessary to achieve high purity.[10] It is crucial to monitor the purity of the crystals and the mother liquor after each cycle using techniques like NMR spectroscopy or HPLC.
Q4: My hydrochloride salt is hygroscopic and difficult to handle. What can I do?
-
Work in a Dry Environment: Handle the material in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon) if possible.
-
Use Anhydrous Solvents: Ensure that all solvents used are thoroughly dried to prevent the absorption of water, which can affect solubility and crystallization.[11]
-
Drying: Dry the final product thoroughly under high vacuum.
Experimental Protocol: A Starting Point
This is a general protocol that should be optimized for your specific mixture and scale.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude mixture of cis- and this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Determine the purity of the crystals (e.g., by melting point, NMR, or HPLC) and the composition of the mother liquor.
-
Repeat if Necessary: If the desired purity is not achieved, repeat the crystallization process.
Fractional Crystallization Workflow
Caption: Iterative process of fractional crystallization for purification.
Quantitative Data Summary
| Compound | Solvent System | Solubility | Reference |
| trans-2-Aminocyclohexanol hydrochloride | Water | Soluble, clear, colorless | [5] |
| trans-2-Aminocyclohexanol hydrochloride | Methanol with 1N Acetic Acid | 25 mg/mL, clear, colorless | [5] |
| trans-2-Aminocyclohexanol hydrochloride | Chloroform, Diethyl Ether, Benzene | Soluble | [5] |
| trans-4-Aminocyclohexanol hydrochloride | Water | Soluble | [6] |
References
- Filo. (2023, September 23).
- Benchchem. This compound | 124555-43-7.
- Smolecule. (2023, August 15). Buy trans-2-Aminocyclohexanol hydrochloride | 5456-63-3.
- Fiveable. Fractional Crystallization Definition - Organic Chemistry Key Term.
- CymitQuimica. CAS 50910-54-8: trans-4-Aminocyclohexanol hydrochloride.
- Vedantu.
- Google Patents.
- Recrystalliz
- John, Ł., et al. (2022, June 9). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers (RSC Publishing).
- ResearchGate. (2024, September 26).
- University of Rochester, Department of Chemistry.
- Benchchem. Technical Support Center: Synthesis of Amino Alcohols.
- Fractional Crystalliz
- Chemistry LibreTexts. (2019, February 13). 6.
- UCL Discovery. (2010, March 12).
- Chemistry LibreTexts. (2021, July 31). 19.
- Recrystalliz
- Crystalliz
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Google Patents.
- SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- Reddit. (2018, August 3).
- ResearchGate. (2017, February 7).
- Helda - University of Helsinki. (2021, July 15).
- University of Greifswald Publication Server. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- Google Patents.
- Separ
- ResearchGate. (2025, October 9).
- Pharmaffiliates. CAS No : 27489-62-9| Chemical Name : trans-4-Aminocyclohexanol.
- Google Patents.
- NIH. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
- JOCPR. Reduction of Chiral Amino Acids Based on Current Method.
- Guidechem. What is the significance of trans-p-aminocyclohexanol?
- Sigma-Aldrich. trans-4-Aminocyclohexanol 97 50910-54-8.
- PubMed. Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis.
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can cis and trans isomers be separated? | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. How can cis and trans isomers be separated class 12 chemistry CBSE [vedantu.com]
- 5. Buy trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 [smolecule.com]
- 6. CAS 50910-54-8: trans-4-Aminocyclohexanol hydrochloride [cymitquimica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. fiveable.me [fiveable.me]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
Technical Support Center: Navigating the Industrial Scale-Up of Aminocyclohexanol Synthesis
Welcome to the technical support center dedicated to the synthesis of aminocyclohexanol, a critical intermediate in modern drug development.[1] The transition from laboratory-scale success to industrial-scale production is fraught with challenges that can impact yield, purity, and process efficiency.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and solutions to common issues encountered during the scale-up process. We will delve into the causality behind experimental choices, providing a trustworthy and authoritative resource for your process development.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues in a question-and-answer format to provide direct, actionable solutions.
Question 1: We are experiencing significantly lower yields of 4-aminocyclohexanol during scale-up compared to our lab results. What are the likely causes and remedies?
Answer: A drop in yield during scale-up is a frequent challenge, often stemming from a combination of physical and chemical factors that are less pronounced at the lab scale.[2] The primary culprits are typically suboptimal reaction conditions, incomplete conversion, or catalyst deactivation.[4][5]
Probable Causes & Recommended Actions:
-
Inadequate Mass and Heat Transfer: In larger reactors, achieving uniform mixing and temperature is more difficult.[2] Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions or incomplete conversion.
-
Action: Re-evaluate your agitation system. The power input per unit volume should be consistent with the lab scale. For hydrogenation, ensure vigorous stirring (at least 0.01 horsepower per gallon) to facilitate gas-liquid mass transfer.[6] Implement more robust temperature control systems to manage the reaction's exothermicity.
-
-
Catalyst Deactivation: Catalysts are susceptible to deactivation through poisoning, coking, or thermal degradation, issues that are amplified by the larger quantities and potential impurities in industrial-grade raw materials.[7][8]
-
Action: Ensure the purity of your starting materials (e.g., p-aminophenol derivatives) and solvents, as even trace impurities can poison the catalyst.[4] Consider a pre-treatment step for your feedstock, such as treatment with hydrogen peroxide, to destroy potential catalyst poisons.[6] If thermal degradation is suspected, re-optimize the reaction temperature, as excessively high temperatures can cause catalyst sintering.[7]
-
-
Incomplete Reaction: Insufficient reaction time, temperature, or pressure can lead to incomplete conversion.[4]
-
Action: Monitor the reaction progress closely using in-process analytical techniques like HPLC or GC.[5] If the reaction stalls, consider increasing the reaction time or carefully adjusting the temperature and pressure within safe operational limits.
-
Question 2: Our primary challenge is achieving the desired trans:cis isomer ratio for trans-4-aminocyclohexanol. How can we improve stereoselectivity at an industrial scale?
Answer: Controlling stereoselectivity is critical, as the trans isomer is often the most desired for pharmaceutical applications.[1][9] The isomer ratio is highly sensitive to the choice of catalyst, solvent, and the overall synthetic route.[4]
Probable Causes & Recommended Actions:
-
Incorrect Catalyst Selection: The catalyst choice is paramount for stereocontrol in catalytic hydrogenation.
-
Action: For a high trans:cis ratio, Palladium-based catalysts (e.g., 5% Pd/C) are generally preferred as they favor the formation of the more thermodynamically stable trans product.[4] Conversely, some Rhodium-based catalysts may favor the cis isomer.[4][10] A 50% Pd/C catalyst can achieve a trans/cis ratio of 3:1 to 4:1.[4]
-
-
Suboptimal Solvent System: The solvent can influence the reaction pathway and selectivity.
-
Action: While water is a common solvent, using isopropanol with p-aminophenol has been shown to improve diastereoselectivity in favor of the trans isomer.[4] Conduct solvent screening studies during your process development phase.
-
-
Synthetic Route Limitations: Traditional catalytic hydrogenation may have inherent limitations in achieving very high stereoselectivity.
Question 3: We're observing a rapid decline in catalyst activity after only a few batches. What strategies can we implement to extend catalyst lifetime?
Answer: Catalyst deactivation is a major economic concern in industrial catalysis.[7] It typically occurs via three primary mechanisms: poisoning, coking, and thermal degradation (sintering).[7][8][13]
Probable Causes & Recommended Actions:
-
Poisoning: This involves strong chemical adsorption of impurities onto the catalyst's active sites. Sulfur compounds are a common example in hydrogenation processes.[7]
-
Action: Rigorously test all raw materials and solvents for known catalyst poisons. Implement a purification step for the feedstock if necessary. Sometimes, a "sacrificial" guard bed can be used to adsorb poisons before they reach the main reactor.
-
-
Coking/Fouling: This is the physical deposition of carbonaceous materials or byproducts on the catalyst surface, blocking pores and active sites.[14][15]
-
Action: Optimize reaction conditions to minimize side reactions that lead to coke formation. In some cases, a controlled catalyst regeneration cycle, such as careful oxidation or gasification, can be developed to burn off deposits.[8]
-
-
Sintering (Thermal Degradation): High reaction temperatures can cause the small metal crystallites of the catalyst to agglomerate, reducing the active surface area.[7]
-
Action: Operate at the lowest effective temperature. Ensure your reactor's heat management system prevents temperature overshoots, especially during the initial exothermic phase of the reaction.
-
Question 4: The separation and purification of the trans-aminocyclohexanol isomer from the cis isomer is proving to be a production bottleneck. What are effective, scalable purification methods?
Answer: The separation of cis/trans isomers is a well-known "bottleneck" in aminocyclohexanol production due to their similar physical properties.[9]
Probable Causes & Recommended Actions:
-
Inefficient Crystallization: Relying on simple crystallization may not be effective enough for industrial quantities.
-
Action 1 (Fractional Crystallization): After hydrolysis of the acetamido intermediate, a common method is fractional crystallization from a solvent like acetone. The desired isomer can be selectively crystallized, leaving the other in the mother liquor.[16]
-
Action 2 (Selective Precipitation): An effective industrial process involves adjusting the aqueous, hydrolyzed reaction mixture to be strongly alkaline and then cooling it. The trans-4-aminocyclohexanol will selectively precipitate or crystallize out of the solution. Cooling the solution to at least -5°C, and preferably to -10°C, can significantly improve the yield of the isolated trans isomer.[10]
-
-
Emulsion Formation: During work-up and extraction steps, stable emulsions can form, complicating phase separation.[5]
-
Action: Employ different solvent systems for extraction or add a salt (brine wash) to help break the emulsion.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reaction progress and determining the final product's purity and isomer ratio? A1: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with a C18 column is highly effective for separating and quantifying the cis and trans isomers.[4][17] Gas Chromatography (GC) can also be used to determine the isomer ratio, sometimes after derivatization.[4] For structural confirmation and stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[4] Finally, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the molecular weight of the product and monitor the reaction.[4][18]
Q2: What are the most critical safety considerations for the industrial synthesis of aminocyclohexanol? A2: Safety must be paramount. Key considerations include:
-
Hydrogenation Reactions: These are performed under pressure with highly flammable hydrogen gas. The process must be conducted in a properly rated pressure reactor in a well-ventilated area with strict protocols to prevent leaks and ignition sources.[4]
-
Catalyst Handling: Hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), can be pyrophoric, meaning they can spontaneously ignite in air when dry.[4] They should be handled with extreme care, preferably under an inert atmosphere or as a wet paste.[4]
-
Reagent Hazards: Always consult the Safety Data Sheet (SDS) for all chemicals. The final product, trans-4-aminocyclohexanol, can cause severe skin burns and eye damage.[19] Ensure appropriate Personal Protective Equipment (PPE) is used at all times.[20]
Q3: Beyond yield and purity, what other key process parameters should be considered for a successful and economical scale-up? A3: An economical process considers more than just the final product. Key factors include:
-
Process Mass Intensity (PMI): Aim to reduce the total mass of materials (solvents, reagents, water) used per kilogram of the final product. This minimizes waste and improves sustainability.
-
Cycle Time: Shorten the overall time for a single batch by optimizing reaction times, heating/cooling profiles, and downstream processing steps like filtration and purification.
-
Waste Management: Develop a strategy for handling waste streams. This can include methods to recover and recycle solvents or even recover residual product from low-concentration waste liquids.[21]
Data Presentation
Table 1: Comparison of Primary Synthesis Routes for trans-4-Aminocyclohexanol
| Feature | Catalytic Hydrogenation | Chemoenzymatic Synthesis |
| Starting Material | p-Acetamidophenol (Paracetamol) or p-Aminophenol | 1,4-Cyclohexanedione[11] |
| Catalyst/Enzymes | Palladium on Carbon (Pd/C) or Rhodium-based catalysts[4] | Ketoreductase (KRED) & Amine Transaminase (ATA)[11] |
| Typical trans:cis Ratio | 3:1 to 4:1 with Pd/C[4] | Can exceed 99:1 for a specific isomer[11] |
| Pros | Established technology, lower catalyst cost. | Extremely high stereoselectivity, milder reaction conditions, green chemistry.[4][22] |
| Cons | Moderate stereoselectivity, requires high pressure/temperature, catalyst deactivation issues.[4][22] | Higher initial cost of enzymes, potential enzyme inhibition by substrate.[11] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol (Industrial Scale Example)
This protocol is a representative example based on established industrial processes.[10]
-
Reactor Charging: In a suitable hydrogenation reactor, charge 1328 kg (8.8 kmol) of p-acetamidophenol and add 3460 L of water.[23]
-
pH Adjustment: Adjust the pH to approximately neutral with an aqueous sodium hydroxide solution.[23]
-
Catalyst Addition: Carefully add 30 kg of a 5% Palladium on Carbon catalyst (wet paste) to the reaction mixture.[4][23]
-
Inerting & Pressurizing: Seal the reactor. Purge the headspace several times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 4.5 bar) and heat the mixture to the target temperature (e.g., 100°C) with vigorous agitation.[4]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 24-36 hours.[4]
-
Cooldown & Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. The resulting aqueous solution contains the cis- and trans-4-acetamidocyclohexanol isomers.
-
Hydrolysis & Purification: The acetamido group is then hydrolyzed under alkaline conditions (e.g., refluxing with NaOH) to yield the free aminocyclohexanol isomers, followed by purification via selective crystallization as described in the troubleshooting section.[10][16]
Protocol 2: One-Pot Chemoenzymatic Synthesis of trans-4-Aminocyclohexanol
This protocol is a generalized representation of a one-pot, two-enzyme system.[4][9][11]
-
Buffer Preparation: In a temperature-controlled reactor, prepare a 100 mM potassium phosphate buffer (pH 7.5).
-
Reagent Addition: Add 1,4-cyclohexanedione (e.g., to a final concentration of 50 mM), NADP+ (1 mM), MgCl2 (1 mM), isopropylamine (500 mM), PLP (1 mM), and isopropanol (0.76% v/v).[9][11]
-
Enzyme Addition: Add the cell lysates containing the desired keto reductase (KRED) and a trans-selective amine transaminase (ATA).[9]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[11]
-
Monitoring: Monitor the reaction progress by HPLC or GC to determine the conversion of the starting material and the formation of the product isomers.[11]
-
Work-up: Once the reaction is complete, stop the reaction (e.g., by adding an organic solvent). The product can then be isolated from the reaction mixture using techniques such as solid-phase extraction or crystallization.[11]
Visualization of Workflows
Diagram 1: Industrial Synthesis Workflow via Hydrogenation
Caption: Workflow for industrial production of trans-4-aminocyclohexanol.
Diagram 2: Troubleshooting Poor Stereoselectivity
Caption: Decision tree for improving the trans:cis isomer ratio.
References
-
Benchchem. (2025). Technical Support Center: Synthesis of trans-4-Aminocyclohexanol. 4
-
ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production. In.... Link
-
ResearchGate. (n.d.). Optimization of reaction conditions for 6-aminohexanol production. In.... Link
-
Guidechem. (n.d.). What are the synthesis and applications of trans-4-Aminocyclohexanol? - FAQ. Link
-
Cartel International. (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter. Link
-
Dakota Pharm. (n.d.). The Role of Trans-4-Aminocyclohexanol in Modern Drug Synthesis. Link
-
AK Scientific, Inc. (n.d.). trans-4-Aminocyclohexanol Safety Data Sheet. Link
-
Guidechem. (n.d.). What is the significance of trans-p-aminocyclohexanol? - FAQ. Link
-
Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol. Link
-
ResearchGate. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Link
-
National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Link
-
Google Patents. (n.d.). CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid. Link
-
Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol. Link
-
University of Greifswald Publication Server. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Link
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Link
-
Benchchem. (2025). Technical Support Center: Industrial Scale-up of 1-Aminohex-5-en-3-ol Synthesis. Link
-
Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. Link
-
PubChem. (n.d.). Process for the preparation of trans-4-aminocyclohexanol - Patent EP-0909753-B1. Link
-
Fisher Scientific. (2024). SAFETY DATA SHEET - TRANS-4-AMINOCYCLOHEXANOL. HYDROCHLORIDE. Link
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Link
-
Tokyo Chemical Industry Co., Ltd. (n.d.). trans-4-Aminocyclohexanol 27489-62-9. Link
-
PubMed. (n.d.). [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. Link
-
Energy Advances (RSC Publishing). (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Link
-
ACS Publications. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development. Link
-
MDPI. (2021). Special Issue on Catalyst Deactivation and Regeneration. Link
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Link
-
ResearchGate. (n.d.). Catalyst Deactivation for Enhancement of Selectivity in Alcohols Amination to Primary Amines. Link
-
ResearchGate. (n.d.). Large-Scale Synthesis. Link
-
Scribd. (n.d.). Improved Hydrogenation Process For Preparing 4-Aminophenol. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 9. Page loading... [guidechem.com]
- 10. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
- 17. [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aksci.com [aksci.com]
- 20. fishersci.com [fishersci.com]
- 21. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]
- 22. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 23. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
Technical Support Guide: Recovery of trans-p-Aminocyclohexanol (TACH)
Answering the global demand for efficient and sustainable pharmaceutical manufacturing requires innovative approaches to waste management. The recovery of valuable intermediates like trans-p-aminocyclohexanol (TACH) from waste streams is not only economically prudent but also an environmental imperative. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and practical protocols for the effective recovery of TACH from industrial waste liquids.
As Senior Application Scientists, we understand that robust and reproducible methods are paramount. This guide is structured to explain the fundamental principles behind each recovery strategy, ensuring you can adapt and optimize these protocols for your specific waste stream composition.
This guide is divided into key recovery methodologies. Each section includes a detailed protocol, a troubleshooting FAQ, and a visual workflow to support your experimental design.
Method 1: Recovery via Schiff Base (Imine) Formation and Hydrolysis
This elegant and highly effective method is particularly suited for recovering TACH from low-concentration aqueous waste streams (0.5-5%).[1] The core principle involves the selective reaction of the primary amine group on TACH with an aldehyde (benzaldehyde) to form a solid, easily separable Schiff base (imine) intermediate. This intermediate is then hydrolyzed back to the pure amine salt, which is subsequently neutralized and extracted.
Experimental Protocol: Schiff Base Formation
Objective: To selectively precipitate TACH from a complex aqueous matrix as a solid derivative.
Step-by-Step Methodology:
-
Waste Liquid Characterization: Before beginning, quantify the approximate concentration of TACH in your waste liquid. Analytical methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.[2][3]
-
pH Adjustment: Transfer the TACH-containing waste liquid to a suitable reaction vessel. While stirring, slowly add an aqueous sodium hydroxide (NaOH) solution to adjust the pH to a range of 9-11.[1]
-
Scientific Rationale: This basic pH ensures the amino group of TACH is deprotonated (-NH₂) and thus sufficiently nucleophilic to attack the carbonyl carbon of benzaldehyde.
-
-
Schiff Base Formation: Add benzaldehyde to the pH-adjusted waste liquid. A typical molar ratio is a slight excess relative to the estimated moles of TACH (e.g., 1.02 to 1.1 moles of benzaldehyde per mole of TACH).[1] Continue vigorous stirring at ambient temperature for 1-3 hours.[1] A precipitate, trans-4-(benzylidene-amino)-cyclohexanol, will form.
-
Isolation of Intermediate: Collect the solid precipitate by filtration (e.g., using a Buchner funnel). Wash the solid with water to remove any entrained impurities from the waste liquid.
-
Drying: Dry the isolated solid under a vacuum at a moderate temperature (e.g., 50-60°C) to yield the crude trans-4-(benzylidene-amino)-cyclohexanol intermediate.
Experimental Protocol: Hydrolysis and Final Product Recovery
Objective: To hydrolyze the Schiff base and isolate pure trans-p-aminocyclohexanol.
-
Acidic Hydrolysis: Prepare a 10-50% aqueous sulfuric acid (H₂SO₄) solution in a separate reactor. Add the dried Schiff base intermediate to the acid solution while stirring.[1] The solid will dissolve as the C=N double bond is cleaved, forming an aqueous solution of trans-p-aminocyclohexanol sulfate.[1] Continue stirring for 1-3 hours.
-
Scientific Rationale: The acidic environment protonates the imine nitrogen, making the carbon atom highly susceptible to nucleophilic attack by water, leading to hydrolysis. The resulting TACH is protonated by the excess acid to form a water-soluble sulfate salt, while the benzaldehyde can be recovered from the mixture if desired.
-
-
Decolorization (Optional): If the resulting solution is colored, add a small amount of activated carbon (e.g., 0.5-1% w/w) and stir for 30-60 minutes.[1] Filter the solution to remove the activated carbon.
-
Neutralization and Liberation: Cool the TACH sulfate solution. Slowly add a concentrated NaOH solution to adjust the final alkali content to 10-25%.[1] This neutralizes the sulfuric acid and deprotonates the TACH, causing it to separate as an oily layer.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Add a suitable organic solvent such as toluene or chloroform to extract the TACH from the aqueous phase.[1][4] Perform the extraction 2-3 times for maximum recovery.
-
Final Purification: Combine the organic extracts. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude TACH can be further purified by recrystallization or vacuum distillation to yield the final, high-purity product.[8]
Workflow Diagram: Recovery via Schiff Base Formation
Sources
- 1. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for detecting trans-4-aminocyclohexanol in ambroxol hydrochloride injection - Eureka | Patsnap [eureka.patsnap.com]
- 4. Application of Liquid-Liquid Extraction for the Determination of Antibiotics in the Foodstuff: Recent Trends and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 7. Trans-4-Aminocyclohexanol at Best Price, High Purity Intermediate [shreeneels.net]
- 8. Page loading... [wap.guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Stereochemical Validation of trans-3-Amino-cyclohexanol hydrochloride by NMR Spectroscopy
Introduction: The Stereochemical Challenge in Substituted Cyclohexanes
In the realm of drug development and organic synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. It dictates biological activity, pharmacological properties, and potential toxicity. Substituted cyclohexanes, a common scaffold in many pharmaceutical compounds, present a classic stereochemical puzzle due to their non-planar chair conformations and the potential for cis/trans isomerism.
trans-3-Amino-cyclohexanol hydrochloride is a chiral building block whose utility is intrinsically tied to its defined stereochemistry.[1] The trans configuration refers to the relative orientation of the amino and hydroxyl groups, which are situated on opposite faces of the cyclohexane ring. Verifying this configuration is a critical quality control step. While several analytical techniques can probe molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and non-destructive method for elucidating stereochemistry directly in solution, mirroring the physiological environment more closely than solid-state methods.
This guide provides an in-depth comparison of NMR-based methodologies for the unambiguous validation of the trans stereochemistry of 3-Amino-cyclohexanol hydrochloride, contrasting it with its cis counterpart and alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and provide the supporting data necessary for researchers to confidently make stereochemical assignments.
The Power of ¹H NMR: Decoding Dihedral Angles and Spatial Proximity
The key to differentiating cis and trans isomers of 1,3-disubstituted cyclohexanes lies in the rigid geometry of the chair conformation. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[2] For trans-3-Amino-cyclohexanol, the thermodynamically most stable conformation is the one where both the large amino and hydroxyl groups occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[3] This forces the protons at C1 and C3 (the carbons bearing the substituents) into axial positions. Conversely, the cis isomer would have one substituent axial and one equatorial.
This conformational preference is the foundation of our NMR analysis, which relies on two key parameters:
-
Vicinal Coupling Constants (³JHH): The magnitude of the through-bond coupling between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] Large coupling constants (³J ≈ 8-13 Hz) are indicative of an anti-periplanar (180°) relationship, which occurs between two axial protons (diaxial). Smaller couplings (³J ≈ 2-5 Hz) correspond to syn-clinal or gauche relationships (≈ 60°), as seen between axial-equatorial or equatorial-equatorial protons.
-
Nuclear Overhauser Effect (NOE): This through-space effect allows for the detection of protons that are close to each other (typically < 5 Å), irrespective of their bonding. The presence or absence of an NOE correlation between key protons provides definitive proof of their spatial arrangement.
By combining these two pieces of information, we can build a self-validating system to confirm the stereochemical identity of our sample.
Experimental Workflow and Data Interpretation
Diagram: NMR Workflow for Stereochemical Validation
Caption: Workflow for NMR-based stereochemical validation.
Step-by-Step Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The hydrochloride salt ensures solubility in polar solvents.
-
1D ¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Pay close attention to achieving high resolution to accurately measure coupling constants.
-
Identify the signals corresponding to the methine protons H1 (bound to the carbon with the -OH group) and H3 (bound to the carbon with the -NH₃⁺ group). These are typically found further downfield than the methylene (-CH₂-) protons.
-
-
2D NMR Acquisition (Optional but Recommended):
-
COSY (Correlation Spectroscopy): Acquire a COSY spectrum to confirm which protons are coupled to each other, aiding in the assignment of H1, H3, and the adjacent methylene protons at C2 and C4/C6.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum. This is the definitive experiment for observing through-space proximity. A mixing time of 500-800 ms is typically a good starting point for small molecules.
-
Data Analysis: A Comparative Case Study
The expected ¹H NMR data for the methine protons (H1 and H3) of the cis and trans isomers of 3-aminocyclohexanol are distinctly different. The trans isomer, with its diequatorial substituents, will have axial H1 and H3 protons. This leads to large diaxial couplings to the adjacent axial protons.[5][6]
| Parameter | trans-3-Aminocyclohexanol (Predicted) | cis-3-Aminocyclohexanol (Predicted) | Rationale for Distinction |
| Conformation | Diequatorial substituents (OH, NH₂) | Axial/Equatorial substituents | The trans isomer favors a conformation that minimizes steric hindrance.[3] |
| H1/H3 Protons | Both Axial | One Axial, One Equatorial | Determined by the substituent orientation. |
| H1/H3 Multiplicity | Triplet of triplets (tt) or similar complex multiplet | Different complex multiplet | Reflects coupling to four adjacent protons. |
| ³J(H1, H2/6) | Large (diaxial, ~11 Hz) and Small (axial-eq, ~4 Hz) | A mix of large and small couplings depending on the specific proton. | The large diaxial coupling is the hallmark of an axial proton.[5][6] |
| ³J(H3, H2/4) | Large (diaxial, ~11 Hz) and Small (axial-eq, ~4 Hz) | A mix of large and small couplings. | Again, the presence of a large diaxial coupling is key. |
| NOESY/ROESY | No cross-peak between H1 and H3 | Strong cross-peak between H1 and H3 | In the trans diequatorial conformer, H1 and H3 are far apart. In the cis conformer, the 1,3-diaxial relationship brings the axial proton and equatorial substituent (or vice-versa) into close proximity, resulting in a clear NOE signal.[5][6] |
Interpretation: For a sample to be validated as trans-3-Amino-cyclohexanol, its ¹H NMR spectrum must show signals for H1 and H3 that are complex multiplets, each containing large coupling constants on the order of 8-13 Hz. Furthermore, the 2D NOESY spectrum must show a distinct absence of a correlation between the H1 and H3 protons. The presence of both of these features provides a definitive, self-validating confirmation of the trans stereochemistry.
Comparison with Alternative Methodologies
While NMR is a premier tool for solution-state analysis, other techniques can provide stereochemical information, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures nuclear spin properties in a magnetic field to probe connectivity and spatial relationships.[7] | Provides unambiguous data in solution; non-destructive; requires relatively small sample amounts. | Can be complex to interpret for molecules with significant conformational flexibility; lower sensitivity than mass spectrometry. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms in the solid state. | Considered the "gold standard" for absolute structure determination; provides bond lengths and angles. | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may not represent the solution-state conformation. |
| Computational Chemistry | Uses molecular mechanics or quantum mechanics to calculate the lowest energy conformations and predict NMR parameters.[8] | Can predict stable conformers and support experimental findings; does not require a physical sample. | Accuracy is highly dependent on the level of theory used; it is a predictive, not an empirical, method. |
The choice of method depends on the research question and sample availability. However, for routine validation of stereochemistry for a known compound like this compound, NMR offers the most practical, efficient, and conclusive solution-state analysis.
Conclusion
The stereochemical validation of this compound is a critical step in its application as a synthetic building block. NMR spectroscopy provides a robust and definitive method for this purpose. By carefully analyzing the vicinal proton-proton coupling constants (³JHH) and through-space Nuclear Overhauser Effects, one can unambiguously distinguish the trans isomer from its cis counterpart. The key signature of the trans isomer is the presence of large diaxial coupling constants for the H1 and H3 protons, coupled with the absence of an NOE correlation between them. This NMR-based approach offers a self-validating, non-destructive, and solution-phase analysis that is indispensable for researchers, scientists, and drug development professionals who rely on the stereochemical integrity of their molecules.
References
-
Li, W., et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. The Journal of Organic Chemistry. [Link]
-
Jimenez-Vazquez, H. A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160. [Link]
-
ResearchGate. (2012). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
ResearchGate. (2012). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Link]
-
Sopanen, J., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (2012). Resolution of trans-3-aminocyclohexanol | Request PDF. [Link]
-
ResearchGate. (2015). (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. [Link]
-
University of California, Davis. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]
-
PubChem. (1R,3S)-3-Aminocyclohexanol. [Link]
-
JoVE. (2024). Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution. [Link]
-
Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]
-
Pediaa. (2019). Difference Between Cis and Trans Cyclohexane. [Link]
-
Chemistry Stack Exchange. (2020). How to identify cis and trans forms of cyclohexane. [Link]
-
Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. differencebetween.com [differencebetween.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral HPLC Analysis for Enantiomeric Purity of trans-3-Amino-cyclohexanol hydrochloride
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical development and regulatory compliance, the stereochemical identity of a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Consequently, regulatory bodies like the FDA, guided by principles outlined in International Council for Harmonisation (ICH) guidelines, mandate the rigorous control and quantification of enantiomeric impurities.[1]
trans-3-Amino-cyclohexanol hydrochloride, a chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its simple structure, containing both a primary amine and a secondary alcohol on a cyclohexane ring, presents a common yet critical analytical challenge: ensuring its enantiomeric purity. This guide provides a comparative analysis of two primary High-Performance Liquid Chromatography (HPLC) strategies for this determination: Direct Enantioseparation on Chiral Stationary Phases (CSPs) and Indirect Analysis via Pre-column Derivatization .
As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind methodological choices, empowering researchers to select and develop robust, validated methods fit for their specific purpose, from early-stage development to quality control (QC) release testing. All methodologies discussed are framed within the context of established regulatory standards, such as those from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), and align with ICH Q2(R2) guidelines for analytical procedure validation.
Comparative Analysis of Methodologies: Direct vs. Indirect Separation
The fundamental choice in chiral HPLC is whether to separate the enantiomers directly on a specialized chiral column or to convert them into diastereomers first, which can then be separated on a standard achiral column. Each approach has distinct advantages and limitations.
| Feature | Direct Enantioseparation (on CSP) | Indirect Separation (via Derivatization) |
| Principle | Utilizes a chiral stationary phase that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. | Enantiomers are reacted with a chiral derivatizing agent (CDA) to form stable diastereomers, which are then separated on a conventional achiral column (e.g., C18).[2] |
| Advantages | - Simpler sample preparation (no reaction step).- Reduced risk of racemization or side-reactions during derivatization.- Faster method development for screening multiple CSPs. | - Utilizes widely available and less expensive achiral columns.- Derivatization can introduce a strong chromophore or fluorophore, significantly enhancing detection sensitivity (UV, Fluorescence).- Can be more robust once the derivatization reaction is optimized. |
| Disadvantages | - Chiral columns are significantly more expensive.- The analyte lacks a strong chromophore, potentially leading to poor sensitivity with UV detection.- Requires screening of multiple CSPs and mobile phases, which can be time-consuming. | - Adds complexity to the workflow (reaction, potential quenching, and cleanup).- Risk of incomplete reaction or formation of by-products.- The chiral derivatizing agent must be of high enantiomeric purity. |
| Best Suited For | Rapid screening, process monitoring, and when MS detection is available. | Routine QC analysis, trace-level impurity quantification, and when high sensitivity with UV/Fluorescence detection is required. |
Methodology 1: Direct Enantioseparation on Polysaccharide-Based CSPs
Direct separation on a CSP is often the preferred initial approach due to its straightforwardness. For amino alcohols, polysaccharide-based CSPs are the most versatile and successful. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.
Rationale for CSP and Mobile Phase Selection
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with phenylcarbamate derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), are highly effective for resolving a broad range of racemates, including primary amines and alcohols. Immobilized versions of these CSPs offer the significant advantage of being compatible with a wider range of solvents, enhancing method development flexibility and robustness.
-
Mobile Phase System: Normal Phase (NP) chromatography is the most common starting point for the chiral separation of polar analytes like amino alcohols. A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).
-
The Critical Role of Additives: For basic analytes like trans-3-Amino-cyclohexanol, peak shape and resolution can be poor due to interactions with residual silanols on the silica surface. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is crucial. This additive competes for active sites on the stationary phase, leading to improved peak symmetry and reproducibility.
Experimental Protocol: A Starting Point for Method Development
This protocol outlines a systematic screening approach for the direct chiral separation of this compound.
1. Sample Preparation:
- Prepare a stock solution of racemic this compound at approximately 1 mg/mL in methanol or ethanol.
- Prepare the working standard by diluting the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase.
- Note: The hydrochloride salt must be neutralized to the free base for optimal separation in normal phase. This can be achieved by adding a molar excess of a base like triethylamine to the sample solution or by relying on the basic additive in the mobile phase. For consistency, it is recommended to prepare the sample in the mobile phase.
2. HPLC Conditions for Screening:
| Parameter | Recommended Starting Conditions | Rationale |
| Chiral Columns | 1. Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized2. Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized3. Cellulose tris(3-chloro-4-methylphenylcarbamate) - Immobilized | These three phases show complementary selectivity and cover a broad interaction space for chiral recognition. Immobilized phases allow for greater solvent flexibility. |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA) | A standard starting point for many chiral separations in normal phase. DEA is essential for good peak shape of the amine. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature can significantly affect chiral separations; maintaining a constant temperature is crucial. |
| Detection | UV at 210 nm or Refractive Index (RI) or Evaporative Light Scattering (ELSD) | The analyte lacks a strong chromophore. Low UV wavelength provides some response. RI or ELSD are universal detection methods suitable for non-chromophoric analytes. Mass Spectrometry (MS) is also an excellent option if available. |
| Injection Vol. | 10 µL |
3. Optimization Strategy:
- If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., try 5%, 15%, and 20% isopropanol).
- If partial separation is achieved, fine-tune the alcohol modifier percentage in smaller increments.
- Evaluate other alcohol modifiers such as ethanol, which can offer different selectivity.
- Optimize the concentration of the basic additive (0.05% to 0.2% DEA) to achieve the best balance of peak shape and resolution.
Methodology 2: Indirect Analysis via Derivatization
The indirect method provides a robust alternative, particularly when high sensitivity is required and a dedicated chiral column is not available. This approach involves reacting the amino group of trans-3-Amino-cyclohexanol with a chiral derivatizing agent (CDA) to form a pair of stable diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18).
Rationale for Derivatization Agent and Method
-
Choice of Derivatizing Agent: A suitable CDA should react quickly and completely under mild conditions and should contain a strong chromophore or fluorophore. For primary amines, 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is an excellent choice. It reacts specifically with the amino group to form a highly fluorescent derivative, enabling trace-level detection.
-
Chromatographic Separation: The resulting NBD-derivatives are significantly less polar than the parent compound, making them well-suited for reversed-phase HPLC on a C18 column.
Experimental Protocol: Indirect Separation using NBD-Cl
1. Derivatization Procedure:
- Reagent Preparation:
- Borate Buffer: Prepare a 50 mM sodium borate buffer and adjust the pH to 9.5.
- NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile at a concentration of 5 mg/mL. This solution should be freshly prepared and protected from light.
- Reaction:
- To 100 µL of the trans-3-Amino-cyclohexanol sample solution (approx. 0.1 mg/mL in methanol/water), add 200 µL of the borate buffer.
- Add 200 µL of the NBD-Cl solution.
- Vortex the mixture and heat at 60 °C for 30 minutes in a sealed vial, protected from light.
- After cooling to room temperature, the reaction can be stopped by adding a small amount of acid (e.g., 20 µL of 1M HCl) to consume excess reagent.
- The resulting solution containing the diastereomeric derivatives is then injected into the HPLC.
2. HPLC Conditions for Diastereomer Separation:
| Parameter | Recommended Conditions | Rationale |
| Column | High-quality C18 column (e.g., 250 x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar derivatives. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidGradient: 30% B to 70% B over 20 minutes | A standard reversed-phase gradient to elute the hydrophobic derivatives. Formic acid aids in protonation and improves peak shape. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Detection | Fluorescence (Excitation: 470 nm, Emission: 530 nm) or UV at 470 nm | NBD derivatives are highly fluorescent, providing excellent sensitivity. They also absorb strongly in the visible region. |
| Injection Vol. | 20 µL |
Workflow and Logic Visualization
The process of selecting and developing a chiral HPLC method can be visualized as a decision-driven workflow.
Caption: Decision workflow for chiral HPLC method development.
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable separation method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5] The validation process provides a self-validating system, demonstrating the method's reliability and accuracy.
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit of the minor enantiomer to 120% of the specification limit.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by spiking the main enantiomer with known amounts of the impurity enantiomer.
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for controlling enantiomeric impurities at low levels (e.g., < 0.1%).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
The determination of the enantiomeric purity of this compound is a critical task achievable through two robust HPLC strategies.
-
For rapid screening and method development , particularly when MS or ELSD detection is available, the direct separation on an immobilized polysaccharide-based CSP is recommended. The initial investment in a chiral column is offset by simpler sample preparation and a more direct workflow.
-
For routine quality control and applications requiring high sensitivity with standard UV or fluorescence detectors , the indirect method via derivatization with NBD-Cl is the superior choice. While the workflow is more complex, it offers exceptional sensitivity and utilizes standard, cost-effective achiral columns.
The choice between these methods will ultimately depend on the specific laboratory environment, available instrumentation, and the analytical objective. Regardless of the chosen path, a systematic approach to method development followed by rigorous validation in accordance with ICH guidelines is essential to ensure the generation of accurate, reliable, and defensible data for regulatory submission and quality assurance.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved from [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. (2012, January 4). Retrieved from [Link]
-
Chiral analysis - Wikipedia. (n.d.). Retrieved from [Link]
- Chiral Drug Separation. (n.d.).
-
Daicel Chiral Technologies Application Center. (n.d.). Retrieved from [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to trans-3-Amino-cyclohexanol HCl and trans-4-Aminocyclohexanol HCl in Synthesis
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, aminocyclitols serve as versatile and invaluable scaffolds for constructing complex, biologically active molecules.[1][2] Among these, trans-3-Amino-cyclohexanol hydrochloride and trans-4-Aminocyclohexanol hydrochloride are two closely related isomers whose subtle structural difference—the relative position of the amino and hydroxyl groups—gives rise to distinct synthetic utilities and applications.
This guide provides an in-depth comparison of these two building blocks, moving beyond a simple catalog of properties to explore the causal relationships between their structure, reactivity, and strategic application in synthesis. The choice between a 1,3- and a 1,4-substituted cyclohexane ring is a critical design element that dictates the three-dimensional architecture, rigidity, and vectoral presentation of functional groups in the target molecule.
Structural and Physicochemical Properties: The Foundation of Function
Both molecules share the same molecular formula and weight but differ in the substitution pattern on the cyclohexane ring. This distinction has a tangible impact on their physical properties and conformational behavior. The trans configuration in both isomers refers to the substituents being on opposite sides of the ring, which generally leads to a more thermodynamically stable chair conformation with both functional groups in equatorial positions.[3]
The 1,4-isomer possesses a higher degree of symmetry, resulting in a more linear and rigid structure. In contrast, the 1,3-isomer presents its functional groups at a distinct angle, offering a different geometric scaffold for molecular assembly. This seemingly minor difference is paramount in drug design, where precise spatial orientation of pharmacophores is essential for target binding.
| Property | trans-3-Amino-cyclohexanol HCl | trans-4-Aminocyclohexanol HCl |
| CAS Number | 124555-43-7[4][5] | 50910-54-8[6] |
| Molecular Formula | C₆H₁₄ClNO[4][5] | C₆H₁₄ClNO[7] |
| Molecular Weight | 151.63 g/mol [4][5] | 151.63 g/mol [6] |
| Appearance | White to off-white crystalline solid[5] | White to off-white solid/powder[7][8] |
| Melting Point | Not consistently reported | ~225-230 °C[7][9] |
| Solubility | Water soluble[5] | Soluble in water, Methanol, DMSO[7][8] |
| Key Structural Feature | 1,3-disubstituted cyclohexane | 1,4-disubstituted cyclohexane |
A Tale of Two Syntheses: Pathways and Stereocontrol
The synthetic routes to these isomers often start from analogous aromatic precursors, but the methods to control stereochemistry and achieve high purity can differ.
Synthesis of trans-4-Aminocyclohexanol HCl is well-established, driven by its role as a key intermediate in high-volume pharmaceuticals.[10][11]
-
Catalytic Hydrogenation: The most common industrial method involves the hydrogenation of p-aminophenol or its N-acetyl derivative (paracetamol).[12] This reaction typically produces a mixture of cis and trans isomers. The choice of catalyst is critical for stereoselectivity; palladium-based catalysts tend to favor the formation of the more stable trans product, while rhodium catalysts may favor the cis isomer.[12]
-
Enzymatic Synthesis: A modern, highly stereoselective approach utilizes a one-pot, two-step enzymatic cascade starting from 1,4-cyclohexanedione.[13][14][15] A ketoreductase (KRED) first reduces one ketone to a hydroxyl group, and then a stereocomplementary amine transaminase (ATA) converts the remaining ketone to the desired trans-amino alcohol with excellent diastereomeric ratios.[14][15]
Synthesis of trans-3-Aminocyclohexanol HCl follows similar principles, though it is less frequently described in large-scale industrial contexts.
-
Catalytic Hydrogenation: The logical starting material is m-aminophenol or m-acetamidophenol, which can be hydrogenated to yield a mixture of 3-aminocyclohexanol isomers.[16][17] Subsequent separation is required to isolate the desired trans isomer.
-
Reduction of β-Enaminoketones: An alternative route involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[18][19] This method provides a pathway to both cis and trans 3-aminocyclohexanols, with the stereochemical outcome dependent on the reducing agent and reaction conditions.[18]
Reactivity and Strategic Application in Synthesis
The choice between these isomers is dictated by the desired final molecular topology.
trans-4-Aminocyclohexanol: The Rigid Linker
The 1,4-substitution pattern makes this isomer an ideal rigid, linear building block.[3] Its bifunctional nature is exploited in numerous applications:
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of the mucolytic agent Ambroxol.[10][13][20] The cyclohexane ring serves as a stable, non-aromatic scaffold connecting the substituted aniline moiety to the side chain.
-
Materials Science: It is used to prepare benzoxazines, which are precursors for high-performance polybenzoxazine-silica hybrid nanocomposites.[9]
-
Organic Synthesis: It serves as a precursor for N-substituted 7-azabicyclo[2.2.1]heptanes, which are interesting scaffolds for further synthetic elaboration.[9]
trans-3-Aminocyclohexanol: The Chiral and Angular Scaffold
The 1,3-relationship between the functional groups provides a distinct angular geometry. This makes it a valuable building block for molecules where a specific turn or three-dimensional arrangement is required.
-
Chiral Synthesis: The presence of two chiral centers makes it a useful building block for creating enantiomerically pure substances, which is critical for drug efficacy and safety.[5][16] It can be used as a chiral auxiliary or as a scaffold in asymmetric synthesis.[16]
-
Pharmaceutical Intermediates: It is utilized as a precursor in the synthesis of various pharmaceutical agents, including potential analgesics and anti-inflammatory drugs, where the 1,3-amino alcohol motif is a key pharmacophore.[5][16]
-
Complex Molecule Synthesis: Its bifunctional nature allows for the construction of more complex molecules where the relative stereochemistry of the amino and hydroxyl groups directs subsequent transformations.[5]
Experimental Protocols and Performance Data
The trustworthiness of a synthetic protocol is paramount. Below are representative methodologies and comparative data to guide experimental design.
Comparative Data on Synthesis
| Synthetic Method | Starting Material | Catalyst/Enzyme | Product Isomer | Typical trans:cis Ratio | Reference |
| Catalytic Hydrogenation | p-Acetamidophenol | 50% Pd/C | 4-Aminocyclohexanol | 3:1 to 4:1 | [12] |
| Catalytic Hydrogenation | p-Aminophenol | Rhodium-based | 4-Aminocyclohexanol | 92:8 (cis favored) | [12] |
| Enzymatic Cascade | 1,4-Cyclohexanedione | KRED + ATA-200 | 4-Aminocyclohexanol | >99:1 | [13] |
| Reduction | β-Enaminoketone | Na in THF/iPrOH | 3-Aminocyclohexanol | 11:89 (cis favored) | [18] |
Note: Data for the reduction of β-enaminoketones often shows a preference for the cis-isomer, highlighting the challenge and importance of method selection for achieving the desired trans stereochemistry.
Experimental Protocol 1: Catalytic Hydrogenation of p-Acetamidophenol
This protocol provides a general framework for synthesizing 4-aminocyclohexanol isomers via hydrogenation, a widely used industrial method.[12]
Objective: To synthesize a mixture of cis- and trans-4-acetamidocyclohexanol.
Materials:
-
p-Acetamidophenol (Paracetamol)
-
5% Palladium on Carbon (Pd/C) catalyst (handle with care, may be pyrophoric)[12]
-
Deionized Water (Solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
Charge a high-pressure reactor with p-acetamidophenol and deionized water.
-
Carefully add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate) as a wet paste to minimize fire risk.[12]
-
Seal the reactor and purge it several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 4.5 bar).[12]
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.[12]
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically run for 24-36 hours or until the starting material is consumed (monitored by TLC or GC if possible).
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
The resulting aqueous solution contains a mixture of cis- and trans-4-acetamidocyclohexanol, which can be isolated and then hydrolyzed (e.g., under acidic conditions) to yield the final aminocyclohexanol isomers for separation.
Experimental Protocol 2: One-Pot Enzymatic Synthesis of trans-4-Aminocyclohexanol
This protocol describes a modern, highly stereoselective biocatalytic method.[13][14]
Objective: To synthesize trans-4-aminocyclohexanol with high diastereoselectivity.
Materials:
-
1,4-Cyclohexanedione
-
Ketoreductase (KRED) from Lactobacillus kefir (LK-KRED)[13]
-
Amine Transaminase (ATA), e.g., ATA-200 (trans-selective)[13]
-
NADP⁺ (cofactor)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, prepare a solution containing 100 mM potassium phosphate buffer (pH 7.5).
-
Add 1,4-cyclohexanedione to a final concentration of 50 mM.[13]
-
Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[13]
-
Initiate the reaction by adding the LK-KRED cell lysate (e.g., 0.2 mg/mL) and the trans-selective ATA (e.g., 2 mg/mL).[13]
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and speed (e.g., 250 rpm).[13]
-
Monitor the reaction progress using GC or HPLC to track the conversion of the starting material and the formation of the product.
-
Upon completion, the product can be isolated and purified using standard techniques like column chromatography or crystallization.
Conclusion: A Strategic Choice Based on Molecular Architecture
The decision to use this compound versus trans-4-Aminocyclohexanol hydrochloride is a strategic one, deeply rooted in the desired architecture of the final molecule.
-
trans-4-Aminocyclohexanol HCl is the workhorse for creating molecules with rigid, linear scaffolds . Its well-defined 1,4-diaxial distance makes it a predictable and reliable component, exemplified by its widespread use in the pharmaceutical and materials industries.[8][11]
-
trans-3-Aminocyclohexanol HCl is the specialist's tool for introducing specific angularity and chirality . It is the building block of choice when the 1,3-relationship is essential for a specific biological interaction or for directing the stereochemical outcome of a complex synthesis.[16][17]
For the modern synthetic chemist, understanding the distinct personalities of these two isomers is key to unlocking new molecular designs and accelerating the development of novel therapeutics and materials.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5794–5799. Available from [Link]
-
DrugBank Online. (n.d.). Trans-4-Aminocyclohexanol. Retrieved from [Link]
-
Sci-Hub. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). trans-4-Aminocyclohexanol, ≥99%. Retrieved from [Link]
-
Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 154-167. Available from [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server. Retrieved from [Link]
-
PubChem. (n.d.). cis-3-Aminocyclohexanol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
Carretero, J. C., & Nieto, L. (2004). Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry, 11(13), 1735-1758. Available from [Link]
-
ChemBK. (n.d.). Trans-4-amino cyclohexanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of trans-3-aminocyclohexanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved from [Link]
Sources
- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C6H14ClNO | CID 60145992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 124555-43-7 [smolecule.com]
- 6. biosynth.com [biosynth.com]
- 7. usbio.net [usbio.net]
- 8. chembk.com [chembk.com]
- 9. trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 [chemicalbook.com]
- 10. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase / ChemCatChem, 2019 [sci-hub.box]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Manufacturers of trans-4-Aminocyclohexanol, ≥99%, CAS 27489-62-9, A 1009, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
Spectroscopic Fingerprints: A Guide to Differentiating Aminocyclohexanol Isomers
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical parameter that dictates biological activity, pharmacological properties, and ultimately, therapeutic success. Within the class of aminocyclohexanols, which serve as vital building blocks for pharmaceuticals, the distinction between cis and trans isomers is paramount. Their spatial arrangement within the cyclohexane ring profoundly impacts how they interact with biological targets. This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous differentiation of aminocyclohexanol isomers, grounded in the principles of conformational analysis and backed by experimental data. We will explore why Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this challenge, supplemented by insights from other analytical techniques.
The Conformational Basis for Spectroscopic Differentiation
The key to distinguishing between aminocyclohexanol isomers lies in the conformational behavior of the cyclohexane ring. The molecule preferentially adopts a low-energy "chair" conformation to minimize steric and torsional strain. In this conformation, substituents can occupy two distinct types of positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).
-
trans-4-Aminocyclohexanol: The most thermodynamically stable conformation for the trans isomer places both the hydroxyl (-OH) and amino (-NH₂) groups in equatorial positions.[1][2] This diequatorial arrangement minimizes steric hindrance, particularly the destabilizing 1,3-diaxial interactions that would occur if the groups were axial.[1]
-
cis-4-Aminocyclohexanol: In contrast, any chair conformation of the cis isomer must have one substituent in an axial position and the other in an equatorial position.[2] This arrangement is inherently higher in energy due to the unavoidable steric strain from 1,3-diaxial interactions.[2]
These fixed and distinct spatial orientations create unique electronic environments for the nuclei within each isomer, which are the basis for their different spectroscopic "fingerprints."[3]
Sources
A Comparative Guide to the Thermodynamic Stability of Cis- and Trans-Aminocyclohexanol Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of stereoisomerism is paramount. The spatial orientation of functional groups within a molecule can profoundly dictate its biological activity, physicochemical properties, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison of the thermodynamic stability of cis- and trans-aminocyclohexanol isomers, offering both theoretical foundations and practical experimental insights.
Foundational Principles: Conformational Dynamics of the Cyclohexane Scaffold
The thermodynamic stability of substituted cyclohexanes is intrinsically linked to the molecule's preference for the low-energy chair conformation. Within this conformation, substituents can occupy one of two positions: axial or equatorial. As a governing principle, equatorial positions are generally more thermodynamically favorable as they minimize steric strain, most notably the destabilizing 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same face of the ring.[1][2]
In the context of aminocyclohexanol, the conformational preferences of both the amino (-NH₂) and hydroxyl (-OH) groups must be considered to ascertain the relative stabilities of the cis and trans isomers.
Conformational Analysis of Aminocyclohexanol Isomers
trans-Aminocyclohexanol: The Diequatorial Advantage
The trans isomer of 4-aminocyclohexanol can exist in two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and the other, after a ring flip, with both in axial positions (diaxial). The diequatorial conformation is overwhelmingly the more stable of the two.[1] This arrangement places the relatively bulky amino and hydroxyl groups in the less sterically hindered equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions.
cis-Aminocyclohexanol: An Inherent Steric Compromise
Conversely, the cis isomer is constrained to have one substituent in an axial position and the other in an equatorial position in any given chair conformation. A ring flip simply interchanges the axial and equatorial positions of the two groups. This inherent axial substitution introduces unavoidable 1,3-diaxial interactions, rendering the cis isomer less stable than the diequatorial conformation of the trans isomer.[1]
A potential mitigating factor for the cis isomer is the possibility of intramolecular hydrogen bonding between a vicinal axial amino and hydroxyl group. While this interaction can provide some stabilization, it is generally not sufficient to overcome the significant steric strain imposed by the axial substituent.
Quantitative Assessment of Thermodynamic Stability
The energetic preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[3] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.[4][5]
| Functional Group | A-value (kcal/mol) | Reference |
| Amino (-NH₂) | ~1.2 | [1] |
| Hydroxyl (-OH) | 0.6 - 0.9 (solvent dependent) | [1] |
Based on these A-values, the diaxial conformation of trans-4-aminocyclohexanol is significantly less stable than the diequatorial form. For cis-4-aminocyclohexanol, the two chair conformations, each with one axial and one equatorial group, are in equilibrium. The conformer with the bulkier amino group in the equatorial position would be slightly favored.[1] The Gibbs free energy difference for cis-4-aminocyclohexanol between its conformers is estimated to be around 0.6-1.2 kcal/mol, depending on which group is axial.[1] This quantitative data unequivocally indicates that trans-4-aminocyclohexanol is the more thermodynamically stable isomer.[1]
The Influence of Solvent on Conformational Equilibrium
The choice of solvent can significantly impact the conformational equilibrium, particularly when intramolecular hydrogen bonding is a possibility. In non-polar solvents, the diaxial conformation of some cis-aminocyclohexanol derivatives can be stabilized by the formation of an intramolecular hydrogen bond.[6] However, in polar, protic solvents, this intramolecular interaction is disrupted in favor of intermolecular hydrogen bonding with the solvent molecules. This leads to a shift in the equilibrium towards the conformer that is better solvated, which is typically the one with more equatorial groups.[6][7] For instance, in the case of cis-3-N,N-dimethyl aminocyclohexanol, the diaxial conformer predominates in the gas phase and in non-polar solvents, while the diequatorial conformer is favored in polar solvents.[6]
Experimental Determination of Thermodynamic Stability
The relative thermodynamic stability of cis- and trans-aminocyclohexanol isomers can be experimentally determined by establishing an equilibrium between the two and quantifying their relative concentrations.
Experimental Workflow
Caption: Experimental workflow for determining thermodynamic stability.
Step-by-Step Protocol for Equilibration and Analysis
-
Sample Preparation: Prepare a solution of a non-equilibrium mixture of cis- and trans-aminocyclohexanol in a suitable solvent.
-
Equilibration: Add a catalytic amount of a strong acid or base to facilitate the interconversion of the isomers. Heat the mixture at a controlled temperature for a sufficient period to allow the system to reach equilibrium.
-
Quenching: Rapidly cool the reaction mixture and neutralize the catalyst to "freeze" the equilibrium.
-
Analysis: Inject an aliquot of the quenched mixture into a Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC).
-
GC Method: Utilize a polar capillary column for effective separation of the isomers.
-
HPLC Method: Normal or reverse-phase chromatography can be employed. Derivatization of the amino group may be necessary to improve separation and detection.
-
-
Quantification: Integrate the peak areas corresponding to the cis and trans isomers.
-
Calculation of Keq: Determine the equilibrium constant (Keq) from the ratio of the peak areas, assuming equal response factors for the two isomers.
-
Calculation of ΔG°: Use the following equation to calculate the standard Gibbs free energy difference between the isomers: ΔG° = -RT ln(Keq) where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin.[1]
Spectroscopic Characterization: The Power of NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of aminocyclohexanol isomers.[8]
-
¹H NMR Spectroscopy: The coupling constants (³J) between vicinal protons are particularly informative. Large axial-axial couplings (typically 10-13 Hz) are observed for protons on adjacent carbons that are both in axial positions. Smaller axial-equatorial and equatorial-equatorial couplings are also characteristic. By analyzing the multiplicity and coupling constants of the protons on the carbons bearing the -OH and -NH₂ groups, the axial or equatorial orientation of these substituents can be determined.
-
2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering definitive proof of their relative stereochemistry. For example, a NOESY experiment on cis-4-aminocyclohexanol would show a spatial interaction between the axial proton at C1 and the axial proton at C4.
Visualizing the Key Concepts
Caption: Chair conformations of trans- and cis-4-aminocyclohexanol.
Caption: Factors influencing the thermodynamic stability of aminocyclohexanol isomers.
Conclusion
References
-
Filo. (2023, November 3). Calculate the difference in Gibbs free energy in kilojoules per mole betw...[Link]
-
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]
-
Martinez, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 14756-14768. [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]
-
Oliveira, P. R., & Rittner, R. (2003). Solvent Effects and Hydrogen Bonding on the Conformational Equilibrium of Cis-3-N,N-Dimethyl Aminocyclohexanol through 1H NMR Spectroscopy. Annals of Magnetic Resonance, 2(3), 85-87. [Link]
-
Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
-
Gordillo, A., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24463-24473. [Link]
-
ResearchGate. (n.d.). Gibbs free energy difference between s‐cis and s‐trans conformations of...[Link]
-
Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College. [Link]
-
Crespi, S., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres, 51, 287-298. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]
- Google Patents. (n.d.).
-
Zhdankin, V. V., et al. (2007). New pH-triggered conformational switches based on trans-2-aminocyclohexanol moiety. Arkivoc, 2007(15), 1-10. [Link]
-
Abonia, R., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 12(3), 598-606. [Link]
-
ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]
-
ResearchGate. (n.d.). Effects of solvent and temperature on the conformational interconversion of α-monosubstituted cyclododecanones. [Link]
-
Wikipedia. (n.d.). A value. [Link]
-
ResearchGate. (n.d.). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]
-
Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. [Link]
-
University of Groningen research portal. (2021, November 5). Computational Study of the Stability of Natural Amino Acid isomers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A value - Wikipedia [en.wikipedia.org]
- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. auremn.org [auremn.org]
- 7. westmont.edu [westmont.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Chiral Auxiliaries: Evaluating "trans-3-Amino-cyclohexanol" in the Context of Established Asymmetric Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical development, the synthetic chemist's toolbox is replete with methods for controlling stereochemistry. Among the most reliable and foundational of these is the use of chiral auxiliaries. These molecular scaffolds temporarily attach to a prochiral substrate, leveraging their inherent chirality to direct a subsequent bond-forming reaction with high diastereoselectivity.
This guide provides a comparative analysis of the potential efficacy of trans-3-Amino-cyclohexanol hydrochloride as a chiral auxiliary. Given the limited specific literature on this compound's application as an auxiliary, we will evaluate its structural features and project its likely performance against two titans of the field: Evans' oxazolidinones and Oppolzer's camphorsultams. Our analysis is grounded in the fundamental principles of asymmetric induction and supported by established experimental data for these benchmark auxiliaries.
The Core Principle: Conformationally Rigid Scaffolds
The efficacy of a chiral auxiliary is overwhelmingly dictated by its ability to create a predictable and sterically hindered environment around the reactive center. This is typically achieved through a rigid molecular framework that locks the substrate into a single, low-energy conformation, thereby exposing one face of a prochiral group (like an enolate) to incoming reagents while shielding the other.
dot
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Established Auxiliaries: The Gold Standard
Decades of research have solidified the standing of several classes of chiral auxiliaries, which are commercially available in both enantiomeric forms and provide exceptional levels of stereocontrol across a range of reactions.[1][2]
-
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are derived from readily available amino acids.[][4] After N-acylation, the oxazolidinone directs the stereoselective alkylation, aldol, and Diels-Alder reactions of the acyl group.[4][5][][7] The high diastereoselectivity arises from a chelated Z-enolate intermediate, where the metal counter-ion (e.g., Boron or Lithium) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This forms a rigid six-membered ring that, combined with the steric bulk of the substituent at C4 (e.g., isopropyl or phenyl), effectively blocks one face of the enolate.[4][8]
-
Oppolzer's Camphorsultams: Based on the rigid bicyclic structure of camphor, these sultams, developed by Wolfgang Oppolzer, are highly effective auxiliaries.[9][10] The sulfonamide nitrogen is acylated, and the resulting N-acyl sultams generate enolates with pronounced facial selectivity due to the shielding effect of the camphor skeleton.[10] One of the sultam oxygens acts as a Lewis basic site, directing the approach of electrophiles. Camphorsultams have proven superior to oxazolidinones in certain applications and are widely used in Michael additions, Claisen rearrangements, and cycloadditions.[4][9]
A Hypothetical Evaluation of trans-3-Amino-cyclohexanol
Let us now consider trans-3-Amino-cyclohexanol. As a 1,3-amino alcohol, it possesses the necessary functional groups for attachment to a substrate and for potential chelation control.[11] However, its efficacy as a chiral auxiliary hinges on its ability to form a rigid, predictable transition state.
Proposed Mechanism of Action: Similar to how amino alcohols are precursors to oxazolidinones, one could envision two primary ways to employ trans-3-Amino-cyclohexanol:
-
Direct N-Acylation: The amino group can be acylated with a prochiral carboxylic acid derivative. In a subsequent enolization reaction, a Lewis acid could chelate between the acyl carbonyl and the hydroxyl group.
-
Formation of a Fused Oxazinone: The amino alcohol could be reacted with phosgene or a similar reagent to form a bicyclic carbamate (an oxazinone ring fused to the cyclohexane). This structure would then be N-acylated. This approach creates a more rigid system prior to the key reaction.
For our analysis, we will consider the more straightforward direct N-acylation approach.
dot
Caption: Comparison of proposed transition states for stereocontrol.
The critical weakness of a simple N-acyl derivative of trans-3-Amino-cyclohexanol is the conformational flexibility of the cyclohexane ring. Unlike the planar, rigid five-membered ring of an oxazolidinone or the locked bicyclic system of camphorsultam, a cyclohexane ring can exist in multiple chair and boat conformations. This flexibility makes it difficult to ensure that a single, well-defined transition state will be predominantly populated, potentially leading to a mixture of diastereomeric products and thus, lower stereoselectivity.
Performance Comparison: Experimental Data and Projections
The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield.
| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield | Reference |
| (S)-4-benzyl-2-oxazolidinone | Aldol Addition | N-propionyl imide | Isobutyraldehyde | >99% | 85% | Evans, D.A. et al. (1981) |
| (1S)-(-)-2,10-Camphorsultam | Diels-Alder | N-acryloyl sultam | Cyclopentadiene | 98% (endo) | 90% | Oppolzer, W. et al. (1984) |
| (1R,3R)-3-Aminocyclohexanol | Aldol Addition | N-propionyl amide | Isobutyraldehyde | Hypothetical: 50-70% | Moderate | N/A |
| (1R,3R)-3-Aminocyclohexanol | Alkylation | N-propionyl amide | Benzyl Bromide | Hypothetical: 40-60% | Moderate | N/A |
Disclaimer: Data for trans-3-Amino-cyclohexanol is hypothetical and projected based on structural analysis. Actual performance would require experimental validation.
The projected lower diastereoselectivity for the trans-3-Amino-cyclohexanol auxiliary stems directly from its conformational flexibility. While chelation may favor one facial approach, it may not be strong enough to overcome the energetic accessibility of multiple competing transition states.
Experimental Protocols: A Practical Perspective
To illustrate the practical differences, we present a standard protocol for an Evans' aldol reaction and a proposed, analogous protocol for a reaction using trans-3-Amino-cyclohexanol.
Protocol 1: Asymmetric Aldol Reaction using an Evans' Oxazolidinone Auxiliary
This protocol is representative of established literature procedures.
Objective: To synthesize a β-hydroxy carbonyl compound with high diastereoselectivity.
Step-by-Step Methodology:
-
N-Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78 °C under N₂, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq). Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated NH₄Cl and extract the product.
-
Causality: Deprotonation of the oxazolidinone nitrogen creates a nucleophile that readily attacks the acyl chloride to form the stable N-acyl imide.
-
-
Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ at 0 °C under N₂. Add di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes.
-
Causality: This specific reagent combination reliably generates the Z-boron enolate, which is crucial for achieving high syn-selectivity in the subsequent aldol addition.[8]
-
-
Aldol Addition: Cool the solution to -78 °C and add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise. Stir for 2 hours at -78 °C, then allow to warm to 0 °C over 1 hour.
-
Causality: The reaction proceeds via a closed, chair-like Zimmerman-Traxler transition state, where the aldehyde substituent occupies a pseudo-equatorial position to minimize steric clash, leading to the observed high diastereoselectivity.
-
-
Workup and Purification: Quench the reaction by adding a pH 7 phosphate buffer and methanol. Add a 2:1 mixture of methanol and 30% H₂O₂ and stir vigorously for 1 hour to cleave the boron-carbon bonds. Extract the product with an organic solvent and purify by column chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved from the aldol product by various methods, such as hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄, to yield the chiral carboxylic acid or alcohol, respectively. The auxiliary can often be recovered in high yield.
Protocol 2: Hypothetical Asymmetric Aldol Reaction using trans-3-Amino-cyclohexanol
This proposed protocol highlights the necessary steps and potential challenges.
Objective: To explore the feasibility and stereochemical outcome of an aldol reaction using a novel amino alcohol auxiliary.
Step-by-Step Methodology:
-
N-Acylation: In a flask charged with trans-(1R,3R)-3-Amino-cyclohexanol (1.0 eq) and a non-nucleophilic base (e.g., DIEA, 1.5 eq) in CH₂Cl₂, add propionyl chloride (1.1 eq) dropwise at 0 °C. Stir for 2-4 hours, monitoring by TLC.
-
Potential Challenge: Acylation could potentially occur on both the amine and the alcohol. Selective N-acylation may require protection of the hydroxyl group, adding steps to the synthesis.
-
-
Enolate Formation: Dissolve the purified N-propionyl amide (1.0 eq) in dry THF at -78 °C under N₂. Add a strong base such as LDA or LiHMDS (1.1 eq). Stir for 1 hour.
-
Causality: A strong, non-coordinating base is required to deprotonate the α-carbon. The geometry of the resulting lithium enolate (E vs. Z) may not be as well-controlled as in the Evans' system.
-
-
Aldol Addition: To the enolate solution at -78 °C, add the aldehyde (1.2 eq). Stir for 2-4 hours, monitoring for completion.
-
Potential Challenge: Without a strongly chelating metal and a rigid scaffold, the transition state will be less organized. The flexibility of the cyclohexane ring could allow for multiple competing reaction pathways, resulting in a mixture of diastereomers.
-
-
Workup and Purification: Quench carefully with saturated NH₄Cl. Extract the product and purify by column chromatography, paying close attention to separating the potential diastereomers for analysis.
-
Auxiliary Cleavage: Cleavage of the resulting amide bond would likely require harsh conditions (e.g., strong acid or base hydrolysis at high temperatures), which could risk epimerization of the newly formed stereocenter in the product.
Conclusion and Outlook
While this compound provides a conceptually simple chiral backbone, its projected efficacy as a chiral auxiliary is limited by the inherent conformational flexibility of its six-membered ring. In contrast, benchmark auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultams derive their exceptional stereodirecting power from conformationally locked, rigid structures that create a highly predictable and biased reactive environment.[5][9][10]
For researchers in drug development, the reliability and extensively documented success of established auxiliaries make them the preferred choice for constructing complex chiral molecules. The analysis of a simpler, more flexible system like trans-3-Amino-cyclohexanol serves as a valuable case study, reinforcing the core principle that conformational rigidity is the cornerstone of high fidelity in auxiliary-based asymmetric synthesis. Future work to improve such a system would need to focus on strategies to lock the cyclohexane ring, for instance, by forming a fused bicyclic derivative, thereby moving its design closer to the principles that make the established auxiliaries so powerful.
References
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing.
- Camphorsultam.Wikipedia.
- Camphorsultam.Grokipedia.
- α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction.Ingenta Connect.
- Oxazolidinone Deriv
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis.BenchChem.
- A Comparative Guide to Alternative Chiral Auxiliaries in Asymmetric Synthesis.BenchChem.
- Chiral auxiliary.Wikipedia.
- Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.PMC - NIH.
- Advanced Chiral Auxiliary Synthesis.BOC Sciences.
- Oxazolidinones for Asymmetric Synthesis.Sigma-Aldrich.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camphorsultam - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of trans-3-Aminocyclohexanol Derivatives in Drug Discovery
The trans-3-aminocyclohexanol scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of stereochemical rigidity and bifunctional handles for synthetic diversification.[1][2] Its inherent chirality and the orthogonal reactivity of its amino and hydroxyl groups make it a privileged starting point for the development of novel therapeutics. This guide provides an in-depth comparison of various classes of trans-3-aminocyclohexanol derivatives, elucidating the structure-activity relationships (SAR) that govern their biological function. We will explore the synthetic rationale behind key modifications and present supporting data to guide researchers in the strategic design of next-generation drug candidates.
The Strategic Advantage of the trans-3-Aminocyclohexanol Core
The cyclohexane ring in a stable chair conformation provides a well-defined three-dimensional arrangement for the equatorial amino and hydroxyl groups in the trans configuration.[3] This stereochemical stability is crucial for establishing specific interactions with biological targets. The bifunctional nature of the scaffold allows for selective modifications at either the nitrogen or the oxygen atom, enabling a systematic exploration of the chemical space around the core.[4] This versatility has led to the incorporation of this scaffold into a range of biologically active molecules, from enzyme inhibitors to G-protein coupled receptor (GPCR) modulators.[1]
Comparative Analysis of Derivative Classes
The exploration of the SAR of trans-3-aminocyclohexanol derivatives can be systematically approached by classifying them based on the site of modification. The following sections compare key derivative classes and discuss the impact of structural changes on their potential biological activity.
N-Acyl and N-Sulfonyl Derivatives
Modification of the primary amino group through acylation or sulfonylation is a common strategy to introduce a variety of substituents that can probe the binding pocket of a target protein.
Rationale for Synthesis: The formation of amides and sulfonamides is a robust and high-yielding reaction, allowing for the rapid generation of a diverse library of analogues. These modifications can introduce hydrogen bond donors and acceptors, as well as hydrophobic or aromatic moieties, to enhance binding affinity and selectivity.
Structure-Activity Relationship Insights:
-
Amide Derivatives: The nature of the acyl group significantly influences biological activity. For instance, incorporating aromatic or heteroaromatic rings can lead to potent enzyme inhibitors by establishing key π-π stacking or hydrophobic interactions within the active site. The substituent pattern on these aromatic rings further fine-tunes the electronic and steric properties of the molecule.
-
Sulfonamide Derivatives: The sulfonamide group acts as a strong hydrogen bond acceptor and can mimic the transition state of certain enzymatic reactions. The R-group of the sulfonyl chloride provides an additional point of diversity for optimizing target engagement.
| Derivative Class | R-Group Variation | Potential Biological Activity | Key SAR Observations |
| N-Acyl | Aromatic, Heteroaromatic, Aliphatic | Kinase Inhibition, Protease Inhibition | Aromatic rings often enhance potency through hydrophobic and stacking interactions. Substituents on the ring can modulate electronic properties. |
| N-Sulfonyl | Aryl, Alkyl | Enzyme Inhibition (e.g., Carbonic Anhydrase) | The sulfonamide moiety is a key pharmacophore. The nature of the R-group influences selectivity and potency. |
N-Alkyl and N-Aryl Derivatives
Alkylation or arylation of the amino group introduces steric bulk and modulates the basicity of the nitrogen atom, which can be critical for interactions with acidic residues in a binding pocket or for improving pharmacokinetic properties.
Rationale for Synthesis: Reductive amination is a widely used method for the synthesis of N-alkyl derivatives, offering a straightforward approach to introduce a range of alkyl and cycloalkyl groups. N-arylation can be achieved through methods like Buchwald-Hartwig amination.
Structure-Activity Relationship Insights:
-
N-Alkyl Derivatives: The size and nature of the alkyl group are critical. Small alkyl groups may be well-tolerated, while larger, branched, or cyclic alkyl groups can provide additional hydrophobic interactions. The introduction of a basic nitrogen in the alkyl chain can also be beneficial for forming salt bridges.
-
N-Aryl Derivatives: The introduction of an aryl group can facilitate π-stacking interactions. The electronic nature of the aryl ring, modulated by substituents, can influence the pKa of the amine and its hydrogen bonding potential.
| Derivative Class | R-Group Variation | Potential Biological Activity | Key SAR Observations |
| N-Alkyl | Methyl, Ethyl, Isopropyl, Cyclohexyl | GPCR Modulation, Ion Channel Blocking | Steric bulk and lipophilicity of the alkyl group are key determinants of activity. Basic moieties can enhance binding. |
| N-Aryl | Phenyl, Substituted Phenyl, Heteroaryl | Kinase Inhibition, Antiviral | π-stacking interactions are often crucial. Electron-withdrawing or -donating groups on the aryl ring can fine-tune activity. |
O-Alkyl and O-Aryl Derivatives (Ethers)
Modification of the hydroxyl group to form ethers can enhance lipophilicity, improve metabolic stability, and introduce new interaction points with the biological target.
Rationale for Synthesis: Williamson ether synthesis is a classic and reliable method for the preparation of O-alkyl and O-aryl derivatives.
Structure-Activity Relationship Insights:
-
O-Alkyl Derivatives: The length and branching of the alkyl chain can influence both potency and pharmacokinetic properties. The introduction of polar functional groups at the terminus of the alkyl chain can improve solubility and introduce additional hydrogen bonding interactions.
-
O-Aryl Derivatives: The electronic properties of the appended aryl ring can influence the hydrogen bonding capacity of the ether oxygen. Substituents on the aryl ring provide further opportunities for optimization.
| Derivative Class | R-Group Variation | Potential Biological Activity | Key SAR Observations |
| O-Alkyl | Methyl, Benzyl, Long-chain alkyl | Various (target-dependent) | Increased lipophilicity can improve cell permeability. Terminal functional groups can introduce new binding interactions. |
| O-Aryl | Phenyl, Substituted Phenyl | Various (target-dependent) | Can introduce additional aromatic interactions and modulate the electronic environment of the ether linkage. |
Experimental Protocols
Synthesis of the Core Scaffold: trans-3-Aminocyclohexanol Hydrochloride
A common laboratory-scale synthesis involves the reduction of a suitable precursor, such as a β-enaminoketone, followed by separation of the diastereomers.[4]
Step 1: Synthesis of β-Enaminoketone
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add a primary amine (e.g., benzylamine, 1.0 eq).
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until completion.
-
Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.
Step 2: Reduction to cis- and trans-3-Aminocyclohexanols
-
Dissolve the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.
-
Add small pieces of metallic sodium (excess) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the cis and trans diastereomers by column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified trans-3-aminocyclohexanol in a suitable solvent (e.g., diethyl ether or methanol).
-
Add a solution of HCl in the same solvent dropwise with stirring.
-
Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to yield trans-3-aminocyclohexanol hydrochloride.
Representative Protocol for N-Acylation
-
To a solution of trans-3-aminocyclohexanol hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in a polar aprotic solvent (e.g., dichloromethane or DMF), add the desired acyl chloride or carboxylic acid (1.1 eq).
-
If using a carboxylic acid, add a coupling agent (e.g., HBTU, 1.1 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualization of Concepts
Caption: A generalized workflow for SAR studies of trans-3-aminocyclohexanol derivatives.
Conclusion
The trans-3-aminocyclohexanol scaffold presents a wealth of opportunities for the development of novel therapeutic agents. A systematic approach to its derivatization, guided by a thorough understanding of the structure-activity relationships, is paramount for success. This guide has provided a comparative overview of key derivative classes and the rationale behind their synthesis and potential biological activities. It is our hope that these insights will empower researchers to design and synthesize the next generation of innovative medicines based on this versatile and valuable chemical entity.
References
- BenchChem. (n.d.). Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry.
- BenchChem. (n.d.). The Bifunctional Nature of (1S,3S)-3-Aminocyclopentanol: A Technical Guide for Drug Development.
-
PubChem. (n.d.). trans-3-Amino-cyclohexanol hydrochloride. Retrieved from [Link]
- BenchChem. (n.d.). This compound | 124555-43-7.
- Lorthiois, E., et al. (2004). Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 14(20), 5249-5253.
- ProQuest. (n.d.). Carbon-carbon fragmentation: History and new applications in complex terpene synthesis.
- BenchChem. (n.d.). (1R,3S)-3-Aminocyclohexanol | 6982-42-9.
- Vergne, F., et al. (2004). Discovery of thiadiazoles as a novel structural class of potent and selective PDE7 inhibitors. Part 2: Metabolism-directed optimization studies towards orally bioavailable derivatives. Bioorganic & Medicinal Chemistry Letters, 14(20), 5255-5259.
- Yaoxue Xuebao. (n.d.). Bifunctional molecules from viewpoint of medicinal chemistry.
- Taylor & Francis Online. (n.d.). Reactions of carbon disulfide with N-nucleophiles.
- ResearchGate. (n.d.). Enzymatic Aminolysis and Ammonolysis Processes in the Preparation of Chiral Nitrogenated Compounds.
- ACS Publications. (2021). Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation. Journal of the American Chemical Society, 143(43), 18045–18050.
-
PubMed. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved from [Link]
- ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
- NIH. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 514–526.
- MDPI. (n.d.). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids.
- BenchChem. (n.d.). Cyclohexylamine | High Purity Reagent Supplier.
- PubMed. (2007). Synthesis and SAR of aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(12), 3373-3378.
- NIH. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules, 27(7), 2154.
- Google Patents. (n.d.). US20140256733A1 - Mixed lineage kinase inhibitors and method of treatments.
Sources
A Comparative Guide to the In Vitro and In Vivo Applications of the trans-3-Aminocyclohexanol Scaffold
For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. The aminocyclohexanol framework, a recurring motif in biologically active compounds, offers a versatile platform for the synthesis of novel therapeutics and chemical probes. Among its various isomers, trans-3-Amino-cyclohexanol hydrochloride presents a unique stereochemical arrangement that influences its reactivity and potential biological applications.
This guide provides an in-depth comparison of the known in vitro and in vivo applications of the trans-3-aminocyclohexanol scaffold, contrasting it with its isomers and other molecular platforms. We will delve into the causality behind its use in different research contexts, from kinase inhibition to innovative drug delivery systems, supported by experimental data and detailed protocols.
The Stereochemical Advantage: Why trans-3-Aminocyclohexanol?
The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. In the trans-3-aminocyclohexanol isomer, the amino and hydroxyl groups are positioned on opposite sides of the ring. This diaxial or diequatorial arrangement, depending on the chair flip, creates a distinct spatial relationship between the two functional groups compared to the cis isomer or the 1,2- and 1,4-substituted analogs. This stereochemistry is not merely a structural curiosity; it has profound implications for molecular interactions, dictating how the molecule can engage with biological targets or act as a versatile chemical building block.[1]
Comparative Applications of the trans-3-Aminocyclohexanol Scaffold
While direct, head-to-head comparative studies of this compound as a bioactive agent are not abundant in publicly available literature, its utility as a scaffold in different domains provides a basis for comparison. We will explore two key areas where this scaffold has been employed: kinase inhibition and bioorthogonal drug release.
As a Core Scaffold in Kinase Inhibitors
Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aminocyclohexanol scaffold can serve as a central core from which to project functionalities that interact with the kinase active site.
A recent patent highlights the use of trans-3-aminocyclohexanol hydrochloride in the synthesis of imidazolone derivatives as inhibitors of protein kinases, particularly DYRK1A, CLK1, and/or CLK4.[2] These kinases are implicated in a range of pathologies, from neurodegenerative diseases to viral infections and cancer.[2] The patent describes the synthesis of a library of compounds where the trans-3-aminocyclohexanol moiety is incorporated to explore the chemical space around the kinase active site.
Conceptual Comparison with Other Scaffolds:
| Scaffold | Potential Advantages | Potential Disadvantages |
| trans-3-Aminocyclohexanol | Defined 3D geometry for specific interactions. Chiral centers for potential enantioselective binding. | May be more synthetically challenging to incorporate than simpler linkers. |
| trans-4-Aminocyclohexanol | Different vector for substituents, potentially accessing different pockets in the active site. | May not provide the optimal orientation for key interactions compared to the 1,3-substitution pattern. |
| Acyclic Amino Alcohols | Greater conformational flexibility, which could be advantageous or detrimental depending on the target. | Entropic penalty upon binding due to the loss of conformational freedom. |
The choice of the trans-3-aminocyclohexanol scaffold in this context is driven by the need for a rigid, three-dimensional structure that can present substituents in a precise orientation to maximize interactions with the amino acid residues in the kinase binding pocket.
A pH-Triggered Self-Immolative Linker in Drug Delivery
A groundbreaking application of the trans-3-aminocyclohexanol scaffold is in the design of "self-immolative" linkers for controlled drug release.[3] A study by Ferhati et al. describes a bioorthogonal linker based on the Grob fragmentation of a 1,3-aminocyclohexanol derivative.[4] This innovative system allows for the release of a cargo molecule (e.g., a drug) in response to a specific trigger, in this case, a change in pH.
The core concept relies on the electronic push from the nitrogen's lone pair to initiate a fragmentation cascade that liberates the leaving group. The reactivity of this system is finely tunable by modifying the pKa of the amine.[4]
Experimental Data Summary:
A key finding of this research was the differential reactivity of the trans-3-aminocyclohexanol scaffold compared to its cis counterpart and other potential linkers. The trans isomer was found to be reactive and suitable for the Grob fragmentation under biologically relevant conditions, whereas the corresponding cis isomer was not.[3]
In Vitro Cellular Assay for Linker Cleavage:
To demonstrate the linker's functionality in a biological context, the researchers synthesized a derivative of the trans-3-aminocyclohexanol linker attached to a fluorescent reporter.[4] This construct was then incubated with a human neuroblastoma cell line (SH-SY5Y). The loss of fluorescence over time indicated the successful cleavage of the linker and release of the reporter molecule inside the cells.[4]
| Compound | Description | Observation after 24h incubation with SH-SY5Y cells |
| 2c | trans-3-aminocyclohexanol-based linker with fluorescent reporter | Loss of blue fluorescence, indicating successful Grob fragmentation. |
| 3 | Negative control (N-acylated) | Stable fluorescence, no fragmentation observed. |
Table adapted from Ferhati et al. (2021).[4]
This study provides compelling in vitro evidence for the utility of the trans-3-aminocyclohexanol scaffold in creating sophisticated, triggerable drug delivery systems. The specific stereochemistry of the trans isomer is crucial for the desired reactivity.
Experimental Methodologies
To provide a practical context, here are summaries of the synthetic and analytical procedures relevant to the applications discussed.
General Synthesis of Imidazolone Kinase Inhibitors
The synthesis of the imidazolone derivatives described in the patent literature involves a multi-step sequence.[2] A key step is the nucleophilic substitution reaction where trans-3-aminocyclohexanol hydrochloride is reacted with a suitable electrophilic precursor of the imidazolone core.
Workflow for Kinase Inhibitor Synthesis:
Caption: Synthetic workflow for imidazolone kinase inhibitors.
Step-by-Step Protocol (Conceptual):
-
Preparation of the Imidazolone Core: Synthesize the core heterocyclic structure with a suitable leaving group.
-
Coupling Reaction: In a sealed tube, dissolve the imidazolone core precursor in a suitable solvent. Add trans-3-aminocyclohexanol hydrochloride and a non-nucleophilic base (e.g., DIPEA).
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).
-
Work-up and Purification: After cooling, the reaction mixture is concentrated and purified by flash chromatography to isolate the desired product.
In Vitro Cell-Based Assay for Linker Cleavage
The following protocol outlines a general procedure for assessing the cleavage of a self-immolative linker in a cellular environment using confocal microscopy.
Workflow for In Vitro Linker Cleavage Assay:
Caption: Workflow for cell-based linker cleavage assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a suitable imaging dish and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the linker-fluorophore conjugate and the negative control in a suitable solvent (e.g., DMSO). Dilute to the final working concentration in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the cells for the desired time points (e.g., 1 hour and 24 hours) at 37 °C and 5% CO₂.
-
Imaging: At each time point, wash the cells with PBS and image them using a confocal microscope with the appropriate excitation and emission wavelengths for the fluorophore.
-
Analysis: Quantify the fluorescence intensity in the cells to determine the extent of linker cleavage.
Future Perspectives and Conclusion
The trans-3-aminocyclohexanol scaffold is a valuable and somewhat under-explored building block in medicinal chemistry and chemical biology. While its application as a core fragment in kinase inhibitors highlights its potential for creating structurally defined and potent bioactive molecules, its role in triggerable drug delivery systems showcases its utility in creating sophisticated biomedical tools.
The lack of extensive in vivo data for compounds directly featuring the this compound moiety as the primary pharmacophore suggests a fertile ground for future research. Further studies could focus on:
-
Direct Biological Screening: Evaluating the inherent biological activity of this compound and its simple derivatives against a wide range of biological targets.
-
Comparative In Vivo Studies: Conducting head-to-head comparisons of drug candidates built upon the trans-3-aminocyclohexanol scaffold with those based on other isomers or acyclic linkers to understand the in vivo consequences of this specific stereochemistry.
-
Elaboration of the Linker Platform: Expanding the utility of the Grob fragmentation-based linker to release a wider variety of therapeutic agents in response to different biological triggers.
References
- Vergne, F., et al. Research works of Fabrice Vergne. Avalon Global Research and other places.
- Schiffers, I., et al. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of Organic Chemistry, 71(7), 2745-2755.
- US20230167104A1 - New imidazolone derivatives as inhibitors of protein kinases in particular dyrk1a, clk1 and/or clk4 - Google P
- Ferhati, X., et al. (2021).
- Ferhati, X. (2020). Design of smart linkers and their applications in controlled-release drug delivery systems. Dialnet.
- Lorthiois, E. Research profile.
- Benchchem. Cyclohexylamine | High Purity Reagent Supplier.
- Mendoza, O. J., et al. (2022).
- Reyes-González, M. A., et al. (2015). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 20(8), 13676–13690.
- Lorthiois, E., et al. (2004).
- Lorthiois, E. (2004). Spiroquinazolinones as novel, potent, and selective PDE7 inhibitors. Part 2: Optimization of 5,8-disubstituted derivatives.
- Benchchem. 4-Aminocyclohexanol | 40525-78-8.
- Drug Design Org.
- Gartenmann Dickson, L., et al. (2004). Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. PubMed.
- Benchchem. This compound | 124555-43-7.
- Benchchem. (1R,3S)-3-Aminocyclohexanol | 6982-42-9.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of trans-3-Amino-cyclohexanol Hydrochloride
For researchers and drug development professionals, meticulous chemical handling extends beyond the benchtop; it is a foundational element of laboratory safety and regulatory compliance. The proper disposal of chemical reagents like trans-3-Amino-cyclohexanol hydrochloride is not merely a procedural task but a critical control point for ensuring personnel safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound should always be consulted as the primary source of information, data from closely related isomers and analogues, such as cis-3-Aminocyclohexanol hydrochloride and trans-4-Aminocyclohexanol, provide a strong basis for a presumptive hazard profile.
Based on available data for analogous compounds, this compound should be handled as a hazardous substance. The hydrochloride salt form enhances its water solubility[1]. The primary hazards are associated with direct contact and inhalation.
Table 1: Probable Hazard Profile for this compound
| Hazard Classification | Category | Associated Risk Statement | Source Analogue Data |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][3] |
Causality of Hazards: The amino and hydroxyl functional groups, while common in pharmaceuticals, can cause irritation to biological tissues. The hydrochloride salt can contribute to mild acidity upon dissolution. As a fine crystalline solid[1], it poses an inhalation risk, where the particles can irritate the respiratory tract.
Pre-Disposal Planning: Engineering a Safe Workflow
Effective disposal begins with proactive planning. Before handling the chemical for disposal, ensure the following logistical and safety measures are in place.
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
Table 2: Required PPE for Disposal Operations
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects against splashes and airborne dust. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves. | Provides a chemical-resistant barrier. Always check for tears or punctures before use. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required if handling large quantities or if dust generation is likely. For small-scale lab use, handling within a certified chemical fume hood is sufficient.[3] |
Waste Segregation and Containerization
Proper segregation is a core principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Commingling incompatible waste streams can lead to dangerous chemical reactions.
-
Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid chemical waste. The container must be marked "Hazardous Waste" and list all contents, including this compound.
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents.[7]
Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for disposing of this compound in a typical laboratory setting.
Disposal of Residual/Unused Product
This protocol applies to the disposal of the pure, unused chemical.
-
Work Area Preparation: Conduct all disposal operations within a certified chemical fume hood to mitigate inhalation exposure.
-
Container Labeling: Prepare a designated solid hazardous waste container. Ensure the label is complete with the chemical name, "this compound," and the approximate quantity being added.
-
Chemical Transfer: Using a clean chemical spatula, carefully transfer the solid chemical from its original container into the designated hazardous waste container. Avoid generating dust.
-
Seal and Store: Securely close the waste container. Store the container in a designated satellite accumulation area, away from incompatible materials.[5]
-
Final Disposal: Arrange for pickup by your institution's licensed hazardous waste disposal service.[6][8]
Disposal of Contaminated Materials
This protocol covers items such as contaminated weigh boats, gloves, and paper towels.
-
Segregation: Place all solid items lightly contaminated with this compound into a designated solid waste stream. This is typically a plastic-lined container or drum specifically for "Contaminated Solid Debris" or "Lab Trash."
-
Labeling: Ensure this container is also clearly labeled as hazardous waste and lists the chemical contaminants.
-
Avoid Sharps: Do not dispose of any needles or other sharps in this container.
-
Final Disposal: This waste stream will be collected by your institution's hazardous waste management provider.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions.
Caption: Disposal decision workflow for trans-3-Amino-cyclohexanol HCl.
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust is airborne.
-
Control and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE ensemble as detailed in Table 2.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material. Avoid actions that create dust. Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Regulatory Adherence: A Matter of Trust and Law
Compliance with hazardous waste regulations is a legal and ethical responsibility. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[10] This includes regulations on waste identification, generator status, and transportation manifests.[5][11]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including training requirements for handling hazardous waste and emergency response protocols (HAZWOPER).[12][13][14][15]
By following the detailed procedures in this guide, laboratories not only comply with these regulations but also build a culture of safety and trustworthiness—demonstrating a commitment to the well-being of their personnel and the broader community.
References
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. cis-3-Aminocyclohexanol hydrochloride | C6H14ClNO | CID 12213490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. aksci.com [aksci.com]
- 10. youtube.com [youtube.com]
- 11. epa.gov [epa.gov]
- 12. cleanmanagement.com [cleanmanagement.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. resources.duralabel.com [resources.duralabel.com]
- 15. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-3-Amino-cyclohexanol hydrochloride
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with trans-3-Amino-cyclohexanol hydrochloride (CAS: 124555-43-7). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this chemical, grounded in established safety protocols and data from authoritative sources.
Core Hazard Assessment: Understanding the Need for Protection
This compound is a white to off-white solid crystalline compound.[1] While comprehensive toxicological data is not available for this specific isomer, safety data for analogous compounds indicates several potential hazards that dictate the required level of personal protection.[2][3] The primary risks associated with handling this chemical are:
-
Skin Irritation: The compound is classified as a skin irritant.[3][4] Direct contact can cause redness, inflammation, or discomfort.
-
Serious Eye Irritation/Damage: Contact with the eyes can lead to serious irritation or damage.[3][4]
-
Respiratory Tract Irritation: As a powder, there is a risk of inhaling dust particles, which may cause respiratory irritation.[2][3]
-
Harmful if Swallowed or Inhaled: Some related compounds are classified as harmful if ingested or inhaled, warranting precautions to prevent these exposure routes.[5]
Given that the toxicological properties have not been fully investigated, a cautious approach is mandatory.[2][3] All handling should occur with the assumption that the compound is hazardous upon contact or inhalation.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly informed by the hazards identified. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.
Eye and Face Protection
Standard laboratory eyeglasses or safety glasses with side shields are insufficient as they do not protect against splashes or fine dust.[6]
-
Primary Protection: Chemical safety goggles that meet European Standard EN166 or OSHA 29 CFR 1910.133 are required.[7]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to provide a full barrier of protection.[6][8]
Hand Protection
To prevent skin contact and irritation, chemically resistant gloves are essential.
-
Recommended Material: Nitrile rubber gloves are a suitable choice.[3]
-
Protocol: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, avoiding skin contamination, and wash your hands thoroughly.[9] Dispose of contaminated gloves as hazardous waste.
Body Protection
Protective clothing is necessary to prevent the chemical from coming into contact with your skin.
-
Standard Use: A standard laboratory coat is the minimum requirement.[7]
-
Enhanced Protection: For tasks involving significant quantities of powder or the potential for substantial dust generation, disposable coveralls may be appropriate to prevent contamination of personal clothing.
Respiratory Protection
Preventing the inhalation of airborne particles is critical.
-
Primary Control: All handling of solid this compound that may generate dust should be performed within a certified chemical fume hood to minimize airborne concentrations.[7]
-
Required Respiratory Protection: If a fume hood is unavailable or if engineering controls are insufficient to prevent dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[7] A simple surgical mask offers little to no protection from chemical dust and should not be used.[6]
PPE Summary for Quick Reference
| Protection Type | Specific PPE | Key Considerations / Standards |
| Eye / Face | Chemical Safety Goggles & Face Shield | Must comply with EN 166 or OSHA 29 CFR 1910.133. A face shield is required for splash hazards.[7] |
| Hand | Nitrile Rubber Gloves | Inspect before use. Remove and dispose of properly if contaminated.[3][9] |
| Body | Laboratory Coat / Protective Coveralls | Wear appropriate clothing to prevent skin exposure.[7] |
| Respiratory | Chemical Fume Hood / Approved Respirator | Use a fume hood to control dust.[7] If ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[7] |
Operational Plan: From Set-Up to Disposal
A systematic approach ensures safety at every stage of handling. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[2][7]
Step-by-Step Handling Protocol
-
Preparation: Designate a work area, preferably within a chemical fume hood.[7] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves.
-
Handling the Chemical: Carefully weigh and transfer the solid chemical, minimizing the generation of dust.[7] Use tools like a spatula to avoid scooping actions that can aerosolize the powder. Keep the container tightly closed when not in use.[2][9]
-
Post-Handling: After use, decontaminate the work surface.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the face shield, lab coat, and goggles.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][5]
Sources
- 1. Buy this compound | 124555-43-7 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 3-Aminocyclohexanol | C6H13NO | CID 11240459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pppmag.com [pppmag.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
